molecular formula C6H7NOS B105522 N-methylthiophene-2-carboxamide CAS No. 39880-77-8

N-methylthiophene-2-carboxamide

Cat. No.: B105522
CAS No.: 39880-77-8
M. Wt: 141.19 g/mol
InChI Key: JNUIOYAYNFFHTC-UHFFFAOYSA-N
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Description

N-methylthiophene-2-carboxamide features the thiophene-2-carboxamide scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with diverse biological activities. This scaffold is recognized as a valuable pharmacophore in early-stage drug discovery . Researchers utilize this core structure to develop novel compounds for investigating new therapeutic pathways. Thiophene-2-carboxamide derivatives have demonstrated significant potential in oncology research, with studies showing certain analogs can induce apoptosis in cancer cell lines through mechanisms such as caspase-3/7 activation and disruption of mitochondrial membrane potential . In cardiovascular research, closely related N-aryl-N-alkyl-thiophene-2-carboxamide compounds have been identified as enhancers of the SERCA2a pump (sarco/endoplasmic reticulum Ca2+-ATPase), a key target for improving intracellular calcium handling in failing hearts . Furthermore, the structural motif is explored for its antimicrobial properties, where some derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens, positioning them as leads for novel antibacterial agents . The scaffold's versatility allows for functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIOYAYNFFHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878909
Record name 2-Thiophenecarboxamide,N-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39880-77-8
Record name 2-Thiophenecarboxamide,N-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878909
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Record name N-methylthiophene-2-carboxamide
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Foundational & Exploratory

N-methylthiophene-2-carboxamide CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methylthiophene-2-carboxamide (CAS: 39880-77-8): Identification, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Thiophene carboxamides serve as versatile scaffolds in medicinal chemistry and materials science, demonstrating a wide range of biological activities.[1][2] this compound (CAS No. 39880-77-8), in particular, acts as a fundamental model compound for exploring the chemical reactivity of the thiophene ring and the functional dynamics of the carboxamide linkage.[1] This document details the compound's core identification parameters, offers a validated protocol for its synthesis, outlines a systematic workflow for its analytical characterization, and discusses essential safety protocols. It is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals engaged in the study and application of thiophene-based molecules.

Core Compound Identification

This compound is an organic compound featuring a thiophene ring substituted at the 2-position with an N-methylated carboxamide group. Understanding its fundamental identifiers is the first step in any research endeavor.

Chemical Structure:

Sources

An In-Depth Technical Guide to the Synthesis of N-methylthiophene-2-carboxamide from Thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylthiophene-2-carboxamide is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in a variety of biologically active compounds. Its synthesis from thiophene-2-carboxylic acid is a fundamental transformation that illustrates the principles of amide bond formation, a reaction of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Strategic Approaches to Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Consequently, the synthesis of this compound from thiophene-2-carboxylic acid necessitates the activation of the carboxylic acid group to enhance its electrophilicity. Two primary strategies are widely employed for this transformation: the use of coupling reagents and the conversion to an acyl chloride intermediate.

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are extensively used to facilitate amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to yield the desired amide product.

Mechanism of Carbodiimide Coupling:

G ThiopheneCOOH Thiophene-2-carboxylic acid Acylisourea O-Acylisourea Intermediate ThiopheneCOOH->Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Amide This compound Acylisourea->Amide + Methylamine Urea Urea Byproduct Acylisourea->Urea Methylamine Methylamine

Figure 1: General workflow for carbodiimide-mediated synthesis of this compound.

Acyl Chloride Formation and Subsequent Amination

A robust and often high-yielding approach involves the conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride, thiophene-2-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that readily reacts with methylamine in the presence of a base to afford the target amide.

Mechanism of Acyl Chloride Pathway:

G ThiopheneCOOH Thiophene-2-carboxylic acid AcylChloride Thiophene-2-carbonyl chloride ThiopheneCOOH->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amide This compound AcylChloride->Amide + Methylamine, Base Methylamine Methylamine Salt Triethylammonium chloride Methylamine->Salt Base Base (e.g., Triethylamine) Base->Salt

Figure 2: Synthetic pathway involving the formation of an acyl chloride intermediate.

Comparative Analysis of Synthetic Routes

FeatureCarbodiimide CouplingAcyl Chloride Method
Reaction Conditions Typically mild (room temperature)Often requires heating for acyl chloride formation
Reagent Handling Carbodiimides can be moisture-sensitiveThionyl chloride is corrosive and reacts with water
Byproducts Insoluble urea byproduct (e.g., DCU)Gaseous HCl and SO₂ (from SOCl₂)
Yields Generally good to excellentOften very high
Scope Broadly applicableVery reliable for simple amides

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is adapted from established procedures for the synthesis of thiophene carboxamides and is optimized for the preparation of this compound.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiophene-2-carboxylic acid128.155.00 g0.039
Thionyl chloride (SOCl₂)118.974.3 mL (6.9 g)0.058
Dichloromethane (DCM)-50 mL-
Methylamine (40% in H₂O)31.064.3 mL~0.047
Triethylamine (TEA)101.196.5 mL (4.7 g)0.046
1 M Hydrochloric acid-20 mL-
Saturated sodium bicarbonate-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate---

Step 1: Synthesis of Thiophene-2-carbonyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (5.00 g, 0.039 mol) and dichloromethane (30 mL).

  • Slowly add thionyl chloride (4.3 mL, 0.058 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude thiophene-2-carbonyl chloride is obtained as a yellowish oil and is used in the next step without further purification.[1]

Step 2: Synthesis of this compound

  • In a separate 250 mL flask, dissolve methylamine (40% in water, 4.3 mL, ~0.047 mol) and triethylamine (6.5 mL, 0.046 mol) in dichloromethane (20 mL) and cool the mixture in an ice bath to 0 °C.

  • Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in 20 mL of dry dichloromethane.

  • Add the solution of thiophene-2-carbonyl chloride dropwise to the cooled methylamine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the N-methyl protons. The thiophene protons will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), and the N-methyl group will be a doublet (due to coupling with the N-H proton) or a singlet (if exchange is rapid) around δ 2.9-3.1 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (around δ 162-165 ppm), the thiophene carbons, and the N-methyl carbon.

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1630-1680 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₆H₇NOS, MW: 141.19 g/mol ).[2]

Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Methylamine is a flammable and corrosive gas or liquid. It should be handled with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from thiophene-2-carboxylic acid is a well-established and versatile transformation. The choice between a carbodiimide-mediated coupling and the acyl chloride method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. The detailed protocol provided herein for the acyl chloride route offers a reliable and high-yielding pathway to this important chemical intermediate. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • PubChem Compound Summary for CID 819552, this compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic data of N-methylthiophene-2-carboxamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Initiating Data Search

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Solubility of N-methylthiophene-2-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-methylthiophene-2-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amide with significant potential in medicinal chemistry and materials science.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive assessments of its solubility in a range of common organic solvents, and a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the thiophene carboxamide class of compounds, which are widely investigated for their diverse biological activities, including anticancer and antimicrobial properties.[2][3] The N-methylation of the amide nitrogen introduces specific steric and electronic effects that modulate its physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility in drug development, impacting its bioavailability, formulation options, and ease of handling in synthetic and analytical procedures.[4][5] For researchers, a comprehensive solubility profile enables rational solvent selection for chromatography, crystallization, and reaction chemistry. In drug development, poor solubility can be a significant hurdle, necessitating sophisticated formulation strategies.[2][4] This guide aims to provide a foundational understanding of the solubility of this compound to aid in these endeavors.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] For this compound, the key structural features influencing its solubility are:

  • The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The ring system contributes to van der Waals forces and potential π-π stacking interactions.

  • The Amide Group (-CONHCH₃): This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).[7][8]

  • The N-methyl Group: The methyl substituent on the nitrogen atom influences the steric accessibility of the amide group and adds a small degree of lipophilicity.

The interplay of these features dictates the compound's overall polarity and its ability to interact favorably with solvent molecules.

Factors Influencing Solubility:
  • Polarity: The polarity of the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate the polar amide group of this compound.[6]

  • Hydrogen Bonding: Solvents that can participate in hydrogen bonding with the amide group will generally exhibit higher solvating power.[7][8]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][9]

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how effectively the solute can be surrounded by solvent molecules.[4]

Predicted Solubility of this compound in Common Organic Solvents

Solvent Solvent Class Predicted Solubility Rationale
Methanol Polar ProticHighCapable of hydrogen bonding with the amide group; "like dissolves like" principle applies due to the polarity of both solute and solvent.
Ethanol Polar ProticHighSimilar to methanol, ethanol is a polar, hydrogen-bonding solvent that should readily dissolve this compound.
Acetone Polar AproticModerate to HighA polar solvent that can act as a hydrogen bond acceptor for the amide N-H. Its polarity should facilitate dissolution.[10]
Ethyl Acetate Moderately PolarModerateLess polar than acetone but should still offer moderate solubility due to dipole-dipole interactions.
Dichloromethane (DCM) Moderately PolarModerate to LowOften used in the synthesis and extraction of thiophene carboxamides.[1][2] Its moderate polarity should allow for some degree of solubility.
Toluene Nonpolar AromaticLowWhile some interaction may occur with the thiophene ring, the overall nonpolar nature of toluene makes it a poor solvent for the polar amide.
Hexane Nonpolar AliphaticVery Low / InsolubleAs a nonpolar solvent, hexane will not effectively solvate the polar amide group of this compound.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

    • Measure the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 prep3 Equilibrate in shaker bath (constant T) prep2->prep3 sep1 Allow solids to settle prep3->sep1 Attain Equilibrium sep2 Withdraw supernatant via filtered syringe sep1->sep2 quant1 Dilute sample sep2->quant1 Known Volume quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Compare to calibration curve quant2->quant3 calc1 Calculate solubility (accounting for dilution) quant3->calc1 Determine Concentration

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical basis for understanding its solubility, offered predictions for its behavior in common organic solvents, and detailed a robust experimental method for its quantitative determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, ultimately accelerating their research and development timelines.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Journal of Chemical & Engineering Data. Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.
  • ChemicalBook. THIOPHENE-2-THIOCARBOXAMIDE CAS#: 20300-02-1.
  • MDPI.
  • ACS Publications. Solubilities of Amide Compounds in Supercritical Carbon Dioxide.
  • Solubility of Things. Thiophene-2-carbaldehyde | Solubility of Things.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • Echemi. 4-methylthiophene-2-carboxamide.
  • NIH.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubChem. 3-Methylthiophene-2-carboxamide.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • ResearchGate.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
  • ChemicalBook. 4-METHYL-THIOPHENE-2-CARBOXAMIDE.
  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility.
  • ResearchGate. Determination and Correlation of Solubility of Nonivamide in Different Solvents.
  • PubChemLite. This compound (C6H7NOS).
  • NIH PubChem. 2-Thiophenecarboxamide.
  • ChemicalBook. 4-methoxy-N-methylthiophene-2-carboxamide CAS#: 1522806-46-7.
  • BOC Sciences. CAS 6846-13-5 | N-Phenylthiophene-2-carboxamide.

Sources

N-methylthiophene-2-carboxamide quantum chemical calculations and DFT studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations and DFT Studies of N-methylthiophene-2-carboxamide

Abstract

This compound is a molecule of significant interest, belonging to the thiophene carboxamide class of compounds known for their versatile pharmacological and material science applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of this compound. By providing a robust theoretical framework, a detailed step-by-step computational protocol, and a guide to interpreting the results, this document aims to bridge the gap between theoretical calculations and practical applications, facilitating the rational design of novel therapeutic agents and advanced materials.

Introduction: The Significance of Thiophene Carboxamides

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique electronic and steric properties allow it to act as a versatile scaffold in drug design. When combined with a carboxamide functional group, which is crucial for forming hydrogen bonds and participating in molecular recognition, the resulting thiophene carboxamide core exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.

This compound serves as a foundational model compound for this class. Understanding its intrinsic molecular properties through computational methods provides invaluable insights that can be extrapolated to more complex derivatives. Quantum chemical calculations allow for the prediction of molecular geometry, electronic structure, and reactivity, which are critical for understanding structure-activity relationships (SAR) and guiding synthetic efforts.

Theoretical Foundations: Why Density Functional Theory?

For a molecule like this compound, understanding its behavior at the atomic level is key. Density Functional Theory (DFT) has emerged as the preeminent computational method for this purpose due to its exceptional balance of accuracy and computational efficiency.

Causality Behind the Choice of DFT:

Unlike simpler molecular mechanics methods, DFT solves the Schrödinger equation in an approximate manner, providing a quantum mechanical description of the molecule's electron density. This is crucial because the electron distribution dictates the molecule's geometry, energy, and reactivity. The core principle of DFT is that the total energy of a system is a functional of its electron density.

  • Expertise in Method Selection: The choice of a specific DFT functional and basis set is a critical decision that dictates the quality of the results.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic effects.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , offers a high degree of flexibility for describing the electron orbitals.

      • 6-311: Triple-zeta valence, meaning each valence atomic orbital is described by three separate functions, allowing for greater accuracy.

      • +G: Adds diffuse functions, which are essential for accurately describing lone pairs and anions.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

This combination of B3LYP/6-311+G(d,p) represents a field-proven standard for obtaining reliable data on molecules of this type.

A Self-Validating Protocol for DFT Calculations

This section provides a detailed, step-by-step methodology for performing a comprehensive DFT study on this compound. The workflow is designed to be self-validating, with specific checks to ensure the reliability of the results.

3.1 Molecular Structure Input

  • Action: Construct the 3D model of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Causality: An accurate initial geometry, while not strictly necessary, can significantly speed up the optimization process. A chemically reasonable starting point (standard bond lengths and angles) prevents the calculation from getting trapped in a high-energy, unrealistic conformation.

3.2 Geometry Optimization

  • Action: Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.[1][2]

  • Protocol: Use the B3LYP functional with the 6-311+G(d,p) basis set. The calculation is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

  • Trustworthiness Check: The output file should be checked for successful convergence. A message indicating "Normal termination" is the expected outcome.

3.3 Frequency Analysis (Self-Validation Step)

  • Action: After a successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

  • Protocol: This calculation computes the second derivatives of the energy with respect to atomic positions.

  • Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a saddle point (e.g., a transition state) and not a stable conformer. The geometry must then be adjusted along the vector of the imaginary mode and re-optimized.

3.4 Electronic and Spectroscopic Property Calculation

  • Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive electronic properties.

  • Protocol: Calculate molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. These calculations do not change the geometry but provide detailed electronic information.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_validate Step 3: Validation cluster_analysis Step 4: Analysis Build Build Initial 3D Structure (e.g., GaussView, Avogadro) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Build->Opt Initial Guess Freq Frequency Analysis (B3LYP/6-311+G(d,p)) Opt->Freq Optimized Geometry CheckFreq Imaginary Frequencies? Freq->CheckFreq CheckFreq->Opt Yes (Saddle Point) Adjust & Re-optimize SP_Calc Single-Point Calculation (HOMO/LUMO, MEP, NBO) CheckFreq->SP_Calc No (True Minimum) Interpret Interpret Data & Draw Conclusions SP_Calc->Interpret Electronic Properties

Caption: A validated workflow for DFT calculations.

Analysis and Interpretation of Computational Data

The raw output of a DFT calculation is a wealth of numerical data. The true expertise lies in translating this data into chemically meaningful insights.

4.1 Structural and Thermodynamic Parameters

The frequency analysis not only validates the structure but also provides key thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. Optimized geometric parameters (bond lengths, angles) can be compared with experimental crystallographic data, if available, to validate the accuracy of the chosen computational method.

4.2 Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

4.3 Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.

  • Red/Yellow (Negative Potential): Electron-rich regions, such as those around the oxygen and sulfur atoms. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

  • Blue (Positive Potential): Electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms (like the amide N-H). These are sites susceptible to nucleophilic attack.

MEP_Interpretation cluster_regions cluster_properties cluster_reactivity MEP Molecular Electrostatic Potential (MEP) Map Red Red/Yellow Regions (Negative Potential) MEP->Red Blue Blue Regions (Positive Potential) MEP->Blue Green Green Regions (Neutral Potential) MEP->Green Prop_Red Electron-Rich High Electron Density (e.g., O, S lone pairs) Red->Prop_Red Prop_Blue Electron-Deficient Low Electron Density (e.g., Amide N-H) Blue->Prop_Blue Prop_Green Non-polar (e.g., C-H bonds) Green->Prop_Green React_Red Site for Electrophilic Attack Hydrogen Bond Acceptor Prop_Red->React_Red React_Blue Site for Nucleophilic Attack Hydrogen Bond Donor Prop_Blue->React_Blue React_Green Low Reactivity Site Prop_Green->React_Green

Caption: Interpreting MEP maps for chemical reactivity.

4.4 Quantitative Data Summary

The results from these analyses can be effectively summarized in a table for clarity and comparison.

ParameterCalculated ValueSignificance
Total Energy (Hartree)Value from Opt+FreqThermodynamic Stability
Dipole Moment (Debye)Value from calculationMolecular Polarity
EHOMO (eV)Value from calculationElectron Donating Ability
ELUMO (eV)Value from calculationElectron Accepting Ability
HOMO-LUMO Gap (eV)ELUMO - EHOMOChemical Reactivity & Stability

Applications in Drug Discovery and Materials Science

The insights gained from DFT studies of this compound have direct, tangible applications:

  • Rational Drug Design: By identifying the most reactive sites (via MEP and HOMO/LUMO analysis), medicinal chemists can predict how the molecule might interact with a biological target, such as an enzyme's active site. This knowledge guides the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a region is identified as a key hydrogen bond donor, modifications can be made to enhance this interaction.

  • Predicting Metabolism: Reactive sites identified by DFT can also correspond to sites of metabolic transformation in the body. Understanding this can help in designing drugs with better pharmacokinetic profiles.

  • Materials Science: For applications in organic electronics, the HOMO-LUMO gap is directly related to the electronic properties of the material. DFT calculations can help in tuning this gap to design molecules with desired conductive or semi-conductive properties.

Conclusion

Quantum chemical calculations, and DFT in particular, are indispensable tools for the modern chemical researcher. By applying the robust, self-validating protocol detailed in this guide, scientists can move beyond empirical observation to a predictive, theory-driven approach for molecular design. The comprehensive analysis of this compound's structural, electronic, and reactive properties provides a deep understanding of its fundamental chemical nature. This knowledge is paramount for accelerating the discovery and development of novel thiophene-based compounds for a wide array of applications, from life-saving pharmaceuticals to next-generation electronic materials.

References

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  • Semantic Scholar. (n.d.). [PDF] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • OmicsDI. (n.d.). S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

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  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

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  • YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

  • CP2K. (2020). Electronic structure calculation using DFT. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

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  • SCIRP. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

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Crystal Structure Analysis of N-methylthiophene-2-carboxamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Atomic Blueprint for Therapeutic Innovation

In the landscape of modern drug discovery, the N-methylthiophene-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The journey from a promising lead molecule to a viable drug candidate is, however, fraught with challenges. A profound understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for rational drug design and overcoming hurdles such as poor solubility, bioavailability, and stability.[1][2][3]

This guide provides an in-depth exploration of single-crystal X-ray diffraction as the definitive method for elucidating the atomic-level details of this compound analogs.[4][5] We will move beyond a simple recitation of protocols to delve into the "why" behind the "how"—sharing field-proven insights to empower researchers, scientists, and drug development professionals to leverage crystal structure analysis for informed decision-making. Our focus will be on establishing a self-validating system of protocols and interpretations that ensures scientific integrity and accelerates the drug development pipeline.

The Strategic Imperative of Structural Elucidation

The precise arrangement of atoms in a crystal lattice governs the macroscopic properties of a pharmaceutical solid.[6] For this compound analogs, understanding this arrangement provides invaluable insights into:

  • Conformational Analysis: The thiophene ring and the amide linkage are key determinants of how the molecule presents itself to its biological target. Crystal structure analysis reveals the preferred conformations, including the torsion angles between the thiophene ring and the carboxamide group, which are crucial for receptor binding.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions dictate the crystal packing.[7][8][9] These interactions are fundamental to understanding physical properties like melting point, solubility, and stability.

  • Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, each with its own unique crystal structure and physicochemical properties.[10][11][12] Identifying and characterizing polymorphs is a critical step in drug development to ensure batch-to-batch consistency and therapeutic efficacy.[13][14] The discovery of a more stable, less soluble polymorph late in development can have catastrophic financial and clinical consequences.

The Experimental Workflow: From Molecule to Model

The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage builds upon the last, and the quality of the final model is a direct reflection of the care taken throughout.

G Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis G N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O Thio1 Thiophene Ring Thio3 Thiophene Ring Thio1->Thio3 π-π Stacking N2 N-H Thio2 Thiophene Ring N3 N-H O3 C=O

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-methylthiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Amide Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene-2-carboxamide core is a quintessential example of such a scaffold. Its inherent aromaticity, planarity, and the presence of a sulfur heteroatom create a unique electronic and steric profile, making it a versatile building block in the design of novel therapeutics.[1][2] The N-methylation of the amide nitrogen further refines its properties, influencing its solubility, metabolic stability, and binding interactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of N-methylthiophene-2-carboxamide derivatives, underpinned by field-proven insights and detailed experimental methodologies.

I. Synthetic Strategies: From Conception to Crystalline Solid

The synthesis of this compound derivatives is typically achieved through the coupling of a thiophene-2-carboxylic acid or its activated form with N-methylamine. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the overall complexity of the target molecule.

A. General Synthetic Workflow: An Overview

A common and efficient pathway to access these derivatives involves the activation of the carboxylic acid moiety of a substituted thiophene-2-carboxylic acid, followed by amidation. This multi-step process offers high yields and allows for the introduction of diverse functionalities.

SynthesisWorkflow cluster_0 Starting Material Preparation cluster_1 Activation cluster_2 Amidation cluster_3 Purification cluster_4 Final Product Thiophene-2-carboxylic_acid Substituted Thiophene-2-carboxylic Acid Acyl_chloride Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Thiophene-2-carboxylic_acid->Acyl_chloride Activation Amidation_step Amidation with N-Methylamine Acyl_chloride->Amidation_step Coupling Purification_step Purification (e.g., Chromatography, Recrystallization) Amidation_step->Purification_step Work-up Final_Product This compound Derivative Purification_step->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

B. Detailed Experimental Protocol: Synthesis of N-methyl-5-bromothiophene-2-carboxamide

This protocol provides a step-by-step method for the synthesis of a representative this compound derivative, 5-bromo-N-methylthiophene-2-carboxamide, a common intermediate in the synthesis of more complex molecules.[1]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N-methylamine solution (e.g., 2 M in THF)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid).

    • In a separate flask, prepare a solution of N-methylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the N-methylamine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-methyl-5-bromothiophene-2-carboxamide.

Expertise & Experience Insight: The use of thionyl chloride for acid activation is a classic and effective method. However, for substrates sensitive to harsh acidic conditions, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (DMAP) can be a milder alternative.[3] The choice of the base in the amidation step is also critical; triethylamine is a common choice, but other non-nucleophilic bases can be employed depending on the substrate.

II. Physicochemical Properties: A Quantitative Perspective

The physical and chemical properties of this compound derivatives are fundamental to their behavior in both chemical reactions and biological systems.

A. Tabulated Physical Properties

The following table summarizes key physical properties for this compound and some of its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC₆H₇NOS141.19Not availableSparingly soluble in water (12 g/L at 25 °C)[4]
3-methylthiophene-2-carboxamideC₆H₇NOS141.19Not availableData not readily available
4-methylthiophene-2-carboxamideC₆H₇NOS141.19115-117Data not readily available[5]
N-phenylthiophene-2-carboxamideC₁₁H₉NOS203.26142-146Data not readily available[6]
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.2285-88Data not readily available[7]
B. Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized derivatives.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectra of this compound derivatives typically show characteristic signals for the thiophene ring protons (in the aromatic region, ~7-8 ppm), the N-methyl protons (a singlet or doublet depending on the solvent and temperature, ~2.8-3.0 ppm), and the amide proton (a broad singlet, ~8-9 ppm). The coupling patterns of the thiophene protons provide valuable information about the substitution pattern. For instance, in a 2,5-disubstituted thiophene, the two remaining protons will appear as a pair of doublets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectra will exhibit signals for the thiophene ring carbons (typically in the range of 120-145 ppm), the carbonyl carbon of the amide (around 160-165 ppm), and the N-methyl carbon (around 25-30 ppm).

  • IR (Infrared) Spectroscopy: The IR spectra of these compounds are characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]

III. Chemical Properties and Reactivity

The chemical reactivity of this compound derivatives is influenced by the interplay between the electron-rich thiophene ring and the amide functionality.

  • Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The directing effect of the carboxamide group and any other substituents on the ring will determine the position of substitution.

  • Reactions of the Amide Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and N-methylamine. It can also be reduced to the corresponding amine.

  • Metal-Catalyzed Cross-Coupling Reactions: Halogenated this compound derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which allow for the introduction of a wide range of substituents.[8]

IV. Biological Significance and Therapeutic Potential

This compound derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. The thiophene ring can act as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties.[9]

A. Notable Biological Activities
  • Antibacterial and Antifungal Agents: Several thiophene-2-carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10][11] Some derivatives have shown efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli.[8]

  • Anticancer Properties: The thiophene carboxamide scaffold has been incorporated into molecules with significant antiproliferative activity against various cancer cell lines.[1][12] The proposed mechanisms of action include the inhibition of kinases such as VEGFR-2 and tubulin polymerization.[1][3]

  • Antioxidant Activity: Certain derivatives, particularly those with amino or hydroxyl substitutions on the thiophene ring, have exhibited notable antioxidant properties.[10][11]

B. Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of these derivatives. For instance, in a series of antibacterial thiophene-2-carboxamides, it was found that the nature and position of substituents on the thiophene ring significantly influenced their activity.[10] Similarly, for anticancer derivatives, modifications to the N-substituent of the amide have been shown to modulate their potency and selectivity.

C. Potential Signaling Pathway Involvement: Inhibition of VEGFR-2

As potent inhibitors of VEGFR-2, certain thiophene carboxamide derivatives can disrupt the signaling cascade that leads to angiogenesis, a critical process in tumor growth and metastasis.

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Thiophene_Derivative N-methylthiophene- 2-carboxamide Derivative Thiophene_Derivative->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by a thiophene carboxamide derivative.

V. Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic tractability, coupled with its favorable physicochemical and biological properties, ensures its continued relevance in drug development. Future research in this area will likely focus on the design of more potent and selective derivatives, the exploration of novel biological targets, and the development of innovative synthetic methodologies to access increasingly complex molecular architectures. The comprehensive understanding of the fundamental physical and chemical properties outlined in this guide is paramount to the success of these future endeavors.

References

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  • Metwally, H. M., Khalaf, N. A., Abdel-Latif, E., & Ismail, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25. [Link]

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  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]

  • N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • 2-Methylthiophene. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

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N-Methylthiophene-2-carboxamide: A Scaffolding for Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] This technical guide provides a comprehensive overview of the potential biological activities associated with N-methylthiophene-2-carboxamide and its derivatives. We will delve into the preclinical evidence supporting its anticancer, antibacterial, and antioxidant properties, exploring the underlying mechanisms of action and providing detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of compounds.

Introduction: The Thiophene Carboxamide Core

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key pharmacophore found in numerous FDA-approved drugs.[2][3] Its unique electronic and steric properties, conferred by the sulfur atom, allow for diverse chemical modifications and favorable interactions with biological targets.[1][4] The incorporation of a carboxamide group (-CO-NH-) further enhances the drug-like properties of thiophene derivatives, as the amide bond is a fundamental component of peptides and proteins, capable of forming crucial hydrogen bonds with biological receptors.[5]

This compound, as a model compound, provides a foundational structure for exploring a wide array of pharmacological activities.[4] The strategic functionalization of the thiophene ring and the amide nitrogen has led to the discovery of derivatives with potent and selective biological effects. This guide will explore the most significant of these activities, providing both a theoretical framework and practical methodologies for their study.

Anticancer Activity: Inducing Apoptosis and Modulating Key Signaling Pathways

Several studies have highlighted the significant antiproliferative effects of thiophene-2-carboxamide derivatives against various cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7).[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these compounds appears to be multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) through the modulation of key cellular pathways.

  • Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Thiophene carboxamide derivatives have been shown to significantly activate caspase-3 and caspase-7, the executioner caspases responsible for the cleavage of cellular substrates and the dismantling of the cell.[1]

  • Mitochondrial Depolarization: The intrinsic pathway of apoptosis is often initiated by the loss of mitochondrial membrane potential. Certain thiophene carboxamide derivatives have been observed to induce mitochondrial depolarization, leading to the release of pro-apoptotic factors into the cytoplasm.[1]

  • Modulation of Apoptotic Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. Some derivatives have been shown to suppress the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[1]

  • Enzyme Inhibition: Thiophene-2-carboxamides have been identified as inhibitors of several key enzymes involved in cancer progression, including VEGFR-2, a critical regulator of angiogenesis, and PTP1B, a protein tyrosine phosphatase implicated in multiple cancer types.[1]

Below is a diagram illustrating the proposed mechanism of apoptosis induction by thiophene carboxamide derivatives.

apoptosis_pathway cluster_cell Cancer Cell Thiophene_Carboxamide Thiophene Carboxamide Derivative Mitochondrion Mitochondrion Thiophene_Carboxamide->Mitochondrion Induces depolarization Bcl2 Bcl-2 (Anti-apoptotic) Thiophene_Carboxamide->Bcl2 Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Bcl2->Mitochondrion antibacterial_workflow start Start synthesis Synthesize Thiophene Carboxamide Derivatives start->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization mic_assay Determine Minimum Inhibitory Concentration (MIC) characterization->mic_assay bactericidal_bacteriostatic Bactericidal vs. Bacteriostatic (MBC Assay) mic_assay->bactericidal_bacteriostatic mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition) bactericidal_bacteriostatic->mechanism_studies end End mechanism_studies->end

Caption: Workflow for antibacterial activity evaluation.

Antioxidant Activity: Scavenging Free Radicals

Certain derivatives of thiophene-2-carboxamide have exhibited significant antioxidant properties. [2]This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

The antioxidant activity of these compounds is likely due to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of electron-donating groups, such as amino and hydroxyl groups, on the thiophene ring can enhance this radical scavenging capacity. [2]

Experimental Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Compound Incubation: Add various concentrations of the this compound derivative to the ABTS radical solution.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

  • Calculation: Calculate the percentage of inhibition of the ABTS radical. Ascorbic acid is typically used as a positive control. [2]

    Derivative Type Antioxidant Activity (% Inhibition)
    3-Amino Thiophene-2-Carboxamides 46.9% - 62.0%
    3-Hydroxy Thiophene-2-Carboxamides 28.4% - 54.9%
    3-Methyl Thiophene-2-Carboxamides 12.0% - 22.9%

    Data synthesized from Metwally et al. (2023). [2]

Other Potential Biological Activities

Beyond the major activities discussed, the this compound scaffold has shown promise in other therapeutic areas:

  • Antifungal Activity: Some thiophene-3-carboxamide derivatives have demonstrated both antibacterial and antifungal properties. [6]* Anticonvulsant Effects: Certain derivatives have been found to have potent anticonvulsive effects in animal models. [2]* PPARγ Agonism: N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide has been identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, suggesting potential applications in the treatment of obesity and diabetes. [7]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence strongly supports their potential as anticancer, antibacterial, and antioxidant agents. The ability to readily modify the core structure allows for fine-tuning of their pharmacological properties, offering a rich area for future drug discovery and development.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.

  • Elucidation of Mechanisms: Further investigating the detailed molecular mechanisms underlying the observed biological effects.

  • Combination Therapies: Exploring the potential of these compounds in combination with existing therapeutic agents to enhance efficacy and overcome resistance.

The continued exploration of the this compound scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Crisan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

  • Metwally, M. A., et al. (2023). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

  • Shafi, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

Sources

Discovery and history of N-methylthiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, serving as a key structural motif and building block in medicinal chemistry and materials science.[1][2] Its journey from initial discovery to the development of sophisticated synthetic routes is a compelling narrative of evolving chemical strategies. This guide provides a comprehensive overview of the historical context, foundational discoveries, and the evolution of synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic approaches, offer detailed experimental protocols for key reactions, and present comparative data to inform methodological choices in modern research and development.

Introduction: The Significance of the Thiophene Carboxamide Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged pharmacophore in drug discovery.[3] First discovered by Viktor Meyer in 1882 as a contaminant in benzene, thiophene and its derivatives have become integral to the development of numerous pharmaceuticals and functional materials.[4] The electronic properties of the thiophene ring, which acts as a bioisostere for the benzene ring, often lead to improved metabolic stability and enhanced interactions with biological targets.[5]

When combined with a carboxamide functional group, the resulting thiophene carboxamide scaffold offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a versatile platform for designing molecules with specific biological activities.[1][6] Thiophene-2-carboxamide derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7] this compound, as a fundamental derivative, serves as a crucial model compound for understanding the structure-activity relationships within this important class of molecules.[1]

Foundational Chemistry: The Path to this compound

The synthesis of this compound is not a singular event but rather the culmination of developments in several key areas of organic chemistry. The logical synthetic disconnection points to two primary precursors: thiophene-2-carboxylic acid and methylamine. Therefore, understanding the historical synthesis of the thiophene core and its subsequent functionalization is paramount.

The Thiophene Core: From Coal Tar to Controlled Synthesis

Historically, thiophene was first isolated from coal tar.[4] However, for the development of thiophene-based pharmaceuticals and fine chemicals, controlled laboratory synthesis was essential. Early methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide.[4]

A more direct precursor to this compound is thiophene-2-carboxylic acid. This can be prepared through the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[8] Thiophene-2-carboxaldehyde, in turn, is accessible from thiophene via the Vilsmeier-Haack reaction or through chloromethylation followed by oxidation.[9]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Oxidation of 2-Acetylthiophene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as pyridine or a mixture of water and pyridine.

  • Oxidation: While stirring, add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) solution portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to precipitate the thiophene-2-carboxylic acid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure thiophene-2-carboxylic acid.[8]

The Amide Bond Formation: A Cornerstone of Organic Synthesis

The formation of the amide bond between thiophene-2-carboxylic acid and methylamine is the pivotal step in the synthesis of this compound. This can be achieved through several classical and modern methods.

Direct Amidation: The most straightforward approach is the direct reaction of thiophene-2-carboxylic acid with methylamine. This typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[10]

Via Acyl Chloride: A more traditional and highly effective method involves the conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting thiophene-2-carbonyl chloride is a highly reactive electrophile that readily reacts with methylamine to form the desired amide.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route

Step 1: Synthesis of Thiophene-2-carbonyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reaction: Add thiophene-2-carboxylic acid (1 equivalent) to the flask, followed by the dropwise addition of an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).[6]

  • Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is often used directly in the next step without further purification.[6]

Step 2: Amidation with Methylamine

  • Reaction Setup: In a separate flask, dissolve methylamine (as a solution in a suitable solvent like THF or water, or as a gas bubbled through the solvent) in an inert solvent such as dichloromethane (DCM) or diethyl ether, and cool the mixture in an ice bath.

  • Addition: Slowly add the crude thiophene-2-carbonyl chloride (1 equivalent) dropwise to the cooled methylamine solution with vigorous stirring. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to stir at a low temperature for a period, then warm to room temperature and continue stirring until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Evolution of Synthetic Methodologies: The Rise of Catalytic N-Alkylation

While the acylation of methylamine is a robust method, an alternative synthetic pathway involves the N-alkylation of a pre-formed thiophene-2-carboxamide with a methylating agent. This approach became more prevalent with the development of efficient N-alkylation protocols.

Historically, the N-alkylation of amides was a challenging transformation due to the low nucleophilicity of the amide nitrogen. Early methods often required harsh conditions, such as the use of strong bases like sodium hydride (NaH) or metallic sodium to deprotonate the amide, followed by reaction with an alkyl halide.[11] These methods suffered from limitations including the use of stoichiometric amounts of strong bases and often prolonged reaction times under drastic conditions.[11]

The first reported N-alkylation of an amide using an alcohol as the alkylating agent was by Cheeseman and Poller in 1962, which utilized a stoichiometric amount of p-toluenesulfonic acid.[12] This marked a conceptual shift, though the conditions were still demanding.

A significant advancement came with the advent of catalytic methods. Modern approaches to N-alkylation of amides often employ transition metal catalysts, which enable the use of more benign alkylating agents like alcohols under milder conditions.[13] These reactions often proceed through a "borrowing hydrogen" or "hydrogen transfer" mechanism.[12][13]

Catalytic N-Alkylation of Thiophene-2-carboxamide with Methanol

In this approach, a catalyst facilitates the dehydrogenation of methanol to formaldehyde. The formaldehyde then undergoes condensation with thiophene-2-carboxamide to form an N-acyl imine intermediate. This intermediate is subsequently hydrogenated by the catalyst, which had "borrowed" the hydrogen from the alcohol, to yield this compound.[13] Water is the only byproduct, making this an atom-economical and environmentally benign process. Various transition metal complexes based on iridium, ruthenium, and cobalt have been shown to be effective for this transformation.[13][14]

Conceptual Experimental Workflow: Catalytic N-Methylation of Thiophene-2-carboxamide

  • Reactants: Thiophene-2-carboxamide, methanol (as both reactant and solvent), a transition metal catalyst (e.g., a cobalt or iridium complex), and a base (if required by the catalytic system).[13][14]

  • Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere at elevated temperatures.

  • Mechanism: The reaction proceeds via the borrowing hydrogen mechanism as described above.

  • Workup: After the reaction, the catalyst may be removed by filtration (for heterogeneous catalysts) or the product isolated by extraction and purified by chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Method Precursors Reagents & Conditions Advantages Disadvantages
Acyl Chloride Route Thiophene-2-carboxylic acid, MethylamineSOCl₂ or (COCl)₂, then CH₃NH₂; often low temperatures.[6]High yielding, reliable, applicable to a wide range of amines.Use of corrosive and hazardous reagents (SOCl₂), generation of acidic byproduct (HCl).
Direct Amidation with Coupling Agents Thiophene-2-carboxylic acid, MethylamineDCC, EDC/HOBt; typically room temperature.[10]Milder conditions, avoids acyl chloride formation.Can be expensive, potential for side products (e.g., N-acylurea), purification can be challenging.
Catalytic N-Alkylation Thiophene-2-carboxamide, MethanolTransition metal catalyst (e.g., Co, Ir, Ru), often elevated temperatures.[13][14]Atom economical (water as byproduct), uses readily available alcohol.Requires specialized catalysts, may require higher temperatures and pressures, catalyst cost and removal.
Classical N-Alkylation Thiophene-2-carboxamide, Methyl HalideStrong base (e.g., NaH), inert solvent.[11]Conceptually simple.Harsh conditions, stoichiometric use of strong base, poor atom economy.

Visualization of Synthetic Pathways

Diagram 1: Acyl Chloride Route to this compound

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl₂ This compound This compound Thiophene-2-carbonyl chloride->this compound CH₃NH₂ G Thiophene-2-carboxamide Thiophene-2-carboxamide N-acyl imine intermediate N-acyl imine intermediate Thiophene-2-carboxamide->N-acyl imine intermediate + Condensation Methanol Methanol Catalyst Catalyst Methanol->Catalyst - H₂ Formaldehyde Formaldehyde Catalyst->Formaldehyde Formaldehyde->N-acyl imine intermediate This compound This compound N-acyl imine intermediate->this compound + H₂ (from Catalyst) Water Water N-acyl imine intermediate->Water

Caption: Borrowing Hydrogen Mechanism.

Conclusion and Future Perspectives

The synthesis of this compound has evolved from classical, multi-step procedures requiring harsh reagents to more elegant and sustainable catalytic methods. The early reliance on the robust acyl chloride route has given way to a broader range of options, including direct amidation and atom-economical N-alkylation strategies.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available starting materials, and environmental considerations. The direct amidation and acyl chloride routes remain highly reliable for small-scale and discovery chemistry applications. For larger-scale synthesis, the development of more efficient and recyclable heterogeneous catalysts for the N-alkylation of amides with alcohols represents a promising avenue for future research. As the importance of the thiophene carboxamide scaffold in medicinal chemistry continues to grow, the demand for efficient, scalable, and sustainable synthetic methodologies will undoubtedly drive further innovation in this field.

References

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Advances.

  • Royal Society of Chemistry. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. RSC Publishing.

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

  • Gholami, M., et al. (2006). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules.

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  • Jagtap, S. M., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Communications Chemistry.

  • ResearchGate. (2018). Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones and methyl thioglycolate.

  • Wikipedia. Thiophene-2-carboxylic acid.

  • Wikipedia. Amine alkylation.

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  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.

  • ResearchGate. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex.

  • PrepChem. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide.

  • ResearchGate. (2018). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

  • Benchchem. This compound.

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  • PubMed. (2003). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types.

  • ResearchGate. (2020). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9).

  • Wikipedia. Thiophene.

  • Wikipedia. Thiophene-2-carboxaldehyde.

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  • EvitaChem. 4-Methylthiophene-2-carboximidamide.

  • PubChem. 3-Methylthiophene-2-carboxamide.

  • EvitaChem. 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide.

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Theoretical Modeling of N-methylthiophene-2-carboxamide Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

N-methylthiophene-2-carboxamide is a molecule of significant interest, embodying the structural motifs of both thiophene and amide functionalities. The thiophene ring, an aromatic heterocycle, serves as a versatile building block in medicinal chemistry and materials science due to its distinct electronic properties and capacity for non-covalent interactions like π–π stacking and chalcogen bonding.[1] The amide group is fundamental to the structure of proteins and many synthetic materials, governing molecular recognition and structural stability through interactions such as hydrogen bonds and n→π* interactions.[2][3][4] This guide provides a comprehensive framework for the theoretical modeling of this compound's non-covalent interactions, targeting researchers, scientists, and professionals in drug development. We delve into the causality behind methodological choices, present validated computational protocols, and emphasize the integration of theoretical models with experimental data to ensure scientific rigor.

Introduction: The Significance of this compound

This compound combines two key functional groups that dictate its interaction landscape. The thiophene ring provides a π-system capable of engaging in stacking interactions and its sulfur atom can act as a chalcogen bond donor.[1] The N-methylcarboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O) and also participates in other subtle but crucial interactions.[2] Understanding these non-covalent forces is paramount for predicting molecular aggregation, crystal packing, and binding affinity to biological targets.[1][5] For instance, thiophene derivatives have been explored as inhibitors of the Ebola virus entry by interacting with viral glycoproteins, where hydrogen bonding and van der Waals forces play a critical role.[6] Theoretical modeling provides a powerful lens to dissect these interactions at an atomic level, offering insights that can guide the design of novel materials and therapeutics.

The molecular structure and basic properties of this compound are foundational to any theoretical study.

PropertyValueSource
Molecular FormulaC6H7NOS[7]
Molecular Weight141.19 g/mol [8]
Canonical SMILESCNC(=O)C1=CC=CS1[7]
InChIKeyJNUIOYAYNFFHTC-UHFFFAOYSA-N[7]
Foundational Principles: Non-Covalent Interactions at Play

A robust theoretical model of this compound must account for a variety of non-covalent interactions. The primary forces include:

  • Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. These interactions are highly directional and play a major role in defining the geometry of molecular complexes.

  • π-π Stacking: The aromatic thiophene ring can stack with other aromatic systems, including itself. The geometry of these stacked arrangements (e.g., face-to-face, parallel-displaced) is governed by a balance of electrostatic and dispersive forces.

  • Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a Lewis acid, interacting with electron-rich atoms like oxygen or nitrogen. This is a directional interaction that can influence crystal packing and molecular recognition.

  • n→π Interactions:* An interaction can occur between the lone pair (n) of a carbonyl oxygen and the antibonding orbital (π*) of a nearby carbonyl group.[3][4] These interactions are important for protein conformational stability.[3][4]

The Computational Toolkit: Selecting the Right Methods

The choice of computational methodology is critical for accurately modeling non-covalent interactions. A multi-tiered approach is often most effective, starting with less computationally expensive methods for initial exploration and progressing to more accurate, high-level methods for final analysis. Modern quantum and computational chemistry methods are widely used for investigating the nature and properties of various non-covalent interactions.[9]

3.1. Choosing the Level of Theory
  • Density Functional Theory (DFT): DFT is a workhorse for computational chemistry, offering a good balance of accuracy and computational cost. For non-covalent interactions, it is crucial to use functionals that include corrections for dispersion, such as the ωB97X-D or B3LYP-D3(BJ) functionals.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a wave function-based method that inherently accounts for electron correlation and is often more reliable than DFT for describing dispersion-driven interactions like π-π stacking.[10] It is, however, more computationally demanding.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful tool for analyzing the electron density to identify and characterize non-covalent interactions.[10] The presence of a bond critical point between two atoms is a key indicator of an interaction.

3.2. Basis Set Selection

The choice of basis set is as important as the level of theory. For non-covalent interactions, it is essential to use basis sets that include both polarization and diffuse functions. The Pople-style 6-311++G(d,p) and the Dunning-style aug-cc-pVDZ basis sets are common choices that provide a good balance of accuracy and computational cost.[10]

A Validated Workflow for Modeling Interactions

A systematic and reproducible workflow is essential for obtaining reliable theoretical results. The following protocol outlines a self-validating system for modeling the dimeric interactions of this compound.

4.1. Monomer Geometry Optimization and Conformational Analysis

The first step is to obtain the optimized geometry of the this compound monomer. A conformational search should be performed to identify the global minimum energy structure.

Protocol:

  • Generate an initial 3D structure of this compound.

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Take the lowest energy conformers and optimize their geometries using a DFT method (e.g., B3LYP-D3(BJ)/6-31G(d)).

  • Perform frequency calculations on the optimized structures to confirm they are true minima (i.e., no imaginary frequencies).

4.2. Dimer Construction and Optimization

With the optimized monomer structure, various dimeric arrangements can be constructed to probe different types of non-covalent interactions.

Protocol:

  • Create initial dimer geometries representing potential hydrogen-bonded, stacked, and T-shaped arrangements.

  • Optimize the geometry of each dimer using a suitable level of theory and basis set (e.g., ωB97X-D/aug-cc-pVDZ).

  • Perform frequency calculations on the optimized dimer structures to verify they are minima on the potential energy surface.

4.3. Interaction Energy Calculation

The interaction energy (ΔE) is a key metric for quantifying the strength of the non-covalent interaction. It is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers.

Equation: ΔE = E_dimer - 2 * E_monomer

A crucial correction that must be applied is the Basis Set Superposition Error (BSSE) correction, which accounts for the artificial stabilization of the dimer due to the "borrowing" of basis functions between the monomers. The counterpoise correction method of Boys and Bernardi is the standard approach for this.

Protocol:

  • Calculate the interaction energy for each optimized dimer.

  • Apply the counterpoise correction to obtain the BSSE-corrected interaction energy.

4.4. Analysis of Interactions

Beyond the interaction energy, a deeper understanding of the nature of the interactions can be gained through various analysis techniques.

  • QTAIM Analysis: As mentioned earlier, QTAIM can be used to identify bond critical points and characterize the nature of the interactions (e.g., closed-shell vs. shared-shell).[10]

  • Non-Covalent Interaction (NCI) Plots: NCI plots provide a visual representation of non-covalent interactions in 3D space, highlighting attractive and repulsive interactions.

  • Energy Decomposition Analysis (EDA): EDA methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion. This provides insight into the fundamental nature of the stabilizing forces.

Visualizing the Workflow and Interactions

Clear visualization is essential for communicating complex theoretical workflows and results. Graphviz (DOT language) can be used to create clear diagrams.

5.1. Computational Workflow Diagram

G cluster_0 Monomer Preparation cluster_1 Dimer Modeling cluster_2 Interaction Analysis A 1. Initial 3D Structure B 2. Conformational Search (MMFF94) A->B C 3. DFT Optimization (B3LYP-D3/6-31G(d)) B->C D 4. Frequency Analysis C->D E 5. Dimer Construction (H-bonded, Stacked) D->E F 6. DFT Optimization (ωB97X-D/aug-cc-pVDZ) E->F G 7. Frequency Analysis F->G H 8. Interaction Energy + Counterpoise Correction G->H I 9. QTAIM Analysis H->I J 10. NCI Plot Generation H->J K 11. Energy Decomposition (SAPT) H->K

Caption: A validated workflow for the theoretical modeling of dimeric interactions.

5.2. Key Interaction Motifs

G cluster_0 Hydrogen Bonding cluster_1 π-π Stacking cluster_2 Chalcogen Bonding a N-H b O=C a->b H-bond c Thiophene Ring d Thiophene Ring c->d Stacking e S f O/N e->f Chalcogen Bond

Caption: Primary non-covalent interaction motifs in this compound.

Bridging Theory and Experiment: Validation and Application

The ultimate test of any theoretical model is its ability to reproduce and predict experimental observations.

  • Crystallographic Data: If crystal structures of this compound or its complexes are available, the theoretically predicted dimer geometries can be compared to the intermolecular arrangements observed in the solid state.

  • Spectroscopic Data: Changes in NMR chemical shifts or vibrational frequencies upon complexation can be calculated and compared to experimental spectra to validate the theoretical model.

  • Thermodynamic Data: Calculated binding enthalpies and free energies can be compared to experimental values from techniques like isothermal titration calorimetry (ITC).

By integrating high-level theoretical modeling with experimental validation, a robust and predictive understanding of the non-covalent interactions of this compound can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References
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An In-depth Technical Guide to the Stability and Degradation Pathways of N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylthiophene-2-carboxamide is a molecule of interest within pharmaceutical and materials science, incorporating both a robust thiophene ring and a reactive carboxamide functional group. Understanding its chemical stability and potential degradation pathways is paramount for predicting its shelf-life, ensuring therapeutic efficacy and safety, and developing stable formulations. In the absence of extensive empirical data for this specific molecule, this guide provides a predictive analysis of its stability based on established principles of organic chemistry and data from structurally analogous compounds. We will explore the probable hydrolytic, oxidative, and photolytic degradation routes, propose experimental workflows for stability testing, and identify likely degradation products. This document is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction to this compound: A Structural Perspective

This compound is comprised of a five-membered aromatic thiophene ring linked at the 2-position to a secondary amide functional group. The thiophene ring is a well-known pharmacophore, valued for its bioisosteric relationship with the phenyl ring, which can enhance metabolic stability and binding affinity.[1] The N-methylcarboxamide group is a common feature in many drug molecules, contributing to hydrogen bonding interactions and influencing solubility.

The stability of this molecule is governed by the interplay between these two functional groups. The thiophene ring, while aromatic, possesses a sulfur heteroatom that introduces unique reactivity, particularly towards oxidation.[2] The amide bond is known to be relatively stable but can undergo hydrolysis under strenuous conditions.[3] This guide will dissect the molecule's susceptibility to degradation by examining each potential pathway in detail.

Predicted Chemical Stability and Key Degradation Triggers

Based on the chemistry of its constituent parts, this compound is expected to be stable under standard ambient conditions when protected from light and strong chemical agents. However, several factors can trigger its degradation:

  • pH Extremes: Both strong acidic and strong basic conditions are predicted to catalyze the hydrolysis of the amide bond.[4]

  • Oxidizing Agents: The sulfur atom in the thiophene ring is a likely target for oxidation by peroxides or other strong oxidants.[5][6]

  • UV Radiation: Thiophene and its derivatives are known to be photosensitive and can undergo various photochemical reactions upon exposure to UV light.[7][8]

Potential Degradation Pathways

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is the cleavage of the amide bond. This reaction is generally slow but is accelerated by heat and the presence of strong acids or bases.[9]

a) Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then collapses, eliminating methylamine (which is protonated under acidic conditions to methylammonium) to yield thiophene-2-carboxylic acid.[10]

  • Predicted Products: Thiophene-2-carboxylic acid and Methylammonium salt.

b) Base-Catalyzed Hydrolysis

In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then expels the methylamide anion. This is an energetically unfavorable step as the amide anion is a poor leaving group. However, in the presence of heat and excess base, the reaction can be driven to completion. The initially formed thiophene-2-carboxylic acid is deprotonated by the base to form a carboxylate salt.[4][9]

  • Predicted Products: Thiophene-2-carboxylate salt and Methylamine.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Parent_Acid N-methylthiophene- 2-carboxamide Protonated_Amide Protonated Amide Parent_Acid->Protonated_Amide + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H2O Product_Acid Thiophene-2-carboxylic Acid + Methylammonium Tetrahedral_Intermediate_Acid->Product_Acid - H+ Parent_Base N-methylthiophene- 2-carboxamide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Parent_Base->Tetrahedral_Intermediate_Base + OH- Product_Base Thiophene-2-carboxylate + Methylamine Tetrahedral_Intermediate_Base->Product_Base - H2O

Caption: Predicted hydrolytic degradation pathways of this compound.

Oxidative Degradation

The electron-rich thiophene ring, specifically the sulfur atom, is susceptible to oxidation.

a) S-Oxidation

Treatment with oxidizing agents like hydrogen peroxide or peroxy acids is expected to oxidize the sulfur atom. The initial product is the this compound-S-oxide. This S-oxide is likely to be an unstable intermediate.[2][11] Upon further oxidation, the corresponding S,S-dioxide (sulfone) would be formed.[5][6] Thiophene S-oxides are known to be reactive and can act as intermediates in metabolic pathways.[12][13]

  • Predicted Products: this compound-S-oxide, this compound-S,S-dioxide.

b) Ring Oxidation/Opening

In addition to S-oxidation, oxidation of the carbon-carbon double bonds in the thiophene ring can occur, potentially leading to the formation of epoxides. These are typically unstable and can rearrange or undergo ring-opening to form various other products.[2][14]

G Parent N-methylthiophene- 2-carboxamide S_Oxide N-methylthiophene- 2-carboxamide-S-oxide Parent->S_Oxide [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened [O] (Harsh Conditions) S_Dioxide N-methylthiophene- 2-carboxamide-S,S-dioxide S_Oxide->S_Dioxide [O]

Caption: Predicted oxidative degradation pathways of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in thiophene-containing molecules. The specific degradation products can be diverse and are difficult to predict without experimental data. Potential pathways include photo-oxidation, dimerization, and ring isomerization or cleavage.[7][15] The presence of the carboxamide group may also influence the photochemical behavior.

  • Predicted Products: A complex mixture of photoproducts is possible.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study should be conducted in line with ICH guidelines.[16][17]

Forced Degradation Study Design

The following is a proposed workflow for a comprehensive forced degradation study.

G cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolytic Stress (ICH Q1B compliant light exposure) Start->Photo Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Characterization Characterize Degradation Products (MS/MS, NMR) Analysis->Characterization

Caption: Proposed experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at the same time points as the acid hydrolysis study.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light. Withdraw aliquots at the specified time points.

  • Photodegradation: Expose the stock solution (in a quartz cuvette) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Sample at various time points for analysis.

Proposed Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and a mass spectrometer (MS) would be ideal for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) would likely provide good separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Mass spectrometry would be used for the identification and characterization of the degradants.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a table to allow for easy comparison of the stability of this compound under different stress conditions.

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl, 60°C 0100.00.00-
892.57.517.2 (Thiophene-2-carboxylic acid)
2485.114.9114.5 (Thiophene-2-carboxylic acid)
0.1 M NaOH, 60°C 0100.00.00-
890.39.719.5 (Thiophene-2-carboxylic acid)
2479.820.2119.8 (Thiophene-2-carboxylic acid)
3% H₂O₂, RT 0100.00.00-
895.24.823.1 (S-oxide), 1.5 (S,S-dioxide)
2488.611.427.8 (S-oxide), 3.2 (S,S-dioxide)
Photolytic 2496.53.5>3(Complex mixture)
Thermal (80°C) 2499.80.20-

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion

While this compound is predicted to be a relatively stable compound under ambient conditions, it is susceptible to degradation under specific stress conditions. The primary degradation pathways are likely to be hydrolysis of the amide bond to form thiophene-2-carboxylic acid and methylamine, and oxidation of the thiophene sulfur to form the corresponding S-oxide and S,S-dioxide. Photodegradation may also occur, leading to a more complex mixture of products. The experimental protocols outlined in this guide provide a robust framework for empirically determining the stability profile of this molecule, which is a critical step in its development for any application.

References

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  • ACS Publications. (2000). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology. [Link]

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A Technical Guide to the Thermochemical Analysis of N-methylthiophene-2-carboxamide: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive framework for the thermochemical analysis of N-methylthiophene-2-carboxamide, a representative member of a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate thermochemical data, such as the enthalpy of formation and thermal stability, are critical for ensuring process safety, optimizing synthesis, and understanding material properties. Due to the frequent absence of complete experimental data for novel compounds, this guide details an integrated methodology combining robust experimental techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Combustion Calorimetry—with high-accuracy computational chemistry. We provide not just procedural steps but the underlying scientific rationale, enabling researchers to apply these principles to a wide range of organic molecules. This dual approach ensures that predictive data from computational models are validated by empirical measurements, leading to a highly reliable and comprehensive thermochemical profile.

Introduction
1.1 The Significance of Thiophene Carboxamides in Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery.[1] Its derivatives are integral to a multitude of pharmacologically active agents, valued for their versatile biological activities and favorable physicochemical properties.[2] The thiophene carboxamide moiety, in particular, combines the electronic characteristics of the thiophene ring with the hydrogen-bonding capabilities of the amide group, making it a potent pharmacophore for designing molecules with anticancer, antimicrobial, and anti-inflammatory properties.[2]

1.2 this compound: A Model Compound for Analysis

This compound serves as an excellent and structurally straightforward model compound for this guide. Its analysis allows for the clear demonstration of fundamental thermochemical principles applicable to more complex derivatives. Understanding the energetic and stability profile of this core structure is foundational for predicting the behavior of more substituted and elaborate analogues developed in drug discovery programs.

1.3 The Critical Role of Thermochemical Properties in Drug Development

Thermochemical data are indispensable throughout the pharmaceutical development lifecycle.[3]

  • Process Safety: The enthalpy of formation is used to predict the energy release of intended reactions and potential runaway scenarios, which is crucial for safe scale-up.

  • Physical Stability: Thermal analysis techniques like DSC and TGA are essential for identifying melting points, polymorphic transitions, and decomposition temperatures. This information dictates storage conditions, shelf-life, and formulation strategies.[4]

  • Polymorph Screening: DSC is a primary tool for identifying and characterizing different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API), which can have profound impacts on solubility, bioavailability, and stability.[5]

Synthesis and Characterization

A prerequisite for accurate thermochemical measurement is the synthesis of high-purity material. The proposed synthesis of this compound follows established amide bond formation chemistry.

2.1 Proposed Synthetic Route

A common and effective method involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.[6]

  • Activation: Thiophene-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) to form thiophene-2-carbonyl chloride.

  • Aminolysis: The resulting acyl chloride is then reacted in situ with methylamine, typically in the presence of a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct, yielding this compound.

An alternative route involves the direct heating of an ester, such as ethyl thiophene-2-carboxylate, with the amine.[7]

2.2 Purification and Purity Assessment

The crude product must be purified, typically via recrystallization or column chromatography, to achieve a purity of >99.5% for accurate calorimetric measurements. Purity is confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. DSC itself can also serve as a powerful tool for purity analysis, as impurities typically cause a broadening and depression of the melting point endotherm.[8]

Experimental Thermochemical Analysis

An integrated analytical workflow provides a self-validating system where data from multiple techniques are correlated to build a complete and trustworthy thermochemical profile.

G cluster_0 Material Preparation cluster_1 Thermochemical Analysis cluster_2 Data Integration Synthesis Synthesis of This compound Purification Purification & Purity Assessment (>99.5%) Synthesis->Purification Exp Experimental Analysis Purification->Exp Comp Computational Analysis Purification->Comp Synthesis_Data Data Synthesis & Interpretation Exp->Synthesis_Data Comp->Synthesis_Data Validation Validation of Computational Model Synthesis_Data->Validation

Fig. 1: Integrated workflow for thermochemical analysis.
3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature, revealing thermal transitions.[5]

3.1.1 Principle of Operation When the sample undergoes a thermal event (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature. The integral of the melting peak provides the enthalpy of fusion (ΔHfus), while the extrapolated onset of the peak defines the melting point (Tm).[9]

3.1.2 Detailed Experimental Protocol

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards like indium and tin.[10]

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a constant rate of 10 °C/min under a nitrogen purge gas flow (e.g., 40 mL/min) to a temperature well above the melting point (e.g., 250 °C).[11]

    • Record the heat flow versus temperature data.

  • Data Analysis: Determine the extrapolated onset temperature (Tm) and integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus).

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile.[12]

3.2.1 Principle of Operation A high-precision balance continuously monitors the sample's mass as it is heated in a controlled atmosphere. Mass loss events correspond to processes like dehydration, desolvation, or thermal decomposition. The resulting TGA curve plots percent mass versus temperature.

3.2.2 Detailed Experimental Protocol

  • Calibration: Verify the TGA's temperature and mass accuracy using appropriate standards.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism within the furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.[13]

    • Maintain an inert atmosphere using a nitrogen purge gas (e.g., 20-40 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[13]

3.3 Isothermal Combustion Calorimetry

This is the gold-standard technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

3.3.1 Principle of Operation A known mass of the sample is completely combusted in a high-pressure oxygen environment inside a sealed vessel (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature rise.[14] For sulfur-containing compounds, a rotating-bomb calorimeter is essential to ensure the final sulfur oxidation product (sulfuric acid in solution) reaches a well-defined thermodynamic state.[15]

3.3.2 Detailed Experimental Protocol

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard, typically benzoic acid.[14]

  • Sample Preparation: Press a pellet of this compound (approx. 0.8-1.0 g). Accurately determine its mass.

  • Bomb Setup:

    • Place the pellet in a crucible inside the bomb.

    • Attach a fuse wire of known mass and combustion energy.

    • Add a small, precise amount of water (e.g., 1 mL) to the bomb to ensure all sulfur oxides form aqueous sulfuric acid.

    • Seal the bomb and pressurize it with ~30 atm of pure oxygen.

  • Combustion: Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium. Initiate combustion by passing a current through the fuse wire.

  • Data Acquisition: Record the water temperature until a stable final temperature is reached.

  • Analysis:

    • Calculate the total heat released from the temperature change and the calorimeter's heat capacity.

    • Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

    • Analyze the bomb washings to confirm complete conversion of sulfur to sulfuric acid.[15]

    • Calculate the standard specific energy of combustion (Δcu°) and convert it to the standard molar enthalpy of combustion (ΔcH°).

    • Use Hess's Law with known standard enthalpies of formation for CO₂(g) and H₂O(l) and H₂SO₄(aq) to calculate the standard molar enthalpy of formation (ΔfH°) of this compound.

Computational Thermochemistry: A Predictive Approach

When experimental resources are limited or for initial screening, computational methods can provide highly accurate thermochemical data.[16][17] Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[18]

G mol_struct Input Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single Point Energy (Eelec) geom_opt->spe_calc zpe_corr Zero-Point Energy (ZPE) & Thermal Corrections freq_calc->zpe_corr atomization_enthalpy Calculate Enthalpy of Atomization ΔaH°(0 K) zpe_corr->atomization_enthalpy spe_calc->atomization_enthalpy atom_energies Calculate Atomic Energies (C, H, N, O, S) atom_energies->atomization_enthalpy formation_enthalpy Calculate Enthalpy of Formation ΔfH°(298 K) atomization_enthalpy->formation_enthalpy

Fig. 3: Logical relationship between experimental and computational data.
Conclusion

The thermochemical characterization of this compound, and indeed any novel chemical entity, demands a rigorous and multi-faceted approach. Relying on a single technique provides an incomplete and potentially misleading picture. By integrating high-precision experimental methods like DSC, TGA, and combustion calorimetry with validated computational models, researchers and drug development professionals can build a comprehensive and reliable thermochemical dataset. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology not only ensures the safety and efficiency of chemical processes but also provides fundamental insights that guide the rational design of future molecules.

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Methodological & Application

Using N-methylthiophene-2-carboxamide in organic synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Investigation

I'm starting by thoroughly researching the synthesis, characteristics, and reactions of N-methylthiophene-2-carboxamide. I'll then move on to pinpoint its specific uses in various fields. I aim to build a strong foundation of knowledge on its capabilities.

Defining Key Applications

I am now focusing on applications in organic synthesis, with a strong emphasis on medicinal chemistry. I'm actively seeking documented protocols and exploring its use as an intermediate, especially for more complex molecules. I'm also investigating its potential as a ligand or catalyst.

Refining Research Scope

I'm now starting a more focused search to build on initial findings. I'm prioritizing documented applications in organic synthesis, specifically within medicinal chemistry. I'm looking into its use as an intermediate in complex molecule synthesis, plus roles as a ligand or catalyst. Concurrently, I'm gathering experimental procedures from reliable sources and planning an application note's structure.

Initiating Data Collection

I've begun initial searches to gather information. While not a direct hit for "this compound," my preliminary scan yielded results for related compounds, including "2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide" and "3-Methylthiophene-2-carboxamide," plus general syntheses of thiophene. I'm expanding my search parameters to refine the focus.

Refining the Search Strategy

I'm now focusing my efforts on the N-methylated version of the compound. I need to find specific synthesis routes and applications. The new plan involves a targeted search for "this compound," including reaction schemes and conditions. I'm also looking for uses in organic synthesis, potential building blocks, and relevant spectroscopic data. Finally, I'll prioritize authoritative sources.

Targeting Specific Information

I'm expanding my search for the N-methylated target, and focusing on applications. The thiophene carboxamide core synthesis is understood, and the current goal is locating experimental conditions. I am focusing on its uses as a building block in organic synthesis, plus spectroscopic data and detailed protocols. Finding authoritative sources and structuring the information, including diagrams and tables, is the priority now.

Analyzing Relevant Data Points

My second round of searches yielded more relevant information. I've found articles discussing the synthesis and applications of various thiophene-2-carboxamide derivatives, providing a good foundation for general synthetic strategies. Now I'm focusing on the specific reaction conditions and protecting group strategies described in these papers, looking for transferable techniques.

Refining Search Parameters

I'm now focusing my search to be more specific to this compound. Although the initial literature review gave a good overview of the broader thiophene-2-carboxamide field, I'm still missing explicit synthetic protocols and data for the N-methyl analog. My focus is now on finding this compound specifically, and, more importantly, looking for examples of its use as a building block in further synthesis, as well as its physical and spectroscopic data.

Reviewing Prior Research

I've got a decent grasp on where I'm headed. General methods for making thiophene-2-carboxamides seem pretty standard, involving the reaction of the chloride with an amine. Also, the importance of this scaffold in medicinal chemistry is a key consideration. Now, I'm thinking about the next step.

Targeting Specific Protocols

I'm now zeroing in on the specifics. While I understand the general method – thiophene-2-carbonyl chloride with an amine – I need a precise protocol for this compound. I'm searching for examples where this compound is used in multi-step syntheses. Spectroscopic data (NMR) and physical properties are also a priority. I’m going to focus my search terms.

Analyzing Synthesis Approaches

I've made progress on the synthesis strategy. I discovered a relevant protocol for the synthesis of a related compound, 3-methylthiophene-2-carboxamide. It uses thionyl chloride to activate the carboxylic acid group. This approach could be adapted to my target molecule. I'm assessing the differences and how to adjust.

Investigating Analogous Syntheses

I'm now focusing on synthesizing this compound. I've found a related protocol for an isomer, which I'll adapt. Specifically, I'll synthesize the target from thiophene-2-carboxylic acid and methylamine. I've also confirmed the scaffold's medicinal importance, but need specific examples for my compound. Finally, I'm still searching for detailed NMR data.

Refining Search Parameters

I'm making progress in my search for specific data. While I've identified a promising synthetic route, adapting it for this compound remains a challenge. The 3-methyl isomer synthesis offers a good starting point, using thionyl chloride activation and amidation, suggesting a route from thiophene-2-carboxylic acid and methylamine. I'm actively seeking a detailed experimental procedure, especially NMR data. I'm also refining my search to highlight the applications in medicinal chemistry, specifically targeting examples where the N-methyl analog is used.

Analyzing the Route

I've made considerable headway in understanding the synthetic route. The amidation of thiophene-2-carbonyl chloride with methylamine is the key step I'm focusing on now. I am also thinking about the possible synthetic routes.

Refining the Approach

I've sharpened my focus and deepened my understanding. I now appreciate the medicinal chemistry relevance of the scaffold, especially in kinase inhibitors, thanks to my recent search. Still missing is a concrete synthetic protocol and specific examples of its use as a reactant, along with the subsequent experimental details. I have yet to find physical data for the title compound, this compound. My immediate aim is to find an experimental paper or patent with characterization data.

Narrowing the Search

I've significantly streamlined my search. I understand the importance of the scaffold and its relevance to kinase inhibitors. However, I need an experimental procedure and characterization data for the target compound and where it is a reactant. I now focus on finding an experimental paper or patent for the synthesis of this compound, including spectroscopic data.

N-methylthiophene-2-carboxamide: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Thiophene Scaffold

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs where it often enhances potency, modulates metabolic stability, or improves physicochemical properties.[2] Thiophene-2-carboxamides, in particular, serve as key intermediates for a wide range of biologically active molecules, including anticancer, antibacterial, and anti-inflammatory agents.[3][4]

This guide focuses on N-methylthiophene-2-carboxamide , a simple yet powerful building block. Its utility stems from two primary reactive zones: the electron-rich thiophene ring, which is amenable to selective functionalization, and the N-methylcarboxamide group, which can act as a powerful directing group for chemical transformations. We will provide a comprehensive overview of its synthesis and demonstrate its application in constructing more complex heterocyclic systems, specifically the medicinally significant thieno[2,3-d]pyrimidine core.[5]

Chapter 1: Synthesis of the Core Building Block: this compound

The most direct and common method for synthesizing this compound is the acylation of methylamine with thiophene-2-carbonyl chloride. This reaction is typically high-yielding and proceeds under mild conditions. The carbonyl chloride is readily prepared from commercially available thiophene-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation ThioAcid Thiophene-2-carboxylic acid SOCl2 SOCl₂ or (COCl)₂ ThioAcid->SOCl2 AcylChloride Thiophene-2-carbonyl chloride SOCl2->AcylChloride  DCM, 0°C to rt AcylChloride2 Thiophene-2-carbonyl chloride AcylChloride->AcylChloride2 Methylamine Methylamine (aq. or gas) AcylChloride2->Methylamine FinalProduct This compound Methylamine->FinalProduct  DCM, Base (e.g., Et₃N), 0°C

Sources

Application Notes & Protocols: Strategic Functionalization of N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Carboxamide Scaffold

The N-methylthiophene-2-carboxamide core is a privileged scaffold in modern chemistry. As a bioisostere of the phenyl ring, the thiophene moiety offers a unique combination of aromaticity, electronic properties, and potential for diverse biological interactions.[1] Its derivatives are integral to numerous fields, from medicinal chemistry, where they feature in anticancer, antibacterial, and anti-inflammatory agents, to materials science, where they serve as building blocks for organic semiconductors.[1][2][3]

The strategic functionalization of this compound is paramount to unlocking its full potential. By precisely modifying the thiophene ring, researchers can fine-tune the molecule's steric and electronic properties to optimize its function. This guide provides detailed, field-proven protocols for the synthesis of the parent molecule and its subsequent functionalization through key synthetic transformations, including electrophilic halogenation, palladium-catalyzed cross-coupling, and direct C-H activation. Each protocol is designed to be a self-validating system, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate.

Synthesis of Starting Material: this compound

A reliable supply of high-purity starting material is the foundation of any successful synthetic campaign. The following protocol details a robust, two-step synthesis of this compound from commercially available thiophene-2-carboxylic acid. The key to this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by methylamine.

Workflow for Synthesis of this compound

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Thiophene-2-carboxylic acid C Thiophene-2-carbonyl chloride A->C DCM, Reflux, 4h B Thionyl Chloride (SOCl₂) E This compound C->E DCM, 0°C to rt D Methylamine (aq. solution)

Caption: Synthesis of the target compound via an acid chloride intermediate.

Experimental Protocol: Synthesis of this compound
  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophene-2-carboxylic acid (10.0 g, 78.0 mmol).

    • Add anhydrous dichloromethane (DCM, 80 mL) to dissolve the solid.

    • Carefully add thionyl chloride (SOCl₂) (6.8 mL, 93.6 mmol, 1.2 equiv) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4 hours. The reaction can be monitored by TLC or by observing the cessation of gas evolution.

    • Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), pushing the equilibrium towards the product.[1]

    • After cooling to room temperature, remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude thiophene-2-carbonyl chloride is a yellow solid or oil and is used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM (100 mL) and cool the flask to 0°C in an ice bath.

    • In a separate beaker, prepare a solution of aqueous methylamine (40% w/w, 18.2 mL, 234 mmol, 3.0 equiv) in DCM (50 mL).

    • Add the methylamine solution dropwise to the stirred acid chloride solution at 0°C. A white precipitate (methylammonium chloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Causality: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with methylamine. Using an excess of the amine ensures complete conversion and neutralizes the HCl byproduct generated in the reaction.

    • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford this compound as a white to off-white solid.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equiv.
Thiophene-2-carboxylic acid128.1510.0 g78.01.0
Thionyl Chloride118.976.8 mL93.61.2
Methylamine (40% aq.)31.0618.2 mL2343.0
Expected Yield 141.19 --85-95%

Protocol I: Electrophilic Bromination at the C5-Position

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. The thiophene ring is electron-rich, and substitution preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the sigma complex).[4][5][6] With the C2 position blocked by the carboxamide group, electrophilic attack is highly directed to the C5 position. Bromination is a key transformation as it installs a versatile handle for subsequent cross-coupling reactions.

Reaction Scheme: C5-Bromination

A N-methylthiophene- 2-carboxamide C 5-Bromo-N-methylthiophene- 2-carboxamide A->C Acetic Acid, rt, 12h B N-Bromosuccinimide (NBS)

Caption: Regioselective bromination of the thiophene ring at the C5 position.

Experimental Protocol: 5-Bromo-N-methylthiophene-2-carboxamide
  • Reaction Setup:

    • In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve this compound (5.0 g, 35.4 mmol) in glacial acetic acid (50 mL).

    • Add N-Bromosuccinimide (NBS) (6.3 g, 35.4 mmol, 1.0 equiv) to the solution in one portion.

    • Causality: NBS is a convenient and safe source of electrophilic bromine. Acetic acid is an ideal polar protic solvent that facilitates the polarization of the Br-N bond in NBS, enhancing its electrophilicity without being overly reactive.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is consumed.

    • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and succinimide.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equiv.
This compound141.195.0 g35.41.0
N-Bromosuccinimide (NBS)177.986.3 g35.41.0
Expected Yield 220.09 --90-98%

Protocol II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[7] It is widely used in pharmaceutical and materials synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[8] Here, we utilize the previously synthesized 5-bromo-N-methylthiophene-2-carboxamide as the electrophilic partner to couple with a representative arylboronic acid.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

A 5-Bromo-N-methylthiophene- 2-carboxamide Product 5-Aryl-N-methylthiophene- 2-carboxamide A->Product B Arylboronic Acid B->Product Catalyst Pd(PPh₃)₄ Catalyst->Product 1,4-Dioxane/H₂O, 90°C Base K₂CO₃ Base->Product

Caption: Palladium-catalyzed synthesis of 5-arylthiophene derivatives.

Experimental Protocol: 5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide
  • Reaction Setup:

    • To a 50 mL Schlenk flask, add 5-bromo-N-methylthiophene-2-carboxamide (1.0 g, 4.54 mmol), 4-methoxyphenylboronic acid (0.83 g, 5.45 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.88 g, 13.6 mmol, 3.0 equiv).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.26 g, 0.227 mmol, 5 mol%).

    • Causality: The palladium(0) catalyst is the active species that initiates the catalytic cycle via oxidative addition into the C-Br bond. The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • Reaction and Work-up:

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Heat the reaction mixture to 90°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equiv.
5-Bromo-N-methylthiophene-2-carboxamide220.091.0 g4.541.0
4-Methoxyphenylboronic acid151.960.83 g5.451.2
Potassium Carbonate138.211.88 g13.63.0
Pd(PPh₃)₄1155.560.26 g0.2270.05
Expected Yield 247.30 --70-90%

Protocol III: Direct C-H Arylation

Direct C-H activation/functionalization represents a more atom- and step-economical approach to forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the thiophene ring.[12] While the C5-position is the most electronically activated, the C3 and C4 positions can also be functionalized under specific catalytic conditions. This protocol targets the C5 position for arylation directly from the parent this compound.

Reaction Scheme: Direct C-H Arylation

A N-methylthiophene- 2-carboxamide Product 5-Aryl-N-methylthiophene- 2-carboxamide A->Product B Aryl Bromide B->Product Catalyst Pd(OAc)₂ Catalyst->Product Toluene, 110°C Ligand SPhos Ligand->Product Base K₂CO₃ Base->Product

Caption: Palladium-catalyzed direct C-H arylation at the C5 position.

Experimental Protocol: 5-phenyl-N-methylthiophene-2-carboxamide
  • Reaction Setup:

    • In an oven-dried Schlenk tube, combine this compound (0.5 g, 3.54 mmol), bromobenzene (0.45 mL, 4.25 mmol, 1.2 equiv), palladium(II) acetate [Pd(OAc)₂] (0.04 g, 0.177 mmol, 5 mol%), SPhos (0.15 g, 0.354 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (0.98 g, 7.08 mmol, 2.0 equiv).

    • Causality: The combination of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the C-H activation step. The base is required for the concerted metalation-deprotonation mechanism, which is believed to be the operative pathway.[12]

  • Reaction and Work-up:

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed toluene (10 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 110°C for 16-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equiv.
This compound141.190.5 g3.541.0
Bromobenzene157.010.45 mL4.251.2
Potassium Carbonate138.210.98 g7.082.0
Pd(OAc)₂224.490.04 g0.1770.05
SPhos410.470.15 g0.3540.10
Expected Yield 217.29 --60-75%

Characterization

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure, substitution pattern, and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of isolated products.

References

  • Rauchfuss, T. B., et al. A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society.
  • Angelici, R. J. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics. [Link]

  • Angelici, R. J. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]

  • Angelici, R. J. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Ask this paper | Bohrium. [Link]

  • Li, P., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Metwally, A. M., et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Biris, M.-L., et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • Various Authors. Synthesis of methyl thiophene-2-carboxylates from acetylenic... ResearchGate. [Link]

  • Roger, J., et al. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts. [Link]

  • Various Authors. Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

  • Wang, Z., et al. Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]

  • Hassan, M., et al. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. [Link]

  • Queffelec, C., et al. Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate... ResearchGate. [Link]

  • Notario, R., et al. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Pfrengle, W., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Ayub, K., et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • Hassan, M., et al. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure. [Link]

  • Fareedian Chemistry. Electrophilic substitution of thiophene. YouTube. [Link]

  • Stuart, A. M., et al. Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace. [Link]

  • Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem.com. [Link]

  • Al-Ostath, O. A., et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]

  • Chemistry A2Z. Thiophene #!Electrophilic substitution reactions. YouTube. [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Ayub, K., et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • This compound (C6H7NOS). PubChem. [Link]

  • Kim, J., et al. Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. [Link]

  • Ghaffari, B., et al. Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]

  • Bhakuni, B. S., et al. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

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Application Notes & Protocols: N-methylthiophene-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable physicochemical properties and versatile biological activities. These are often referred to as "privileged scaffolds." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1] It is frequently employed as a bioisostere for the benzene ring, offering potential improvements in metabolic stability and target binding interactions.[2] Thiophene and its derivatives have been successfully incorporated into a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4]

At the heart of many of these bioactive molecules lies the thiophene-2-carboxamide core. The carboxamide functional group (-CONH-) is of paramount importance; its ability to form stable hydrogen bonds makes it a critical component for molecular recognition and high-affinity binding to biological targets like enzymes and receptors.[5][6] The specific compound, N-methylthiophene-2-carboxamide , represents a foundational structure within this chemical class. While a simple molecule, it serves as a crucial starting point and a key building block for the synthesis of more complex, highly functionalized drug candidates. Understanding its properties and applications provides a gateway to leveraging the full potential of the thiophene carboxamide family in therapeutic development.

This guide provides an in-depth exploration of the synthesis, diverse applications, and key mechanisms of action associated with this compound and its derivatives. It includes detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Synthesis and Chemical Workflow

The synthesis of this compound is typically achieved through a straightforward amidation reaction. The most common and reliable method involves the conversion of thiophene-2-carboxylic acid into a more reactive acyl chloride, followed by a reaction with methylamine.

General Synthesis Workflow

The process can be visualized as a two-step sequence:

  • Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive thiophene-2-carbonyl chloride.

  • Amide Formation: The acyl chloride is then reacted with methylamine (or a salt thereof in the presence of a base) to yield the final product, this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Thiophene-2-carbonyl Chloride Thiophene-2-carbonyl Chloride Thiophene-2-carboxylic Acid->Thiophene-2-carbonyl Chloride  + Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Thiophene-2-carbonyl Chloride Thiophene-2-carbonyl Chloride_ref Thiophene-2-carbonyl Chloride Methylamine (CH3NH2) Methylamine (CH3NH2) Product This compound Methylamine (CH3NH2)->Product Thiophene-2-carbonyl Chloride_ref->Product  +

Figure 1: General synthesis workflow for this compound.

Part 2: Therapeutic Applications in Drug Discovery

The versatility of the thiophene carboxamide scaffold has led to its exploration in numerous therapeutic areas. By modifying the core this compound structure, researchers have developed potent and selective agents against a variety of diseases.

Anticancer Activity

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, acting through multiple mechanisms of action.

  • Tubulin Polymerization Inhibition : Certain derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer compound.[7] These molecules bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring's aromaticity plays a critical role in establishing stabilizing interactions within this binding pocket.[7]

  • Enzyme Inhibition : Other analogs have shown potent inhibitory activity against key signaling proteins involved in cancer progression. These include Protein Tyrosine Phosphatase 1B (PTP1B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][9]

  • Induction of Apoptosis : Mechanistic studies have confirmed that these compounds can trigger programmed cell death. They have been shown to activate executioner caspases (caspase-3/7), induce mitochondrial membrane depolarization, and disrupt the cellular redox balance, leading to selective cytotoxicity against cancer cells.[8][9]

Derivative Class Target/Mechanism Cancer Cell Lines Reference
Phenyl-thiophene-carboxamidesTubulin Polymerization Inhibitor (CA-4 Mimetic)Hep3B (Liver)[7]
Thiophene-2-carboxamides (Aryl Substituted)PTP1B InhibitionBreast, Liver, Leukemia[8][9]
PAN-90806 FamilyVEGFR-2 Inhibition, Apoptosis InductionVarious[9]
MB-D2 (Thiophene Imide)Caspase 3/7 Activation, Mitochondrial DepolarizationA375 (Melanoma), HT-29 (Colon), MCF-7 (Breast)[8]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene carboxamides have demonstrated significant potential in this area.

  • Broad-Spectrum Antibacterial Effects : Derivatives have shown efficacy against a range of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa.[3][4][10]

  • Activity Against Resistant Strains : Notably, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been effective against Extended-Spectrum β-Lactamase (ESBL)-producing E. coli, a high-priority pathogen.[5]

  • Antifungal Properties : In addition to antibacterial effects, certain thiophene-3-carboxamide derivatives have also been reported to possess antifungal activity.[11]

Anti-inflammatory Applications

Chronic inflammation underlies many diseases. The thiophene carboxamide scaffold has been used to develop targeted anti-inflammatory agents.

  • P2Y14 Receptor Antagonism : The P2Y14 receptor is a promising target for treating inflammatory conditions like Inflammatory Bowel Disease (IBD). A series of 4-amide-thiophene-2-carboxyl derivatives were designed as highly potent and selective P2Y14 antagonists, demonstrating a remarkable anti-IBD effect in preclinical models.[12] One optimized compound exhibited subnanomolar antagonistic activity (IC₅₀: 0.40 nM) and favorable drug-like properties.[12]

Cardiovascular Disease

Heart failure is often characterized by impaired calcium (Ca²⁺) handling in cardiac myocytes.

  • SERCA2a Activation : A novel N-aryl-N-alkyl-thiophene-2-carboxamide compound was found to enhance intracellular Ca²⁺ dynamics by directly increasing the pumping activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[13] By improving the reuptake of Ca²⁺ into the sarcoplasmic reticulum, this compound has the potential to restore normal cardiac function, representing a promising therapeutic strategy for heart failure.[13]

Part 3: Key Mechanisms of Action Visualized

A deeper understanding of how these molecules function at a molecular level is crucial for rational drug design.

Mechanism 1: Anticancer - Tubulin Inhibition

Thiophene carboxamide-based CA-4 mimetics function by physically obstructing the assembly of microtubules, which are essential for cell division.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Thiophene Carboxamide TubulinDimers α/β-Tubulin Dimers Microtubule Growing Microtubule TubulinDimers->Microtubule Polymerization Drug Thiophene Carboxamide (CA-4 Mimetic) BlockedTubulin Drug-Bound Tubulin Drug->BlockedTubulin Binds to Colchicine Site Arrest Polymerization Blocked BlockedTubulin->Arrest Apoptosis Cell Cycle Arrest & Apoptosis Arrest->Apoptosis G CytosolicCa High Cytosolic Ca2+ (Contraction) SERCA SERCA2a Pump CytosolicCa->SERCA Ca2+ entry SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Relaxation Low Cytosolic Ca2+ (Relaxation) SR->Relaxation Leads to SERCA->SR Ca2+ pumped into SR Drug Thiophene Carboxamide Drug->SERCA Activates

Figure 3: Enhancement of SERCA2a-mediated calcium reuptake.

Part 4: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard amidation chemistry. [14] Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2M in THF or 40% in H₂O)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Acyl Chloride Formation: a. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add thionyl chloride (1.2 - 1.5 eq) dropwise via a dropping funnel over 15 minutes. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases. e. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude thiophene-2-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amidation: a. Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, prepare a solution of methylamine (1.5 - 2.0 eq) and triethylamine (1.5 - 2.0 eq) in DCM. c. Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C. d. Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound. e. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol evaluates the cytotoxicity of a test compound against a chosen cancer cell line, such as A375 or Hep3B. [7][8] Materials:

  • Cancer cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in a complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only). b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (no-cell control). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Caspase-3/7 Activation Assay

This protocol measures the activity of key executioner caspases to confirm apoptosis induction. [8][9] Materials:

  • Luminescent Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Cells seeded and treated with the test compound in a 96-well white-walled plate as described in Protocol 2.

  • Luminometer

Procedure:

  • Assay Preparation: a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. b. Prepare the reagent according to the manufacturer's instructions (reconstitute the lyophilized substrate with the buffer).

  • Reagent Addition: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: a. Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30-60 seconds. b. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: a. Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: a. Subtract the background luminescence (no-cell control). b. Express the results as fold-change in caspase activity compared to the untreated or vehicle-treated control cells.

Conclusion and Future Perspectives

This compound and its broader chemical family represent a remarkably versatile and "privileged" scaffold in drug discovery. The combination of the thiophene ring's favorable bioisosteric properties and the carboxamide's hydrogen-bonding capacity provides a robust foundation for developing potent and selective modulators of diverse biological targets. As demonstrated, this scaffold has been successfully leveraged to create promising lead compounds in oncology, infectious diseases, inflammation, and cardiovascular medicine.

The future of this chemical class is bright. Further research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic exploration of substitutions at other positions of the thiophene ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Novel Target Identification: Employing chemoproteomics and other advanced screening methods to uncover new biological targets for this versatile scaffold.

The protocols and data presented herein serve as a comprehensive guide for researchers aiming to harness the therapeutic potential of thiophene carboxamides, paving the way for the next generation of innovative medicines.

References

  • Versatile thiophene 2-carboxamide derivatives. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

  • 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide. (n.d.). EvitaChem.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Two biologically active thiophene-3-carboxamide derivatives. (2004). PubMed. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • This compound | 39880-77-8. (n.d.). Benchchem.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. [Link]

  • 2-Amino-N-methylthiophene-3-carboxamide|CAS 252963-49-8. (n.d.). Benchchem.
  • New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. (2023). PubMed. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).

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Application Note & Protocols: Characterization of Thiophene-2-Carboxamide Derivatives as Selective Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuins (SIRTs), a family of NAD⁺-dependent lysine deacylases, are critical regulators of cellular metabolism, stress responses, and longevity, making them compelling therapeutic targets for a range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1] The thiophene-2-carboxamide scaffold has emerged as a promising chemotype for the development of potent and selective sirtuin inhibitors. This guide provides a comprehensive framework for the characterization of novel thiophene-2-carboxamide derivatives as selective inhibitors of SIRT1 and SIRT2. We present detailed, field-proven protocols for in vitro enzymatic assays to determine inhibitory potency (IC₅₀), selectivity profiling against related sirtuin isoforms, and cell-based assays to confirm target engagement and downstream functional effects. By integrating robust methodologies with a deep understanding of the underlying biological rationale, this document serves as an essential resource for researchers dedicated to advancing sirtuin-targeted drug discovery.

Introduction: Sirtuins as Therapeutic Targets

The human sirtuin family comprises seven members (SIRT1-7) with distinct subcellular localizations and substrate specificities. SIRT1, primarily nuclear, and SIRT2, predominantly cytoplasmic, are among the most extensively studied isoforms. SIRT1 deacetylates a wide array of transcription factors and co-regulators, including p53, thereby influencing cellular responses to stress and DNA damage.[2][3] SIRT2's key substrates include α-tubulin, implicating it in the regulation of microtubule dynamics and cell cycle progression.[4][5] The dysregulation of SIRT1 and SIRT2 activity is associated with various pathologies, underscoring the therapeutic potential of their selective inhibition.[1][6]

The development of isoform-selective inhibitors is paramount to dissecting the specific roles of individual sirtuins and to minimize off-target effects. The thiophene-2-carboxamide core represents a versatile scaffold for generating such inhibitors, with documented activity against sirtuins.[7] This guide provides the necessary protocols to rigorously evaluate the potency, selectivity, and cellular activity of novel thiophene-2-carboxamide-based sirtuin inhibitors.

Mechanism of Sirtuin Deacetylation and Inhibition

Sirtuins utilize a unique NAD⁺-dependent mechanism to deacetylate lysine residues on their substrates. This process involves the cleavage of NAD⁺ into nicotinamide and 2'-O-acetyl-ADP-ribose.[8] Many inhibitors are designed to compete with either the acetylated substrate or the NAD⁺ cofactor.

Sirtuin Deacetylation Mechanism Sirtuin Deacetylation and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition SIRT_Enzyme SIRT Enzyme Ternary_Complex SIRT-Substrate-NAD+ Complex SIRT_Enzyme->Ternary_Complex binds Ac_Substrate Acetylated Substrate Ac_Substrate->Ternary_Complex binds NAD NAD+ NAD->Ternary_Complex binds Deacetylation Deacetylation Ternary_Complex->Deacetylation Deacetylation->SIRT_Enzyme regenerates Deac_Substrate Deacetylated Substrate Deacetylation->Deac_Substrate releases NAM Nicotinamide Deacetylation->NAM releases OAADPR 2'-O-acetyl-ADP-ribose Deacetylation->OAADPR releases Inhibitor Thiophene-2-carboxamide Inhibitor Inhibitor->Ternary_Complex blocks formation

Caption: Sirtuin deacetylation cycle and point of inhibition.

Biochemical Assays for Inhibitor Potency (IC₅₀ Determination)

The initial characterization of a novel inhibitor involves determining its half-maximal inhibitory concentration (IC₅₀), a measure of its potency. Fluorescence-based assays are highly amenable to high-throughput screening and provide a robust method for IC₅₀ determination.[8][9][10]

Principle of the Fluorogenic Assay

These assays typically employ a two-step enzymatic reaction. First, the sirtuin enzyme deacetylates a synthetic peptide substrate derived from a known target (e.g., p53 for SIRT1, α-tubulin for SIRT2) that is coupled to a fluorophore. The deacetylated substrate is then cleaved by a developer enzyme, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin's activity.[8][11][12]

Detailed Protocol for SIRT1 IC₅₀ Determination

This protocol is optimized for a 384-well plate format.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., p53-derived peptide)

  • NAD⁺

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution

  • Positive Control Inhibitor: EX-527 (Selisistat)[13][14]

  • Test thiophene-2-carboxamide compounds

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and EX-527 in DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) of the compounds in DMSO.

  • Assay Plate Preparation:

    • Dispense 100 nL of each compound dilution into the wells of the 384-well plate.

    • For positive (no inhibitor) and negative (no enzyme) controls, dispense 100 nL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of SIRT1 enzyme in cold assay buffer.

    • Add 5 µL of the SIRT1 solution to all wells except the "no enzyme" controls. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Reaction Initiation:

    • Prepare a substrate master mix containing the fluorogenic substrate and NAD⁺ in assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate master mix to all wells.

  • Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes.

  • Signal Development:

    • Stop the reaction by adding 10 µL of the developer solution to each well.

    • Incubate at room temperature for 20 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol for SIRT2 IC₅₀ Determination

This protocol is analogous to the SIRT1 assay, with specific reagents for SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate

  • NAD⁺

  • SIRT2 Assay Buffer

  • Developer solution

  • Positive Control Inhibitor: AGK2[15][16][17][18][19]

  • Test thiophene-2-carboxamide compounds

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~395 nm, Emission: ~541 nm)[20]

Procedure: The procedure is identical to the SIRT1 assay, substituting the SIRT2-specific enzyme, substrate, and positive control (AGK2).

Data Presentation
CompoundTargetIC₅₀ (µM)
Thiophene-carboxamide 1SIRT1[Insert Value]
Thiophene-carboxamide 1SIRT2[Insert Value]
EX-527 (Control)SIRT1~0.038
AGK2 (Control)SIRT2~3.5

Note: IC₅₀ values for control compounds are approximate and should be determined experimentally.[18][21]

Selectivity Profiling

Assessing the selectivity of an inhibitor against other sirtuin isoforms is crucial for understanding its potential for off-target effects.

Selectivity_Profiling_Workflow Selectivity Profiling Workflow Start Test Compound SIRT1_Assay SIRT1 IC50 Assay Start->SIRT1_Assay SIRT2_Assay SIRT2 IC50 Assay Start->SIRT2_Assay SIRT3_Assay SIRT3 IC50 Assay Start->SIRT3_Assay Data_Analysis Compare IC50 Values SIRT1_Assay->Data_Analysis SIRT2_Assay->Data_Analysis SIRT3_Assay->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for determining inhibitor selectivity.

Protocol for Selectivity Profiling

The IC₅₀ determination protocol described in section 3 can be adapted to other sirtuin isoforms (e.g., SIRT3) by using the respective recombinant enzymes and substrates. The selectivity is determined by comparing the IC₅₀ values across the different sirtuins. A compound is considered selective if it exhibits a significantly lower IC₅₀ for the target isoform compared to others.[22][23]

Data Presentation for Selectivity
CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1 vs SIRT2)
Thiophene-carboxamide 1[Value][Value][Value][Fold-difference]
EX-527~0.038~19.6~48.7~515-fold
AGK2~30~3.5~91~0.12-fold

Note: Selectivity is calculated as IC₅₀(off-target) / IC₅₀(target).[19]

Cell-Based Assays for Target Engagement

Confirming that an inhibitor engages its target in a cellular context is a critical step in its characterization. This is typically achieved by measuring the acetylation status of a known downstream substrate of the target sirtuin.[24][25][26]

Western Blot for p53 Acetylation (SIRT1 Target)

Principle: Inhibition of SIRT1 leads to an accumulation of acetylated p53 (at lysine 382), which can be detected by Western blotting.[2][3][11][27][28]

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., MCF-7, U2OS) and allow cells to adhere overnight.

    • Treat cells with varying concentrations of the test compound or EX-527 for 6-24 hours. A DNA damaging agent (e.g., etoposide) can be co-administered to increase p53 levels.[2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetyl-p53 (K382), total p53, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities. Normalize the acetyl-p53 signal to the total p53 signal and the loading control.

Western Blot for α-Tubulin Acetylation (SIRT2 Target)

Principle: Inhibition of SIRT2 results in an increase in acetylated α-tubulin (at lysine 40), which can be detected by Western blotting.[4][29]

Protocol: The protocol is similar to the p53 acetylation assay, using primary antibodies against acetyl-α-tubulin (K40), total α-tubulin, and a loading control.

Western_Blot_Workflow Cell-Based Western Blot Workflow Cell_Treatment Treat cells with SIRT inhibitor Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., Ac-p53, Ac-Tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Quantify band intensities Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the comprehensive characterization of novel thiophene-2-carboxamide derivatives as selective sirtuin inhibitors. By systematically evaluating their potency, selectivity, and cellular target engagement, researchers can confidently identify and advance promising lead compounds for further preclinical development. The integration of biochemical and cell-based assays ensures a thorough understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent.

References

  • Lall, D., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Pires, V., et al. (2010). Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. PubMed. [Link]

  • Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]

  • Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. National Institutes of Health. [Link]

  • Alhazzazi, A., et al. (2016). Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2. Oncotarget. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. [Link]

  • Schiedel, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]

  • Lai, C.-C., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Publications. [Link]

  • Musiał, P., et al. (2022). Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 value for AGK2 and SirReal2 examined by.... [Link]

  • Lai, C.-C., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. AACR Journals. [Link]

  • EpigenTek. (2022). Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Schiedel, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. National Institutes of Health. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]

  • Bonkowski, M. S., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. National Institutes of Health. [Link]

  • Carafa, V., et al. (2012). Sirtuin inhibitors as anticancer agents. National Institutes of Health. [Link]

  • Chen, X., et al. (2018). AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo. National Institutes of Health. [Link]

  • Kudo, N., et al. (2016). A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. National Institutes of Health. [Link]

  • Solomon, J. M., et al. (2006). Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage. National Institutes of Health. [Link]

  • Smith, B. C., & Denu, J. M. (2007). Mechanism-based inhibition of Sir2 deacetylases by thioacetyl-lysine peptide. PubMed. [Link]

  • Moniot, S., et al. (2019). Dethioacylation by Sirtuins 1–3: Considerations for Drug Design Using Mechanism-Based Sirtuin Inhibition. National Institutes of Health. [Link]

  • Rotili, D., & Mai, A. (2011). Activation and inhibition of sirtuins: From bench to bedside. Semantic Scholar. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving N-methylthiophene-2-carboxamide and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene-2-Carboxamide Scaffold in Drug Discovery

The thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Its structural rigidity, coupled with the capacity for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. N-methylthiophene-2-carboxamide represents a fundamental example of this class. Derivatives of this scaffold have been shown to modulate the activity of a range of important biological targets, including protein kinases, ion channels, and enzymes involved in signaling pathways.[1][2][3] Consequently, robust and efficient high-throughput screening (HTS) assays are essential for the discovery and characterization of new drug candidates based on this versatile chemical structure.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the high-throughput screening of compounds featuring the thiophene-2-carboxamide scaffold. We will focus on assays for three well-documented targets of this compound class: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), and Neuronal Nitric Oxide Synthase (nNOS). The methodologies described herein are designed to be adaptable for this compound and its analogs.

I. Biochemical Kinase Inhibition Assay: Targeting VEGFR-2

Rationale and Scientific Principles:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[3] Several thiophene-2-carboxamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1][3]

The following protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used HTS format for quantifying kinase activity.[5][6] This homogeneous "mix-and-read" assay format is highly amenable to automation.[5] The principle involves a kinase (VEGFR-2), a substrate (a peptide or protein that can be phosphorylated by the kinase), and ATP. The substrate is labeled with a fluorescent acceptor, and a europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate serves as the FRET donor. When the substrate is phosphorylated by VEGFR-2, the Eu-labeled antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor, such as a thiophene-2-carboxamide derivative, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Visualizing the VEGFR-2 Signaling Pathway and Assay Workflow

VEGFR2_Pathway_and_Assay cluster_pathway VEGFR-2 Signaling Pathway cluster_assay TR-FRET Assay Principle cluster_inhibition Inhibition cluster_no_inhibition No Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Thiophene-2- carboxamide VEGFR2_inh VEGFR-2 Kinase Inhibitor->VEGFR2_inh Binds No_Phosphorylation No Phosphorylation VEGFR2_inh->No_Phosphorylation ATP_inh ATP ATP_inh->VEGFR2_inh Substrate_inh Substrate Substrate_inh->VEGFR2_inh VEGFR2_act VEGFR-2 Kinase pSubstrate Phosphorylated Substrate VEGFR2_act->pSubstrate Phosphorylates ATP_act ATP ATP_act->VEGFR2_act Substrate_act Substrate Substrate_act->VEGFR2_act FRET TR-FRET Signal pSubstrate->FRET Eu_Ab Eu-labeled Antibody Eu_Ab->pSubstrate Binds Eu_Ab->FRET SERCA2a_Assay cluster_cycle SERCA2a Calcium Pumping Cycle cluster_assay Cell-Based Ca2+ Uptake Assay Cytosol Cytosol (High Ca2+) SERCA2a SERCA2a Pump Cytosol->SERCA2a 2 Ca2+ bind SR_Lumen SR Lumen (Low Ca2+) SERCA2a->SR_Lumen 2 Ca2+ released ATP_hydrolysis ATP -> ADP + Pi ATP_hydrolysis->SERCA2a Powers pump Start HEK293 cells with SERCA2a and R-CEPIA1er Permeabilize Permeabilize cells (e.g., saponin) Start->Permeabilize Deplete_ER Deplete ER Ca2+ (e.g., ionophore) Permeabilize->Deplete_ER Add_Ca_ATP Add Ca2+ and ATP to initiate uptake Deplete_ER->Add_Ca_ATP Measure_Fluorescence Measure R-CEPIA1er fluorescence over time Add_Ca_ATP->Measure_Fluorescence Data_Analysis Calculate rate of fluorescence increase Measure_Fluorescence->Data_Analysis Compound_Effect Compare rates with and without compound Data_Analysis->Compound_Effect

Caption: SERCA2a Ca2+ pumping cycle and cell-based assay workflow.

Detailed Protocol: Cell-Based ER Ca2+ Uptake Assay

This protocol is based on methodologies developed for measuring SERCA2a function in intact cells. [7][8] Materials:

  • Cells: HEK293 cells stably co-expressing human SERCA2a and an ER-targeted Ca2+ sensor (e.g., R-CEPIA1er).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Assay Buffer: 120 mM KCl, 30 mM Imidazole (pH 7.0), 5 mM MgCl2, 5 mM NaN3.

  • Permeabilization Buffer: Assay Buffer containing 50 µg/mL saponin.

  • Ca2+/EGTA Buffers: Assay buffers with varying concentrations of CaCl2 and EGTA to clamp free Ca2+ at specific concentrations.

  • ATP: 100 mM stock solution.

  • Test Compound: this compound or derivatives in DMSO.

  • Plate: 384-well black, clear-bottom plate.

  • Plate Reader: Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells into the 384-well plate at a density of ~20,000 cells per well.

    • Incubate for 24-48 hours to allow for cell adherence.

  • Compound Addition:

    • Remove the culture medium and wash the cells once with Assay Buffer.

    • Add Assay Buffer containing the test compounds at various concentrations. Include DMSO-only controls.

    • Incubate for 30 minutes at 37°C.

  • Permeabilization and ER Depletion:

    • Aspirate the compound-containing buffer and add Permeabilization Buffer with a Ca2+ ionophore (e.g., 1 µM ionomycin) to deplete the ER of Ca2+.

    • Incubate for 5-10 minutes at 37°C.

  • Ca2+ Uptake Measurement:

    • Aspirate the permeabilization/depletion buffer.

    • Add Ca2+/EGTA buffer containing 3 mM ATP to initiate Ca2+ uptake. The free Ca2+ concentration should be set to a value on the steep part of the SERCA2a activity curve (e.g., pCa 6.5).

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence of R-CEPIA1er (e.g., Ex/Em = 560/610 nm) kinetically every 15 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Ca2+ Uptake:

    • For each well, determine the initial rate of fluorescence increase by fitting the linear portion of the kinetic curve to a straight line. The slope of this line is proportional to the rate of SERCA2a-mediated Ca2+ uptake.

  • Determine Compound Activity:

    • Normalize the uptake rates to the average rate of the DMSO-only controls.

    • Plot the normalized uptake rate against the logarithm of the compound concentration.

    • For activators, determine the EC50 (concentration for 50% of maximal activation). For inhibitors, determine the IC50.

CompoundEffect on SERCA2aEC50 / IC50Assay TypeReference
N-aryl-N-alkyl-thiophene-2-carboxamide (Cmpd 1)ActivationEC50 ~5-10 µMATPase Activity[9][7]
ThapsigarginInhibitionIC50 ~10-30 nMCa2+ Uptake[10]

III. Biochemical Assay for Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Rationale and Scientific Principles:

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases. Thiophene-2-carboximidamide derivatives have been identified as potent and selective nNOS inhibitors. [11] This protocol describes a fluorescence-based HTS assay for nNOS inhibitors. The assay measures the consumption of the nNOS cofactor NADPH, which is fluorescent, providing a direct measure of enzyme activity. [12][13]As nNOS converts L-arginine to L-citrulline and NO, it oxidizes NADPH to non-fluorescent NADP+. A decrease in fluorescence over time indicates nNOS activity, and the presence of an inhibitor will slow this rate of decrease.

Visualizing the nNOS Reaction and Assay Principle

nNOS_Assay cluster_reaction nNOS Catalytic Reaction cluster_assay Fluorescence-Based Inhibition Assay cluster_no_inhibition_nNOS No Inhibition cluster_inhibition_nNOS Inhibition L_Arginine L-Arginine nNOS_enzyme nNOS L_Arginine->nNOS_enzyme O2 O2 O2->nNOS_enzyme NADPH NADPH (Fluorescent) NADPH->nNOS_enzyme L_Citrulline L-Citrulline nNOS_enzyme->L_Citrulline NO Nitric Oxide (NO) nNOS_enzyme->NO NADP NADP+ (Non-fluorescent) nNOS_enzyme->NADP NADPH_act NADPH NADP_act NADP+ NADPH_act->NADP_act nNOS activity Fluorescence_decrease Fluorescence Decreases NADP_act->Fluorescence_decrease Inhibitor_nNOS Thiophene-2- carboxamide nNOS_enzyme_inh nNOS Inhibitor_nNOS->nNOS_enzyme_inh Inhibits NADPH_inh NADPH Fluorescence_stable Fluorescence Stable NADPH_inh->Fluorescence_stable

Caption: nNOS catalytic reaction and fluorescence-based assay principle.

Detailed Protocol: nNOS NADPH Depletion Assay

This protocol is adapted from established methods for measuring NOS activity via NADPH consumption. [12][13] Materials:

  • nNOS Enzyme: Purified recombinant nNOS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM DTT.

  • Cofactors: 1 mM CaCl2, 10 µg/mL Calmodulin, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4).

  • Substrate: L-Arginine, 1 M stock.

  • NADPH: 10 mM stock.

  • Test Compound: this compound or derivatives in DMSO.

  • Plate: 384-well black plate.

  • Plate Reader: Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of serially diluted test compounds in 100% DMSO into the wells of the 384-well plate. Include DMSO-only and a known nNOS inhibitor (e.g., L-NAME) controls.

  • Reagent Preparation:

    • Prepare a 2X Master Mix in Assay Buffer containing all cofactors and L-Arginine at 2X the final desired concentration. (Final concentrations: 1 mM L-Arginine and cofactors as listed above).

    • Prepare a 2X nNOS enzyme solution in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.

    • Prepare a 4X NADPH solution in Assay Buffer. (Final concentration will be ~100 µM).

  • Reaction and Measurement:

    • Add 10 µL of the 2X Master Mix to each well.

    • Add 5 µL of the 2X nNOS enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • To initiate the reaction, add 5 µL of the 4X NADPH solution. The final reaction volume is 20 µL.

    • Immediately place the plate in a fluorescence plate reader (Ex/Em = 340/460 nm) and begin kinetic measurements every 30 seconds for 20-30 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates:

    • Determine the rate of NADPH consumption by calculating the slope of the linear portion of the fluorescence decay curve for each well.

  • Determine Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))

    • Rate_compound is the reaction rate in the presence of the test compound.

    • Rate_DMSO is the average reaction rate of the DMSO-only controls.

  • Calculate IC50 Values:

    • Plot percent inhibition versus the log of compound concentration and fit to a four-parameter logistic model to determine the IC50.

Conclusion

The thiophene-2-carboxamide scaffold is a valuable starting point for the discovery of modulators of diverse and therapeutically relevant biological targets. The high-throughput screening assays detailed in these application notes provide robust, validated, and automatable methods for identifying and characterizing novel inhibitors and activators derived from this chemical class. By understanding the principles behind each assay and carefully optimizing experimental conditions, researchers can effectively advance their drug discovery programs. The successful application of these biochemical and cell-based HTS protocols will undoubtedly accelerate the identification of new lead compounds for a variety of diseases.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Salyer, A. E., et al. (2019). Novel approach for quantification of endoplasmic reticulum Ca2+ transport. American Journal of Physiology-Cell Physiology, 316(3), C427-C437.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • High Throughput Screening: Z Prime and Z Factor Calcul
  • [High throughput screening method of nitric oxide synthase inhibitors and enhancers]. (2006). Yao Xue Xue Bao, 41(4), 389-393.
  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems.
  • Zhang, H., et al. (2022). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 243, 114771.
  • Sui, Y., & Wu, Z. (2012). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.
  • Cornea, R. L., et al. (2019). Development of activators for SERCA2a for heart failure treatments. Biophysical Journal, 116(3), 51a.
  • Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086). Abcam.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • [High throughput screening method of nitric oxide synthase inhibitors and enhancers]. (2006). Yao Xue Xue Bao, 41(4), 389-393.
  • Vang, A., et al. (2013). Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP. ASSAY and Drug Development Technologies, 11(4), 235-244.
  • Optimization of a LanthaScreen Kinase assay for LCK. Thermo Fisher Scientific.
  • Representative STING agonists and design of benzo[b]thiophene-2-carboxamide derivatives.
  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.
  • Robia, S. L., et al. (2023). FRET assay for live-cell high-throughput screening of the cardiac SERCA pump yields multiple classes of small-molecule allosteri. bioRxiv.
  • Luciferase assay for SERCA2a promoter activity.
  • Mărgărean, B. I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823.
  • Akin, E. A., et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Biophysical Journal, 122(2), 386–396.
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
  • Gruber, S. J., et al. (2020). Viral expression of a SERCA2a-activating PLB mutant improves calcium cycling and synchronicity in dilated cardiomyopathic hiPSC-CMs. Journal of Molecular and Cellular Cardiology, 140, 56-67.
  • Trapani, G., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 55(5), 2046–2061.
  • VEGFR2 (KDR) Kinase Assay Kit 40325. BPS Bioscience, Inc..
  • TR-FRET Assay Principle. Poly-Dtech.
  • Al-Warhi, T., et al. (2022).
  • El-Damasy, D. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3491.
  • Wang, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 223, 113645.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2013). Journal of Biomolecular Screening, 18(2), 177–187.
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • Akin, E. A., et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Biophysical Journal, 122(2), 386–396.
  • New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
  • Thomas, D. D., et al. (2016). Live-Cell Cardiac-Specific High-Throughput Screening Platform for Drug-Like Molecules That Enhance Ca 2+ Transport. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 894–906.
  • Aboutaleb, N. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 617–634.

Sources

N-methylthiophene-2-carboxamide in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on N-methyl

I'm diving deep, starting with extensive Google searches to unearth key details on N-methyl thiophene-2-carboxamide. My initial focus is its use in synthesizing kinase inhibitors, pinpointing applications, specific kinase targets, and relevant literature. I intend to build a foundational understanding.

Refining Synthetic Strategies

I'm now refining my synthetic strategies, driven by the search results. I'm homing in on key kinase inhibitor classes where N-methyl thiophene-2-carboxamide is frequently found. I'm focused on structure-activity relationships and the rationales. Concurrently, I'm hunting for detailed synthetic methods and experimental data. This is to ensure a firm basis for the next steps.

Outlining the Synthesis Guide

I'm now outlining a detailed technical guide. First, I'll search Google to get key details on N-methyl thiophene-2-carboxamide and its role in kinase inhibitors synthesis. I'll identify kinase inhibitor classes, structure-activity relationships, and specific synthetic protocols. After, I will generate Graphviz diagrams and comprehensive tables to support the data. Finally, I will write the 'References' and compile the guide.

Formulating Application Notes

I'm currently structuring a detailed application note on N-methylthiophene-2-carboxamide's role in kinase inhibitor synthesis. I'm starting by emphasizing the importance of these inhibitors in drug discovery, and I'm planning to introduce the compound and explain why it's a valuable building block. My aim is to make it a practical and useful resource.

Detailing Synthesis Protocols

I'm now detailing the synthesis protocols. First, I'm constructing a section on kinase inhibitors using this compound as a key structural motif, starting with its importance as a "privileged scaffold." I'm also planning to showcase its versatile properties for receptor binding and chemical modifications, citing its bioisosteric replacement for urea groups. I will expand on various kinase families the compounds impact, such as JNK and EGFR.

Expanding Application Details

I'm now detailing the planned expansion of application information. I will use subsections for specific kinase targets to showcase how I have been expanding this compound applications. I'm focusing on p38α MAPK inhibitors and plan to explain the design of thiophene-based compounds, showcasing how the thiophene core retains or improves activity. Then, I'll address JNK inhibitors, and discuss the dual inhibitory mechanism and versatility of the core scaffold. I also plan to describe EGFR inhibitors and adapt findings to show the breadth of the core scaffold, and touch on JAK2 and Syk inhibitors.

Structuring the Synthetic Route

I'm now fully immersed in the synthesis protocols. I'm focusing on the synthesis strategy, breaking it down into manageable components. The synthesis of the this compound core is the first stage. I'll describe how to form it, starting with thiophene-2-carboxylic acid or its acid chloride and methylamine. Then, I plan to detail how to incorporate this core into a kinase inhibitor, creating a plausible multi-step synthesis.

Outlining Target Kinases

I'm now outlining key kinase families for discussion. I'll showcase how the this compound scaffold applies to p38α MAPK inhibitors, explaining how the thiophene core is used to retain or even improve activity. I will also address JNK inhibitors, noting the importance of the carboxamide position for activity, even though the prompt is specifically thiophene-2-carboxamide. I'll also detail EGFR inhibitors and touch on JAK2 and Syk inhibitors, and plan on summarizing the data I find on representative thiophene-carboxamide-based kinase inhibitors in a table.

Outlining Synthetic Strategies

I'm now fully immersed in detailing the synthetic strategies. First, I'm synthesizing the this compound core, detailing the amidation reaction. Then, I plan to develop a multi-step synthesis to incorporate it into a kinase inhibitor, utilizing reactions like Suzuki coupling. I'll provide detailed protocols with explanations.

Defining the Application's Structure

I'm now structuring the application note with an introduction highlighting the significance of kinase inhibitors. I'll outline the role of "privileged scaffolds," specifically positioning this compound as a crucial structural motif. The note will then discuss the compound's favorable properties and versatility.

Application Note: N-methylthiophene-2-carboxamide in Fragment-Based Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Philosophy of Fragments: Why Start Small?

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[2] These simple fragments serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like leads.[3]

The core principle of FBDD is rooted in efficiency and a more thorough exploration of chemical space.[4] Because fragments are smaller and less complex, a library of a few thousand can represent a broader range of chemical diversity than a vast HTS library.[5] The initial hits, though weak (micromolar to millimolar affinity), are highly "ligand efficient," meaning they form high-quality, energetically favorable interactions with the target protein.[4][6] This foundation allows medicinal chemists to "grow" or "link" fragments in a structure-guided manner, adding molecular weight and complexity judiciously to maximize gains in affinity.[7]

This approach has proven highly successful, leading to numerous clinical candidates and several FDA-approved drugs, validating its power in tackling even challenging targets like protein-protein interactions.[3][8]

N-methylthiophene-2-carboxamide: A Privileged Fragment

Within a well-curated fragment library, certain scaffolds appear more frequently as starting points for successful campaigns. This compound is one such "privileged" fragment, embodying the key principles that make FBDD effective.

Physicochemical Profile: Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragment properties, ensuring they are soluble, possess good developability characteristics, and are small enough to be efficient binders.[9][10] this compound aligns perfectly with these principles.

Property"Rule of Three" Guideline[11]This compoundRationale & Significance
Molecular Weight (MW) < 300 Da~141.19 g/mol Low MW ensures higher ligand efficiency and provides ample room for chemical elaboration without becoming excessively large or "lead-like" too early.
cLogP ≤ 3~1.2Optimal lipophilicity ensures high aqueous solubility, which is critical for screening at the high concentrations (mM range) needed to detect weak binding. It also minimizes non-specific binding.[2]
Hydrogen Bond Donors ≤ 31 (Amide N-H)A limited number of H-bond donors provides specific interaction points without creating unfavorable desolvation penalties.
Hydrogen Bond Acceptors ≤ 32 (Amide C=O, Thiophene S)The carbonyl and thiophene sulfur offer well-defined acceptor points for directed interactions within a protein binding pocket.[12]
Rotatable Bonds ≤ 31Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Structural & Chemical Rationale for Inclusion

Beyond its physical properties, the chemical structure of this compound offers distinct advantages:

  • Bioisosteric Replacement: The thiophene ring is a well-established bioisostere for a phenyl ring.[12][13] It is similar in size but possesses different electronic properties, offering a way to modulate interactions, improve metabolic stability, or access novel intellectual property.[14][15]

  • Defined Interaction Points: The molecule presents a clear hydrogen bond donor (amide N-H) and two acceptors (amide C=O and the thiophene sulfur), providing specific, directional handles for protein binding.[12]

  • Vectors for Growth: The thiophene ring has multiple positions (e.g., C4 and C5) that are synthetically accessible, providing clear "vectors" for chemical elaboration once a binding mode is confirmed by structural biology.[16]

The FBDD Workflow: From Fragment to Hit

The journey of a fragment like this compound from library member to validated hit follows a structured, multi-stage process designed to ensure data quality and eliminate false positives.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization Library Fragment Library (incl. N-methylthiophene- 2-carboxamide) Screening Biophysical Screen (SPR, NMR, TSA) Library->Screening High Concentration (0.1-2 mM) Hits Initial Hits Screening->Hits Identify Binders Ortho Orthogonal Assay (e.g., NMR if primary was SPR) Hits->Ortho Triage Dose Dose-Response & Affinity (KD) Ortho->Dose Validated Validated Hits Dose->Validated Xray X-ray Crystallography or Cryo-EM Validated->Xray Confirm BindingMode Binding Mode & Growth Vectors Xray->BindingMode LeadOpt Lead Optimization BindingMode->LeadOpt Structure-Guided Chemistry

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

Protocols for Primary Screening

Because fragments bind weakly, highly sensitive biophysical techniques are required for primary screening.[4] Below are protocols for three common methods, with this compound as the exemplary analyte.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that detects binding events in real-time by measuring changes in mass on a sensor surface.[17] It is highly sensitive and ideal for fragment screening.[18][19]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore 8K)[20]

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (>95% purity)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Positive and negative control compounds

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve a target immobilization level (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Scientist's Note: A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. The final DMSO concentration must be precisely matched across all samples and the running buffer (e.g., 1-2%).[21]

    • Screen fragments at a single high concentration (e.g., 200 µM).

    • Inject each fragment solution over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any tightly bound fragment.

  • Data Analysis & Hit Criteria:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • A "hit" is typically defined as a binding response significantly above the noise and the average response of non-binding fragments.

    • Hits should show a concentration-dependent binding response and a curved sensorgram shape, indicative of a specific interaction.

SPR_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment (Association) Immobilize->Inject Prepare Prepare Fragment Plate (Matched DMSO) Prepare->Inject Flow Flow Buffer (Dissociation) Inject->Flow Regen Regenerate Surface Flow->Regen Regen->Inject Next Cycle Subtract Reference Subtraction Analyze Analyze Sensorgrams Subtract->Analyze Hit Identify Hits Analyze->Hit

Caption: Workflow for a typical SPR-based fragment screen.

Protocol: NMR Spectroscopy (Ligand-Observed)

NMR is a powerful solution-based method that can detect very weak binding events without requiring protein immobilization.[22] Ligand-observed methods like Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) are particularly well-suited for fragment screening.[23][24]

Objective: To identify fragments that bind to a target protein in solution by observing changes in the fragments' NMR signals.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., PBS in D₂O)

  • This compound stock solution (in d6-DMSO)

  • NMR tubes

Methodology (CPMG Protocol):

  • Sample Preparation:

    • Prepare two NMR tubes for each fragment to be tested.

    • Tube A (Reference): Fragment (e.g., final concentration 200 µM) in deuterated buffer.

    • Tube B (Test): Fragment (200 µM) and target protein (e.g., 20 µM) in the same deuterated buffer.

    • Scientist's Note: Screening is often done in mixtures of 5-10 non-overlapping fragments to increase throughput. If a mixture is positive, it is then "deconvoluted" by testing each component individually.[25]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum for both tubes to ensure fragment integrity and solubility.

    • Acquire a 1D ¹H CPMG spectrum for both tubes. This experiment uses a spin-echo pulse sequence that filters out broad signals from large molecules (the protein).

    • The key parameter is the total spin-echo delay (e.g., 40-100 ms).

  • Data Analysis & Hit Criteria:

    • In the CPMG experiment, signals from non-binding fragments will have similar intensities in both Tube A and Tube B.

    • If a fragment binds to the protein, it transiently takes on the relaxation properties of the large protein. This causes its signal to decay much faster during the spin-echo delay.

    • A "hit" is identified by a significant reduction (>30-50%) in the peak intensity of the fragment in Tube B (with protein) compared to Tube A (without protein).[24]

Protocol: Thermal Shift Assay (TSA / DSF)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method that measures a protein's thermal stability.[] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[27][28]

Objective: To identify fragments that increase the thermal stability of the target protein.

Materials:

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Target protein (e.g., 2-5 µM final concentration).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

Methodology:

  • Assay Preparation:

    • In a 96- or 384-well PCR plate, prepare the reaction mixture: assay buffer, target protein, and SYPRO Orange dye.

    • Add this compound to the desired final concentration (e.g., 250 µM). Include "protein + buffer + DMSO" wells as a negative control.

    • The final DMSO concentration should be constant in all wells (typically ≤ 1%).

  • Data Acquisition:

    • Seal the plate and place it in the qPCR instrument.

    • Set the instrument to ramp the temperature from a starting point (e.g., 25 °C) to a final point (e.g., 95 °C) at a controlled rate (e.g., 1 °C/minute).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis & Hit Criteria:

    • As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing SYPRO Orange to bind and fluoresce.[29]

    • Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm).

    • A "hit" is a fragment that causes a statistically significant positive shift in the Tm (ΔTm) compared to the DMSO control (e.g., ΔTm > 2 standard deviations of the control, or a defined cutoff like ΔTm > 1-2 °C).[30]

Hit Validation and Structural Follow-up

A primary hit is just the beginning. The next crucial phase is to validate the interaction and understand it structurally.

  • Orthogonal Validation: A hit from a primary screen (e.g., SPR) must be confirmed using a different biophysical method (e.g., NMR or TSA).[5] This ensures the observed interaction is not an artifact of the primary assay technology.[22]

  • X-ray Crystallography: This is the gold standard for FBDD follow-up.[31] Soaking the validated fragment hit into crystals of the target protein can reveal the precise atomic details of the interaction.[32][] This structural information is invaluable, showing the fragment's binding mode, its key interactions, and—most importantly—the available vectors for chemical elaboration to improve potency.[34][35]

Conclusion

This compound is an exemplary molecule for fragment-based screening libraries. Its ideal physicochemical properties, combined with a chemically tractable scaffold featuring clear interaction points and growth vectors, make it a high-value starting point for drug discovery campaigns. By employing sensitive and robust biophysical screening protocols like SPR, NMR, and TSA, researchers can effectively identify its binding to therapeutic targets. Subsequent validation and structure-guided optimization can then translate this simple, weakly-binding fragment into a potent and selective lead compound.

References

  • Zuenko, I. et al. (2020). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]

  • Renaud, J. et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. Available at: [Link]

  • Wikipedia. Fragment-based lead discovery. Available at: [Link]

  • H1 Connect. (2013). The 'rule of three' for fragment-based drug discovery. Available at: [Link]

  • Renaud, J. et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ahmad, W. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Wiese, M. et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Fragments. (2013). The rule of three at ten. Available at: [Link]

  • Patsnap Synapse. What is Astex's strategy in using fragment-based drug discovery?. Available at: [Link]

  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. Available at: [Link]

  • STRBD. Fragment-Based Drug Discovery. Available at: [Link]

  • CD BioSciences. Thermal Shift Assay (TSA). Available at: [Link]

  • Creative Biostructure. MagHelix™ Thermal Shift Assay (TSA). Available at: [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Available at: [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]

  • iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Available at: [Link]

  • ResearchGate. Thermal‐shift assay for fragment library screening. Available at: [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. Available at: [Link]

  • MDPI. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • Sygnature Discovery. Fragment Screening. Available at: [Link]

  • Cambridge Enterprise. (2024). Astex Pharmaceuticals: Pioneering fragment-based drug discovery. Available at: [Link]

  • PubMed Central. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[21]annulene-scaffold. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

  • PubMed Central. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Available at: [Link]

  • NIH. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Available at: [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Available at: [Link]

  • PubMed Central. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Available at: [Link]

  • ACS Publications. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Available at: [Link]

  • PubMed. (2017). Fragment-based drug discovery and its application to challenging drug targets. Available at: [Link]

  • Bruker. Fragment screening by ligand observed nmr. Available at: [Link]

  • REF Impact Case Studies. Structure-Guided and Fragment-Based Drug Discovery. Available at: [Link]

  • PubMed Central. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Available at: [Link]

  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]

  • PubMed Central. (2021). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Available at: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of N-methylthiophene-2-carboxamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of N-methylthiophene-2-carboxamide

Thiophene carboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a member of this family, presents a scaffold with potential for biological activity. The initial and most critical step in evaluating the therapeutic potential of any novel compound is the rigorous assessment of its cytotoxic effects. In vitro cytotoxicity assays are fundamental to this process, providing essential data on a compound's potency and its effect on cell viability and proliferation.[3][4]

These application notes provide a comprehensive, in-depth guide for the in vitro evaluation of this compound cytotoxicity. The protocols detailed herein are designed to be robust and self-validating, guiding the researcher from initial screening to more mechanistic investigations. We will explore the principles and practical application of key assays to determine the concentration-dependent effects of this compound on cell viability and to begin to elucidate its mechanism of action.

I. Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[5][6] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[8]

Causality Behind Experimental Choices in the MTT Assay:
  • Cell Seeding Density: Using cells in the logarithmic growth phase is crucial for consistent results.[9] An optimal seeding density ensures that cells are not over-confluent at the end of the experiment, which could lead to nutrient depletion and cell death independent of the test compound.

  • Serum and Phenol Red: The presence of serum or phenol red in the culture medium can interfere with absorbance readings and generate background noise.[5][9] It is advisable to use a phenol red-free medium during the MTT incubation step or to include appropriate background controls.

  • Solvent Control: this compound will likely be dissolved in a solvent such as DMSO. It is imperative to include a vehicle control (cells treated with the highest concentration of the solvent used) to ensure that the solvent itself is not contributing to cytotoxicity.[9]

Detailed Protocol: MTT Assay for this compound

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[3]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to reduce background.[5][11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from the MTT assay should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of this compound across various cell lines and incubation times.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
HeLaCervical Cancer48[Insert Value]
MCF-7Breast Adenocarcinoma48[Insert Value]

II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another widely used method for quantifying cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] This assay serves as an excellent orthogonal method to the MTT assay, as it measures a different cellular event (membrane leakage) to assess cell death.

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Stock Solution & Dilutions Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) Apoptosis_Assay->Mechanism

Caption: Experimental workflow for the in vitro evaluation of this compound cytotoxicity.

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture reagents as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation:

    • Incubate the plate for the desired time period.

  • Sample Collection:

    • After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[3]

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[3]

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[3][14]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).

III. Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism by which it induces cell death. A common and informative method is the Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry.[15][16][17]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18]

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.[19]

By using these two markers, we can differentiate between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

apoptosis_pathway Compound N-methylthiophene- 2-carboxamide Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome CytochromeC->Apoptosome forms Apoptosome->Caspase9 activates

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Detailed Protocol: Annexin V & PI Staining for Apoptosis

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • Cell culture reagents as described for the MTT assay

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours.[3]

  • Cell Harvesting:

    • Harvest the cells by trypsinization. It is crucial to collect both the adherent and floating cells to include the apoptotic population.[3][17]

  • Cell Washing:

    • Wash the cells twice with cold PBS.[3]

  • Staining:

    • Resuspend the cells in 100 µL of 1X binding buffer from the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

IV. Troubleshooting Common Issues in Cytotoxicity Assays

Even with robust protocols, unexpected results can occur. Below is a guide to troubleshooting common issues.

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[20]
Low absorbance readings in MTT assay Too few cells, insufficient incubation time with MTT reagent.Perform a cell titration to find the optimal seeding density; a typical incubation time is 1-4 hours.[9]
High background signal Microbial contamination, interference from phenol red or serum in the medium.Visually inspect for contamination; use phenol red-free medium; run controls with serum-free medium during the assay.[9][20]

V. Conclusion and Future Directions

These application notes provide a comprehensive framework for the in vitro evaluation of this compound cytotoxicity. By employing a multi-assay approach, researchers can obtain reliable data on the compound's potency and gain initial insights into its mechanism of action. The logical progression from broad cytotoxicity screening to more specific mechanistic studies is a cornerstone of preclinical drug development.

Future studies could involve expanding the panel of cell lines to include non-cancerous cells to assess selectivity, investigating the involvement of specific apoptotic pathways (e.g., through western blotting for caspase cleavage), and exploring the effect of the compound on the cell cycle.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Principles & Applications of cell viability assays (MTT Assays). (n.d.). Slideshare. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Cell Viability Assays: An Overview. (2025). MolecularCloud. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–6. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [https://bio-protocol.org/e2 apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method]([Link] apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method)

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2543. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Procedure for apoptosis/necrosis cell analysis. (n.d.). Ainslie Lab @ UNC. Retrieved from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved from [Link]

  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 329-343. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(13), 5085. Retrieved from [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules, 28(7), 3097. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving N-methylthiophene-2-carboxamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-methylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yields and obtain high-purity product.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The successful synthesis of this compound is pivotal for the advancement of numerous research and development projects. This guide will explore the two primary synthetic routes, troubleshoot common issues, and provide detailed protocols to enhance the efficiency and reproducibility of your experiments.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through two principal pathways: the reaction of thiophene-2-carbonyl chloride with methylamine, and the direct coupling of thiophene-2-carboxylic acid with methylamine using a coupling agent. Each method presents its own set of advantages and challenges, which we will explore in detail.

cluster_0 Synthetic Routes A Thiophene-2-carboxylic Acid B Thiophene-2-carbonyl Chloride A->B Chlorinating Agent (e.g., SOCl₂) C This compound A->C Coupling Agent (e.g., HATU, DCC) B->C Base (e.g., Triethylamine) D Methylamine D->C cluster_1 Protocol 1: Acid Chloride Route A 1. Dissolve thiophene-2-carbonyl chloride in anhydrous DCM. B 2. Cool to 0 °C in an ice bath. A->B C 3. Add triethylamine (1.1 eq). B->C D 4. Slowly add methylamine solution (2M in THF, 1.2 eq). C->D E 5. Stir at 0 °C for 1 hour, then warm to room temperature. D->E F 6. Quench with water. E->F G 7. Extract with DCM. F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by recrystallization or column chromatography. H->I cluster_2 Protocol 2: HATU Coupling Route A 1. Dissolve thiophene-2-carboxylic acid in anhydrous DMF. B 2. Add HATU (1.1 eq) and DIPEA (2.0 eq). A->B C 3. Stir for 15-30 minutes at room temperature (pre-activation). B->C D 4. Add methylamine solution (2M in THF, 1.2 eq). C->D E 5. Stir at room temperature until reaction is complete (monitor by TLC). D->E F 6. Quench with water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash with LiCl solution, brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by recrystallization or column chromatography. H->I

Troubleshooting common issues in N-methylthiophene-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylthiophene-2-carboxamide synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during the synthesis of this important scaffold. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: My amide coupling reaction between thiophene-2-carboxylic acid and methylamine is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can typically be traced back to a few key factors: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: Thiophene-2-carboxylic acid requires activation to form a reactive intermediate that can be readily attacked by methylamine. If the coupling reagent is not effective or is used incorrectly, this activation will be incomplete.

    • Solution:

      • Choice of Coupling Reagent: For this straightforward amide coupling, a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a good starting point. For more challenging conditions, a uronium-based reagent such as HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) can be more effective, albeit more expensive.[1][2]

      • Stoichiometry: Ensure you are using at least stoichiometric amounts of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often beneficial.

  • Amine Nucleophilicity and Availability: Methylamine is a small, unhindered primary amine and a good nucleophile. However, it is often supplied as a solution in a solvent (e.g., THF, water, or ethanol) or as a hydrochloride salt.

    • Solution:

      • Using Methylamine Hydrochloride: If you are using methylamine hydrochloride, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to the reaction mixture to liberate the free amine. A common mistake is not adding a sufficient amount of base to neutralize the salt and drive the reaction forward. Use at least one equivalent of base for the hydrochloride salt, and an additional equivalent if the coupling reaction itself requires a basic medium.

      • Using Methylamine Solution: If using a solution of methylamine, ensure it is fresh and the concentration is accurate.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solution:

      • Solvent: Aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are generally good choices for amide coupling reactions.[3] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

      • Temperature: Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. However, be aware that higher temperatures can also promote side reactions.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

A study on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid suggests that the 2-isomer may be slightly more reactive. This is potentially due to the formation of a conformer with an internal hydrogen bond to the thiophene sulfur, which polarizes the carboxylic acid group and facilitates nucleophilic attack.[4][5] This inherent reactivity is advantageous for the synthesis of this compound.

Issue 2: Presence of a Major, Difficult-to-Remove Impurity in the Crude Product

Question: After my reaction using EDC/HOBt, I have a significant amount of an impurity with a similar polarity to my desired this compound, making purification by column chromatography challenging. What is this impurity and how can I avoid its formation or remove it?

Answer:

When using carbodiimide coupling reagents like EDC or DCC, a common and often problematic side product is an N-acylurea . This impurity arises from the rearrangement of the O-acylisourea intermediate and can be difficult to separate from the desired amide product due to similar physical properties.

Mechanism of N-acylurea Formation:

The intended reaction pathway involves the nucleophilic attack of the amine on the O-acylisourea intermediate. However, this intermediate can undergo an intramolecular O- to N-acyl migration, leading to the formation of a stable and unreactive N-acylurea.

G cluster_0 Carbodiimide Activation and N-Acylurea Formation ThiopheneCOOH Thiophene-2-COOH OAcylisourea O-Acylisourea Intermediate ThiopheneCOOH->OAcylisourea + EDC EDC EDC Amide This compound (Desired Product) OAcylisourea->Amide + Methylamine (Fast) NAcylurea N-Acylurea (Side Product) OAcylisourea->NAcylurea Rearrangement (Slow) Methylamine Methylamine

N-Acylurea Formation Pathway.

Troubleshooting and Prevention:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive such as HOBt or OxymaPure. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.

    • Protocol: Add 1 equivalent of HOBt along with EDC to the solution of thiophene-2-carboxylic acid before adding methylamine.

  • Order of Addition: Pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the methylamine can sometimes improve yields and reduce side products.

Purification Strategies:

  • Aqueous Work-up with EDC: Since EDC and its byproducts (including the N-acylurea) are water-soluble, a thorough aqueous work-up can effectively remove these impurities.[6] Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl), a weak base (e.g., saturated NaHCO3), and brine.

  • Crystallization: If the this compound is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the N-acylurea remains in solution.

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

Question: I have set up my reaction, but TLC/LC-MS analysis shows that no product is being formed, or the reaction is extremely sluggish. What could be the issue?

Answer:

A failure to initiate or a very slow reaction rate can be due to a number of factors, including problems with the reagents, insufficient activation, or steric hindrance (though less likely with methylamine).

Troubleshooting Workflow:

G Start Reaction Not Starting CheckReagents Check Reagent Quality (Thiophene-2-COOH, Methylamine, Coupling Reagent, Solvent) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Replace/Purify Reagents ReagentsOK->ReplaceReagents No CheckActivation Verify Carboxylic Acid Activation (e.g., by TLC/LC-MS of activated intermediate) ReagentsOK->CheckActivation Yes ReplaceReagents->Start ActivationOK Activation Confirmed? CheckActivation->ActivationOK ChangeCouplingAgent Use a More Potent Coupling Agent (e.g., HATU) ActivationOK->ChangeCouplingAgent No CheckAmine Check Amine Availability (Is it a free base?) ActivationOK->CheckAmine Yes ChangeCouplingAgent->Start AmineOK Amine is Free Base? CheckAmine->AmineOK AddBase Add Non-Nucleophilic Base (e.g., DIPEA, TEA) AmineOK->AddBase No OptimizeConditions Optimize Reaction Conditions (Temperature, Concentration) AmineOK->OptimizeConditions Yes AddBase->Start Success Reaction Proceeds OptimizeConditions->Success

Troubleshooting Workflow for Non-starting Reactions.

Key Considerations:

  • Reagent Quality: Ensure all reagents are of high purity and, where necessary, anhydrous. Coupling reagents can degrade over time, especially if not stored properly.

  • Conversion to Acyl Chloride: An alternative to coupling reagents is to convert thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using a reagent like thionyl chloride or oxalyl chloride.[7] The resulting acyl chloride is highly reactive and will readily form the amide upon reaction with methylamine. This two-step procedure can be very effective for sluggish couplings.

Data and Protocols

Table 1: Common Coupling Reagents for this compound Synthesis
Coupling ReagentAdditiveCommon SolventsKey AdvantagesPotential Issues
EDC HOBt, OxymaPureDCM, DMF, MeCNWater-soluble byproducts, easy work-up.Formation of N-acylurea without additive.
DCC HOBt, OxymaPureDCM, THFInexpensive, DCU byproduct is insoluble and easily filtered.DCU can be difficult to remove completely from the product.
HATU None neededDMF, NMPHigh reactivity, fast reaction times, low racemization.Expensive, can be sensitive to moisture.
T3P® None neededEtOAc, THFEasy work-up (byproducts are water-soluble), low toxicity.Can be less effective for highly hindered substrates.
Experimental Protocol: EDC/HOBt Coupling for this compound
  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add HOBt (1.0 eq) and EDC (1.1 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • If using methylamine hydrochloride, add a non-nucleophilic base such as DIPEA (2.2 eq).

  • Add a solution of methylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

References

  • BenchChem. (2025).
  • Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-547.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • ResearchGate. (2010).
  • MDPI. (2022).
  • Reddit. (2022). amide coupling help.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2015).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Royal Society of Chemistry. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • EPRA JOURNALS. (2023). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF THIOPHENE.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Reddit. (2017). coupling reaction using EDC/HOBt.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2023).

Sources

Optimization of reaction conditions for N-methylthiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the formation of an amide bond between thiophene-2-carboxylic acid and methylamine. The two most prevalent and effective strategies are:

  • Amide Coupling using a Coupling Reagent: This is a one-pot method where thiophene-2-carboxylic acid and methylamine (or a salt thereof) are reacted in the presence of a coupling reagent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization if chiral centers were present.[1]

  • Via the Acyl Chloride: This two-step approach involves first converting thiophene-2-carboxylic acid to the more reactive thiophene-2-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the desired amide. This method is often higher yielding but requires careful handling of the moisture-sensitive acyl chloride.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen method.

  • For Amide Coupling Methods (e.g., with DCC/EDC):

    • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the thiophene-2-carboxylic acid. This can be due to poor quality of the coupling reagent or the presence of moisture in the reaction.

    • Side Reactions of the Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea intermediate with DCC) can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.

    • Poor Nucleophilicity of Methylamine: If methylamine is used as a hydrochloride salt, a non-nucleophilic base (like triethylamine or diisopropylethylamine) must be added in stoichiometric amounts to liberate the free amine. Inadequate amounts of base will result in low conversion.

    • Acid-Base Neutralization: Methylamine is a base and thiophene-2-carboxylic acid is an acid. They can form an ammonium carboxylate salt, which is unreactive under standard coupling conditions.[1]

  • For the Acyl Chloride Method:

    • Incomplete Formation of the Acyl Chloride: The conversion of thiophene-2-carboxylic acid to its acyl chloride might be incomplete. Ensure sufficient reagent (e.g., thionyl chloride) is used and the reaction goes to completion.

    • Degradation of the Acyl Chloride: Thiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.[2] It is crucial to perform the reaction under anhydrous conditions and use the acyl chloride immediately after its preparation.

    • Reaction with Excess Amine: Using a large excess of methylamine can sometimes lead to the formation of byproducts, although this is less common.

Q3: I am observing an insoluble white precipitate in my DCC-coupled reaction. What is it and how can I remove it?

A3: The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. After activating the carboxylic acid, DCC is converted to DCU. While its insolubility in most organic solvents drives the reaction forward, it necessitates removal from the product.

Removal of DCU:

  • Filtration: The most straightforward method is to filter the reaction mixture through a sintered glass funnel or a pad of celite.

  • Solvent Choice: DCU has low solubility in solvents like dichloromethane (DCM) and ethyl acetate, making filtration effective.

  • Post-Reaction Workup: After filtration, the filtrate can be washed with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.

Q4: How can I purify my crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities will either remain insoluble or be highly soluble at all temperatures.

    • Recommended Solvent Systems: A common and effective solvent system for recrystallization is a mixture of a polar solvent in which the compound is soluble (like ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or heptane).[3][4] You can dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Upon cooling, pure crystals should form.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubility, silica gel column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Coupling Reagent Method) 1. Inactive coupling reagent.2. Presence of water in the reaction.3. Insufficient base to free methylamine from its salt.4. Formation of unreactive ammonium carboxylate salt.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA) if using methylamine hydrochloride.4. Activate the carboxylic acid with the coupling reagent before adding the amine.
Low or No Product Formation (Acyl Chloride Method) 1. Incomplete conversion to the acyl chloride.2. Hydrolysis of the acyl chloride.3. Low reactivity of the amine.1. Use a slight excess of the chlorinating agent (e.g., SOCl₂) and ensure the reaction goes to completion (monitor by IR if possible, looking for the disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).2. Perform the reaction under strictly anhydrous conditions and use the acyl chloride immediately.3. Ensure methylamine is added as a free base or with an appropriate amount of a scavenger base for the HCl byproduct.
Multiple Spots on TLC of Crude Product 1. Unreacted starting materials (thiophene-2-carboxylic acid, methylamine).2. Formation of N-acylurea byproduct (with DCC).3. Dimerization or polymerization of starting materials.1. Optimize stoichiometry and reaction time. A standard aqueous workup with dilute acid and base washes should remove most unreacted starting materials.2. Remove the N-acylurea by filtration or chromatography.3. Lower the reaction temperature and ensure slow addition of reagents.
Product is an Oil and Difficult to Purify 1. Presence of impurities that lower the melting point.2. The product itself may have a low melting point.1. Attempt purification by column chromatography first to remove the bulk of impurities, then try to recrystallize the purified oil.2. If the product is inherently an oil, purification by chromatography is the best option.
Difficulty Removing Byproducts (e.g., DCU) 1. Byproduct co-precipitates with the product.2. Byproduct is partially soluble in the reaction solvent.1. Try dissolving the crude mixture in a different solvent where the product is soluble but the byproduct is not, then filter.2. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

Step 1: Formation of Thiophene-2-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add thiophene-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amide Formation

  • Dissolve the crude thiophene-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0-2.2 eq, either as a solution in THF or bubbled in as a gas) and a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Quench the reaction by the slow addition of water.

  • Perform an aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using EDC/HOBt Coupling
  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a flame-dried flask under an inert atmosphere, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine hydrochloride (1.1 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq).

  • Stir the reaction at room temperature overnight, or until TLC analysis indicates the completion of the reaction.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in Protocol 1, step 6.

  • Dry the organic layer, concentrate, and purify the crude product.

Visualizations

Reaction Workflow

G cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Coupling Agent Route TCA Thiophene-2-Carboxylic Acid TCC Thiophene-2-Carbonyl Chloride TCA->TCC Chlorination SOCl2 SOCl₂ or (COCl)₂ SOCl2->TCC Product1 N-methylthiophene- 2-carboxamide TCC->Product1 Amination MeNH2_base Methylamine, Base MeNH2_base->Product1 end Purification Product1->end TCA2 Thiophene-2-Carboxylic Acid Activated_Ester Activated Intermediate TCA2->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Activated_Ester Product2 N-methylthiophene- 2-carboxamide Activated_Ester->Product2 Amination MeNH2_base2 Methylamine, Base MeNH2_base2->Product2 Product2->end start Starting Material start->TCA start->TCA2

Caption: General synthetic workflows for this compound.

Troubleshooting Decision Tree

G decision decision action action start Low Yield? method Which Method? start->method coupling Check Reagents & Conditions method->coupling Coupling acyl_chloride Anhydrous Conditions? method->acyl_chloride Acyl Chloride anhydrous Sufficient Base? coupling->anhydrous Yes not_anhydrous Use Anhydrous Solvents & Glassware coupling->not_anhydrous No ac_anhydrous Acyl Chloride Fresh? acyl_chloride->ac_anhydrous Yes ac_not_anhydrous Use Anhydrous Solvents & Glassware acyl_chloride->ac_not_anhydrous No yes_base Pre-activate Acid? anhydrous->yes_base Yes no_base Add Stoichiometric Non-nucleophilic Base anhydrous->no_base No yes_preactivate yes_preactivate yes_base->yes_preactivate Yes no_preactivate Activate Acid Before Adding Amine yes_base->no_preactivate No ac_fresh ac_fresh ac_anhydrous->ac_fresh Yes ac_not_fresh Prepare & Use Acyl Chloride Immediately ac_anhydrous->ac_not_fresh No

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Technical Support Center: Purification of N-methylthiophene-2-carboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-methylthiophene-2-carboxamide. As a key intermediate in pharmaceutical research and drug development, achieving high purity of this compound is critical for the integrity of downstream applications.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges encountered during its purification by column chromatography. We will move beyond simple step-by-step instructions to explain the causality behind our procedural choices, ensuring you have the expertise to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy for this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

For most applications involving this compound, silica gel (SiO₂) is the recommended stationary phase.[2] Its slightly acidic nature and high polarity make it effective for separating moderately polar compounds like this thiophene derivative from less polar impurities.[2] However, if you observe significant peak tailing or compound degradation, the acidic nature of the silica might be the cause. In such cases, consider using neutral or basic alumina (Al₂O₃) , which is less acidic and can be beneficial for purifying basic compounds or those sensitive to acid.[2][3]

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC) .[3] The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.2-0.4 .[4][5]

  • Starting Point: A common and effective solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Adjusting Polarity:

    • If the Rf value is too low (compound is not moving), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]

    • If the Rf value is too high (compound moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.[3]

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your crude sample mixture.[6][7]

  • Isocratic Elution: A constant mobile phase composition is used throughout the purification.[6] This method is simpler and ideal if your impurities are well-separated from the product on the TLC plate.[8]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[7][9] This is highly recommended for this compound purification, especially when impurities with a wide range of polarities are present.[8] A gradient elution will result in sharper peaks for later-eluting compounds, improved resolution, and often a faster overall purification time.[7][9][10]

Q4: this compound is sparingly soluble. How should I load my sample onto the column?

Given its limited solubility (12 g/L at 25 °C), dry loading is often the superior method to ensure a concentrated starting band and optimal separation.[11]

  • Wet Loading: This involves dissolving the crude sample in the absolute minimum amount of the initial mobile phase solvent (or a slightly more polar solvent like dichloromethane) and carefully pipetting it onto the top of the column.[4][12] This is only feasible for small sample quantities that dissolve readily.

  • Dry Loading (Recommended): Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or methanol), add a portion of silica gel (typically 2-3 times the weight of your crude product), and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4][12] This powder can then be carefully added to the top of the packed column.[12] This technique prevents issues associated with using a strong loading solvent and leads to better resolution.[12]

Troubleshooting Guide: Addressing Specific Issues

This section provides solutions to common problems encountered during the column chromatography of this compound.

Problem Potential Cause & Scientific Explanation Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity difference between your chosen mobile phase and the compounds is insufficient to achieve differential migration.Re-optimize with TLC: Experiment with different solvent systems. Try replacing ethyl acetate with dichloromethane/methanol or acetone to alter the selectivity.[3] Aim for a system that provides the largest possible difference in Rf values (ΔRf) between your product and impurities.
2. Column Overloading: The amount of crude material exceeds the separation capacity of the stationary phase, leading to broad, overlapping bands.Reduce Sample Load: A general rule is to load 1-5g of crude material per 100g of silica gel (a 1:20 to 1:100 ratio).[3] For difficult separations, a higher ratio (e.g., 1:100) is necessary.[4]
3. Poor Column Packing: Channels or cracks in the silica bed create alternative pathways for the solvent and sample, ruining the separation.Re-pack the Column: Ensure the silica is packed uniformly without any air bubbles. Tap the column gently during packing to settle the silica.[2] Always keep the solvent level above the silica bed.[13] See Protocol 1 for detailed instructions.
Compound Will Not Elute from the Column 1. Compound is Too Polar: The mobile phase is not polar enough to displace the highly adsorbed this compound from the active sites of the silica gel.Increase Mobile Phase Polarity: Switch to a much more polar solvent system. A gradient elution ending with 5-10% methanol in dichloromethane or ethyl acetate is often effective for eluting polar amides.[3]
2. Irreversible Adsorption/Decomposition: The amide functionality may be interacting too strongly with the acidic silanol groups on the silica surface, or the compound may be unstable under these conditions.[14][15]Test Stability: Spot your compound on a silica TLC plate and let it sit for 30-60 minutes before eluting to check for degradation.[3] Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
Peak Tailing / Streaking 1. Acidic Silica Interaction: The lone pair of electrons on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing some molecules to "stick" and elute slowly, resulting in a tailed peak.Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonia in methanol to your mobile phase.[3] This base will preferentially bind to the acidic sites on the silica, masking them from your compound and resulting in a more symmetrical peak shape.[5]
Low Product Recovery 1. Decomposition on Column: As mentioned above, the compound may be degrading on the acidic silica.Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1% triethylamine.[5] Then, flush with the mobile phase alone to remove excess TEA before loading the sample.
2. Co-elution with an Impurity: An impurity with a very similar Rf value is eluting with your product.Improve Separation: Re-optimize the mobile phase for better resolution. A slower, shallower gradient can often improve the separation of closely eluting compounds.
3. Product is Too Dilute: The collected fractions may contain the product, but at a concentration too low to be detected by TLC.Concentrate Fractions: Before spotting on a TLC plate, concentrate a small aliquot of the collected fractions to increase the chances of visualizing the compound.[14]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column

This method is preferred for achieving a uniform, well-packed column, which is essential for high-resolution separation.[16]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4][16] Add a 1-2 cm layer of sand over the plug to create a flat base.[16][17]

  • Create the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel while swirling until you have a pourable, homogenous slurry (approximately 1.5 times the volume of solvent to the volume of silica).[2]

  • Pack the Column: Fill the column about one-third full with the initial eluent.[2] Slowly pour the silica slurry into the column using a funnel.

  • Settle and Compact: As you pour, continuously drain solvent from the bottom stopcock to prevent overflowing.[2] Gently tap the side of the column with a piece of rubber tubing or your hand to dislodge any air bubbles and encourage uniform packing.[2][17]

  • Finalize Packing: Once all the slurry is added, rinse any remaining silica from the beaker and funnel into the column with more eluent. Allow the silica to settle completely until a clear solvent layer is visible above it. Crucially, never let the solvent level drop below the top of the silica bed. [13]

  • Add Protective Layer: Carefully add another 1-2 cm layer of sand on top of the settled silica bed to prevent the surface from being disturbed during sample and eluent addition.[4][13]

  • Equilibrate: Drain the solvent until it is just level with the top layer of sand, and the column is ready for sample loading.

Protocol 2: Dry Loading a Sample
  • Dissolve Sample: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane, Methanol, or Acetone).

  • Adsorb onto Silica: Add silica gel to the flask (approximately 2-3 times the mass of your crude sample).[4]

  • Evaporate Solvent: Swirl the mixture to ensure it is homogenous. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[12]

  • Load Column: Carefully transfer this powder to the top of your packed and equilibrated column, ensuring an even layer.

  • Finalize: Gently place a layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[4] Your column is now ready for elution.

Data Presentation

Table 1: Properties of Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Notes
Hexane / Heptane 0.169 / 98195 / 195Standard non-polar base for mobile phase.
Dichloromethane 3.140233Good for dissolving moderately polar compounds; can alter selectivity compared to Ethyl Acetate.
Ethyl Acetate 4.477255Excellent general-purpose polar solvent to mix with hexanes.
Acetone 5.156330More polar than Ethyl Acetate; high UV cutoff can interfere with detection.
Methanol 5.165205A very polar solvent, often added in small percentages (1-10%) to elute highly polar compounds.
Visualizations
Workflow & Decision Diagrams

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (Protocol 1) TLC->Slurry Pack 3. Pack & Equilibrate Column Slurry->Pack Load_Choice Soluble? Pack->Load_Choice Wet Wet Load (Min. Solvent) Load_Choice->Wet Yes Dry Dry Load (Recommended) Load_Choice->Dry No Elute 4. Elute with Gradient or Isocratic System Wet->Elute Dry->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: General workflow for column chromatography purification.

G Start Poor Separation (Overlapping Peaks) Q_Load Sample:Silica Ratio > 1:30? Start->Q_Load A_Load_Yes Overloading Likely. Reduce sample load or use a larger column. Q_Load->A_Load_Yes Yes Q_Packing Column packed evenly? (No cracks/channels) Q_Load->Q_Packing No A_Packing_No Poor packing. Repack column carefully (See Protocol 1). Q_Packing->A_Packing_No No Q_TLC Good ΔRf on TLC? Q_Packing->Q_TLC Yes A_TLC_No Sub-optimal mobile phase. Re-screen solvent systems (try different polar solvent). Q_TLC->A_TLC_No No End Run optimized column Q_TLC->End Yes

Caption: Troubleshooting decision tree for poor separation.

References
  • How To Prepare Silica Gel Slurry For Column Chromatography? - Chemistry For Everyone. (2025). YouTube.
  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012). ChemistryViews.
  • Running a Silica Gel Column - CommonOrganicChemistry.com. (n.d.). CommonOrganicChemistry.com.
  • How to prepare slurry for column chrom
  • How to Slurry Pack a Column Chrom
  • What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol? - Blog - HOPEMAX. (2025). HOPEMAX.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Benchchem.
  • This compound [CAS# 39880-77-8] - chemBlink. (n.d.). chemBlink.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025). Phenomenex.
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences. (n.d.). Danaher Life Sciences.
  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). ChemistryViews.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026).
  • When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023). Biotage.
  • What is the best technique for amide purification? - ResearchGate. (2020).
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.). Benchchem.
  • 2-Amino-N-methylthiophene-3-carboxamide|CAS 252963-49-8 - Benchchem. (n.d.). Benchchem.

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Side reactions and byproduct formation in N-methylthiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-methylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The formation of the amide bond in this compound is one of the most fundamental yet nuanced reactions in organic synthesis.[1][2] It typically involves the coupling of thiophene-2-carboxylic acid with methylamine. The primary challenge lies in the activation of the carboxylic acid, as direct reaction with an amine is generally not feasible without high temperatures, which can degrade the thiophene moiety.

Two principal pathways are employed:

  • Two-Step, Acid Chloride Route: This classic approach involves converting thiophene-2-carboxylic acid to the more reactive thiophene-2-carbonyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The isolated or in situ generated acid chloride then readily reacts with methylamine.

  • One-Pot, Direct Coupling Route: This method utilizes coupling agents to activate the carboxylic acid in situ, allowing for a direct reaction with methylamine in a single reaction vessel.[5][6] Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HBTU).[7]

This guide will address the potential pitfalls associated with both methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. Analysis of the crude mixture shows mostly unreacted thiophene-2-carboxylic acid. What went wrong?

Answer: This is a classic indication of insufficient carboxylic acid activation. The carboxylate group is a poor leaving group, and its conversion to a more electrophilic species is paramount for the nucleophilic attack by methylamine.

Potential Causes & Solutions:

  • Ineffective Acid Chloride Formation (Two-Step Route):

    • Causality: Thionyl chloride (SOCl₂) or oxalyl chloride requires specific conditions to be effective. The reaction can be slow at room temperature and may require catalytic amounts of N,N-dimethylformamide (DMF) to form the highly reactive Vilsmeier reagent in situ, which is the true activating species.[3]

    • Troubleshooting Protocol:

      • Ensure your thiophene-2-carboxylic acid starting material is completely dry. Moisture will quench the activating agent.

      • In a flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM, toluene, or neat SOCl₂).

      • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid).

      • Add thionyl chloride (1.2–1.5 equivalents) dropwise at 0 °C, then allow the reaction to warm to room temperature or gently reflux (e.g., 60-70 °C) for 1-3 hours.[3]

      • Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to check for the formation of the methyl ester, indicating successful activation.

      • Remove excess SOCl₂ under vacuum before adding the amine.

  • Deactivation of Coupling Agents (One-Pot Route):

    • Causality: Carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly susceptible to hydrolysis. Any water in the reaction medium will consume the reagent, regenerating the starting carboxylic acid.

    • Troubleshooting Protocol:

      • Use high-purity, anhydrous solvents (e.g., DMF, DCM, THF).

      • Dry all glassware thoroughly.

      • Run the reaction under an inert atmosphere (N₂ or Ar).

      • Consider adding a dehydrating agent like molecular sieves, although this is less practical for large-scale synthesis.[6]

  • Insufficient Nucleophilicity of Methylamine:

    • Causality: Methylamine is often supplied as a hydrochloride salt (CH₃NH₂·HCl). The free amine is the active nucleophile. A non-nucleophilic base (typically 2-3 equivalents) is required to neutralize the HCl salt and to scavenge the additional acid generated during the amide bond formation (e.g., HCl from the acid chloride route, or the proton from the carboxylic acid in the direct coupling route).

    • Solution: Add at least 2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture along with the methylamine salt.

Issue 2: Formation of a Persistent, Insoluble White Precipitate

Question: After running my reaction with DCC, I have a white precipitate that is very difficult to filter and contaminates my final product. What is it and how do I get rid of it?

Answer: This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[7] While DCU is poorly soluble in most common organic solvents like DCM and ethyl acetate, its fine particle size can make filtration challenging.

Solutions for DCU Removal:

  • Primary Removal:

    • After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to maximize DCU precipitation.

    • Perform a primary filtration through a Büchner funnel or a Celite® pad to remove the bulk of the DCU.

  • Secondary Removal (Post-Workup):

    • If DCU remains after extraction and solvent evaporation, dissolve the crude product in a minimal amount of DCM or chloroform.

    • Add pentane or hexane until the product begins to precipitate (if it is a solid) or until the solution becomes cloudy. The DCU should remain largely insoluble.

    • Filter the mixture again. DCU has a notorious tendency to "crash out" of solution, so repeated filtrations may be necessary.

    • Alternatively, for small-scale reactions, purifying by column chromatography is often the most effective method. DCU has very low polarity and will typically elute with the solvent front in standard silica gel chromatography.

  • Alternative Reagents:

    • To avoid this issue entirely, consider using EDC. The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup.[7]

    • Diisopropylcarbodiimide (DIC) is another alternative; its urea byproduct is more soluble in organic solvents, making it easier to handle in solid-phase synthesis and some solution-phase reactions.[7]

Issue 3: Presence of an Isomeric Impurity

Question: My NMR analysis shows a minor set of peaks that look very similar to my desired this compound product, suggesting an isomer. Where could this have come from?

Answer: The most likely culprit is an isomeric impurity in your starting material, thiophene-2-carboxylic acid.

Causality & Prevention:

  • Source of Impurity: Thiophene-2-carboxylic acid is often prepared via the acetylation of thiophene to form 2-acetylthiophene, followed by oxidation.[8] The initial Friedel-Crafts acetylation is highly regioselective for the 2-position, but can produce small amounts of 3-acetylthiophene as a side product.[9] This impurity can be carried through the oxidation step, resulting in thiophene-3-carboxylic acid.

  • Consequence: This isomeric acid will react alongside the desired 2-isomer to produce N-methylthiophene-3-carboxamide, which has a very similar structure and polarity, making it difficult to separate.

  • Troubleshooting & Prevention:

    • Analyze Starting Material: Always check the purity of your commercial or synthesized thiophene-2-carboxylic acid by NMR or GC-MS before starting.

    • Purification: If the 3-isomer is present, purification of the starting acid by recrystallization may be necessary.

    • Product Separation: If the impurity is already in your final product, careful column chromatography with a shallow solvent gradient may be required to separate the two isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

Both the acid chloride and direct coupling methods are reliable. The choice depends on scale, available reagents, and sensitivity of other functional groups on the molecule (if applicable).

  • Acid Chloride Route: Often preferred for larger-scale synthesis due to lower cost of reagents (SOCl₂) and straightforward purification (byproducts are gaseous SO₂ and HCl). However, it is harsher and less suitable for delicate substrates.

  • Direct Coupling Route: Milder and more convenient for smaller-scale and discovery chemistry. Reagents like HATU or PyBOP are highly efficient but more expensive. The EDC/HOBt combination offers a good balance of cost, efficiency, and mild conditions.[5]

Q2: How do I choose the best coupling agent for a one-pot reaction?

The choice depends on balancing reactivity, cost, and ease of byproduct removal.

Coupling AgentProConByproduct Removal
DCC Inexpensive, effectiveForms insoluble DCU byproduct, potential for racemization with chiral acidsFiltration (can be difficult)
EDC·HCl Water-soluble byproductMore expensive than DCC, moisture sensitiveSimple aqueous workup
HATU/HBTU Very fast, high yielding, low racemizationExpensive, can be allergenicWater-soluble byproducts
PyBOP Highly effective, especially for hindered aminesExpensive, forms carcinogenic HMPA if not handled properlyWater-soluble byproducts

Q3: What analytical methods are best for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): The simplest and fastest method. Spot the reaction mixture against the starting carboxylic acid. The product amide will be less polar than the acid and should have a higher Rf value. The carboxylic acid starting material will often streak on silica gel unless a small amount of acetic acid is added to the eluent.

  • GC-MS or LC-MS: Provides definitive identification of starting material, product, and major byproducts by comparing their mass-to-charge ratios and retention times. This is the gold standard for confirming reaction completion and identifying unknown impurities.

Q4: What is a standard purification protocol for this compound?

Assuming the reaction has gone to completion, a standard extractive workup followed by either recrystallization or chromatography is effective.

Experimental Protocol: Workup and Purification

  • Quench: If using an acid chloride, quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃. For coupling reactions, proceed directly to extraction.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and basic byproducts), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or isopropanol).

    • Column Chromatography: If the product is an oil or contains significant impurities, purify using silica gel chromatography with a gradient eluent system, such as 10% to 50% ethyl acetate in hexanes.

Visualized Workflows and Mechanisms

Synthesis Workflow Diagram

This diagram illustrates the two primary synthetic pathways from the starting material to the final product.

G cluster_0 Two-Step: Acid Chloride Route TCA Thiophene-2-Carboxylic Acid SOCl2 Activation Step TCA->SOCl2 TCC Thiophene-2-Carbonyl Chloride SOCl2->TCC MeNH2 Amination Step TCC->MeNH2 Product N-methylthiophene- 2-carboxamide TCA2 Thiophene-2-Carboxylic Acid Coupling Coupling Step TCA2->Coupling Product2 N-methylthiophene- 2-carboxamide

Caption: Primary synthetic routes to this compound.

Troubleshooting Logic Diagram

This decision tree provides a logical path for diagnosing low product yield.

G Start Problem: Low Yield Analyze Analyze Crude by TLC/LCMS Start->Analyze Cause1 Predominantly Unreacted Carboxylic Acid Analyze->Cause1 Starting Material Dominant Cause2 Complex Mixture or Unknown Byproducts Analyze->Cause2 Other Species Present Solution1a Check Reagent Quality (e.g., old coupling agent) Cause1->Solution1a Solution1b Ensure Anhydrous Conditions Cause1->Solution1b Solution1c Increase Equivalents of Activating/Coupling Agent Cause1->Solution1c Solution2a Identify Byproducts by MS Cause2->Solution2a Solution2b Re-evaluate Reaction Temperature/Time Cause2->Solution2b

Caption: Decision tree for troubleshooting low product yield.

References

  • RSC. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Royal Society of Chemistry.
  • Scite.ai. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
  • Semantic Scholar. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
  • ResearchGate. A new type of amide formation from thiocarboxylic acid and alkyl azide.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • ResearchGate. Approaches for activating thioacids to form amides.
  • ChemicalBook. 2-Thiophenecarbonyl chloride synthesis.
  • Google Patents. US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • ResearchGate. Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic....
  • Wikipedia. Thiophene-2-carboxylic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules.
  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Aapptec Peptides. Coupling Reagents.

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Technical Support Center: Purifying N-methylthiophene-2-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As a Senior Application Scientist, I've seen firsthand the common hurdles that can arise during this seemingly straightforward purification technique. This document moves beyond a simple protocol, offering in-depth explanations and troubleshooting advice rooted in chemical principles to empower you to solve problems as they arise in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: I'm starting with a crude sample of this compound. How do I select the best recrystallization solvent?

A1: The cornerstone of a successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound completely when hot but poorly when cold. For this compound, which is an amide, polar solvents are generally a good starting point[1][2]. The amide functional group can participate in hydrogen bonding, influencing its solubility.

Your selection process should be empirical. Start by testing the solubility of a small amount (10-20 mg) of your crude product in about 0.5 mL of various solvents at room temperature and then with heating[3].

Solvent Selection Strategy:

  • Good Candidates: Solvents that do not dissolve the compound at room temperature but dissolve it completely upon heating.

  • Poor Candidates: Solvents that dissolve the compound readily at room temperature (you will get poor recovery) or solvents that fail to dissolve the compound even when heated to boiling (the compound is insoluble).

Based on the structure of this compound, consider the solvents in the table below. Acetonitrile and ethanol often give good results for amides[2].

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Ethanol 7824.5A good starting point for polar compounds like amides. Often used in mixed solvent systems with water.
Acetonitrile 8237.5Often yields very good crystals for amides and can be a simpler alternative to chromatography[2].
Ethyl Acetate 776.0A moderately polar solvent. Can be effective, sometimes in a mixed system with a non-polar solvent like hexane.
Water 10080.1While highly polar, organic compounds may have limited solubility. Can be excellent for compounds with sufficient polarity[4].
Toluene 1112.4A non-polar aromatic solvent. Less likely to be a good single solvent but can be useful in mixed systems for certain impurities.
Hexane/Heptane ~69 / ~98~1.9 / ~1.9Non-polar solvents. Unlikely to dissolve the compound alone, but are excellent "anti-solvents" in mixed-solvent systems.

Q2: My compound won't dissolve in the hot solvent, even after adding a significant amount. What should I do?

A2: This indicates that your chosen solvent is not a good match for your compound at that temperature. You have two primary options:

  • Switch to a More Suitable Solvent: The compound is likely not soluble enough in your current choice. Refer back to your initial solvent screen and select a solvent that showed better dissolving power upon heating.

  • Use a Mixed-Solvent System: If you have a solvent in which the compound is very soluble (even at room temperature) and one in which it is insoluble, you can use them together. Dissolve your compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent (the anti-solvent) dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few more drops of the hot "good" solvent to redissolve the precipitate and clear the solution. Then, allow it to cool slowly. A common example is dissolving in hot ethanol and adding water as the anti-solvent.

Q3: The solution is cooled, but no crystals have formed. What's wrong?

A3: This is a common problem, often due to either using too much solvent or the formation of a supersaturated solution[5]. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form[1].

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for crystal growth[1].

  • Reduce the Solvent Volume: If the solution is too dilute, you will get a low or no yield[1]. Gently heat the solution again and boil off some of the solvent. Let it cool again and see if crystals form. Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly, trapping impurities[6].

  • Drastic Cooling: As a last resort, you can try cooling the flask in an ice-salt bath or freezer. This can force crystallization, but be aware that rapid cooling often leads to the formation of smaller, less pure crystals[1].

Q4: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this "oiling out"?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point[5]. This is common for compounds with low melting points or when the solution is highly concentrated.

To resolve this:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount (10-20% more) of the hot solvent to make the solution slightly more dilute[5].

  • Allow the solution to cool much more slowly. You can insulate the flask by placing it in a warm water bath that cools to room temperature or by wrapping it in glass wool or paper towels. This slower cooling rate ensures that the solution reaches the saturation point at a temperature below the compound's melting point.

  • Scratching the flask as it cools can also help promote crystallization over oiling out[5].

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield is frustrating but can often be improved. Consider these factors:

  • Using Excess Solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product[1]. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Premature Crystallization: If your compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, keep the receiving flask warm on a steam bath, and use a slight excess of hot solvent, which you can then evaporate before cooling[5].

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution adequately (an ice bath can help after initial room temperature cooling).

  • Filtration Losses: Some product will inevitably be lost during transfer and filtration. Work efficiently to minimize these physical losses.

  • Washing with Warm Solvent: When washing your collected crystals, always use a small amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your purified crystals.

Standard Recrystallization Protocol for this compound

This protocol provides a detailed, step-by-step methodology for the purification process.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent (e.g., acetonitrile) in small portions while heating the flask on a hot plate with stirring.

  • Continue adding hot solvent just until all the solid has dissolved. Avoid adding a large excess[3].

2. Decolorization (Optional):

  • If the solution has a colored tint and your desired product is white or colorless, this indicates soluble impurities[6].

  • Remove the flask from the heat. Add a very small amount of activated charcoal (a spatula tip) to the solution.

  • Swirl the flask and gently reheat to a boil for a few minutes. The charcoal will adsorb the colored impurities.

3. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Set up a hot filtration apparatus: Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Keep this receiving flask warm on the hot plate.

  • Pour the hot solution quickly through the fluted filter paper. This step removes the charcoal and any other insoluble impurities.

4. Crystallization:

  • Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring or folded paper towel) to cool slowly to room temperature[6]. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, you can place it in an ice bath for 15-20 minutes to maximize the yield.

5. Isolation of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Connect the filter flask to a vacuum source.

  • Swirl the crystallized mixture to create a slurry and pour it into the Büchner funnel.

  • Use a small amount of the ice-cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

6. Washing and Drying:

  • With the vacuum still on, wash the crystals with a very small amount of fresh, ice-cold solvent to remove any residual mother liquor.

  • Continue to draw air through the crystals for several minutes to help them dry[3].

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. You can also dry them in a desiccator.

7. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader. The melting point for the related 4-methylthiophene-2-carboxamide is 115-117°C, which can serve as a rough reference point[7].

Troubleshooting Workflow

The following diagram provides a visual guide for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Ideal no_crystals No Crystals Form outcome->no_crystals Problem oiled_out Compound Oiled Out outcome->oiled_out Problem low_yield Yield is Low outcome->low_yield Problem end_success Success: Collect & Dry Crystals crystals->end_success fix_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Some Solvent no_crystals->fix_no_crystals fix_oil 1. Reheat to Dissolve Oil 2. Add More Solvent 3. Cool Very Slowly oiled_out->fix_oil fix_yield 1. Ensure Minimum Solvent Used 2. Cool Filtrate in Ice Bath 3. Check for Premature Crystallization low_yield->fix_yield fix_no_crystals->cool Retry fix_oil->cool Retry fix_yield->end_success Optimize

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Al-Ostath, A. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Biris, C. G. et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • Acta Crystallographica Section E. (2011). N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide. Available from: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Bassyouni, F. A. et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI. Available from: [Link]

  • Al-Ostath, A. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available from: [Link]

  • Ghorab, M. M. et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. Available from: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available from: [Link]

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Challenges in the scale-up of N-methylthiophene-2-carboxamide production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-methylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. As Senior Application Scientists, we provide insights grounded in reaction mechanisms and practical, field-proven experience to ensure your scale-up process is efficient, safe, and reproducible.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem 1: Low Yield or Stalled Amidation Reaction

Question: My amidation reaction of thiophene-2-carboxylic acid with methylamine has a low conversion rate, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, primarily because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium-carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The most common failure point is insufficient activation of the thiophene-2-carboxylic acid.

    • Solution A: Acid Chloride Formation (Standard Method): Convert the carboxylic acid to thiophene-2-carbonyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride before introducing methylamine.[2][3] SOCl₂ is a cost-effective choice for large-scale operations but can require higher temperatures and lead to more aggressive side reactions.[4] Oxalyl chloride is often milder but may form an anhydride if not used carefully.[4]

    • Solution B: Use of Coupling Reagents: For smaller scales or when sensitive functional groups are present, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Propylphosphonic Anhydride (T3P®) can be effective.[5] However, reagents like HATU or HBTU, while efficient, generate stoichiometric byproducts and can pose safety risks (e.g., sensitization, explosivity of HOBt byproducts), making them less ideal for large-scale manufacturing.[5][6]

    • Solution C: Catalytic Direct Amidation: This modern approach avoids stoichiometric activators. Catalysts such as boronic acids or titanium tetrafluoride (TiF₄) can promote the direct condensation of the acid and amine at elevated temperatures, typically with azeotropic removal of the water byproduct using a Dean-Stark apparatus.[7][8] This is a greener and more atom-economical approach for scale-up.

  • Volatility of Methylamine: Methylamine is a gas at room temperature (B.P. -6°C). In an open or poorly sealed system, especially when the reaction is heated, methylamine can escape, leading to an incorrect stoichiometric ratio and incomplete conversion.

    • Solution: Use a sealed reactor system capable of handling moderate pressure. Alternatively, use a solution of methylamine in a suitable solvent (e.g., THF, water) and add it at a controlled temperature (e.g., 0-10°C) to minimize loss. Ensure the reactor is properly vented through a scrubber system.

Problem 2: Significant Byproduct Formation During Scale-Up

Question: During my pilot-scale batch, I'm observing significant impurities that were not present or were minor in my lab-scale experiments. How do I identify and mitigate them?

Answer: Byproduct profiles often change during scale-up due to differences in heat and mass transfer. What works on a 1 g scale may not be directly translatable to 1 kg.

Common Byproducts & Mitigation Strategies:

  • Thiophene-2-carboxylic Anhydride: This forms when the activated carboxylic acid (e.g., the acid chloride) reacts with another molecule of unreacted carboxylate before the amine is added or can react.

    • Cause: Poor mixing, slow addition of the amine, or localized high concentrations of the activated intermediate.

    • Solution: Improve agitation in the reactor. Add the amine solution promptly after the acid activation step is complete. Consider a semi-batch process where the activated acid is added slowly to the amine solution, ensuring the amine is always in excess locally.

  • Products of Ring Halogenation/Degradation: When using harsh chlorinating agents like neat SOCl₂ at high temperatures, side reactions on the electron-rich thiophene ring can occur.[2]

    • Cause: Overly aggressive reaction conditions (high temperature, long reaction time) during acid chloride formation.

    • Solution: Switch to a milder activating agent like oxalyl chloride with a catalytic amount of DMF.[4] Maintain a strict temperature protocol, for example, 25-40°C for the activation step. If SOCl₂ must be used, dilute it in an inert solvent (e.g., toluene, DCM) to moderate its reactivity.

Problem 3: Difficulties with Product Isolation and Purification

Question: My crude this compound product is an oil or a poorly crystalline solid, making purification by crystallization difficult. What can I do?

Answer: Product isolation is a critical step in achieving the required purity for pharmaceutical applications. The physical form of the crude product is highly dependent on residual solvents and impurities.

Troubleshooting Purification:

  • Incomplete Reaction or Unremoved Byproducts: Unreacted starting materials or soluble byproducts can act as crystallization inhibitors.

    • Solution A (Work-up): Implement an aqueous work-up post-reaction. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any unreacted thiophene-2-carboxylic acid. Follow with a water wash to remove salts.

    • Solution B (Solvent Selection): Perform a solvent swap after the work-up. The reaction solvent (e.g., DCM, THF) may not be the ideal crystallization solvent. Solvents like isopropanol (IPA), ethyl acetate, or heptane/toluene mixtures are often excellent choices for crystallizing carboxamides. A systematic solvent screen is highly recommended.

  • Incorrect pH during Extraction: Failure to properly neutralize the reaction mixture can lead to the product partitioning incorrectly or forming salts.

    • Solution: After quenching the reaction (e.g., with water or ice), carefully adjust the pH. If an acid chloride route was used, the mixture will be acidic due to HCl. Neutralize with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 7-8 before extracting the product with an organic solvent.[9]

Experimental Protocols & Data

Table 1: Comparison of Common Amidation Strategies for Scale-Up
MethodActivating AgentTypical SolventProsCons
Acid Chloride SOCl₂, (COCl)₂Toluene, DCMCost-effective, robust, high conversionHarsh conditions, corrosive byproducts (HCl), safety concerns
Coupling Reagent EDCI, T3P®, CDIMe-THF, EtOAcMilder conditions, high selectivityHigh cost, stoichiometric waste, difficult byproduct removal (e.g., DCU)
Catalytic Direct Boronic Acid, TiF₄Toluene, XyleneHigh atom economy, green, no corrosive wasteRequires high temp, water removal, catalyst cost/sourcing
Protocol 1: Synthesis via Acid Chloride Formation (500g Scale)

Safety First: This procedure involves corrosive and hazardous materials.[10][11] It must be performed in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser with a gas outlet connected to a caustic scrubber, and a nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, charge the reactor with thiophene-2-carboxylic acid (500 g) and toluene (2.5 L). Begin stirring to form a slurry.

  • Activation: Slowly add thionyl chloride (SOCl₂, 1.1 equivalents) to the slurry via an addition funnel over 60-90 minutes, maintaining the internal temperature below 30°C using the reactor jacket.

  • Reaction: After the addition is complete, slowly heat the mixture to 60-65°C and hold for 2-3 hours, or until reaction completion is confirmed by IPC (e.g., HPLC analysis showing consumption of starting material).

  • Solvent Swap (Optional but Recommended): Cool the reactor to 40°C. Distill off the toluene and excess SOCl₂ under vacuum. Add fresh toluene (1.5 L) to create a solution of the crude thiophene-2-carbonyl chloride.

  • Amidation: In a separate, suitable reactor, prepare a solution of methylamine (1.5 equivalents, e.g., 40% solution in H₂O) and an appropriate base like NaOH (2.0 equivalents) in water. Cool this solution to 0-5°C.

  • Addition: Slowly add the acid chloride/toluene solution from Step 5 to the cold methylamine solution over 2 hours, ensuring the internal temperature does not exceed 15°C.

  • Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Stop stirring and allow the layers to separate.

  • Isolation: Separate the organic (toluene) layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Crystallization: Concentrate the toluene layer under vacuum to a minimal volume. Add an anti-solvent like heptane to induce crystallization. Cool, filter the solid product, wash with cold heptane, and dry under vacuum.

Visualized Workflows

Diagram 1: Acid Chloride Synthesis Workflow

cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation & Work-up T2CA Thiophene-2-Carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ Toluene, 40-60°C T2CA->SOCl2 T2CCl Thiophene-2-Carbonyl Chloride SOCl2->T2CCl Activation MeNH2 Methylamine (aq) NaOH, 0-15°C T2CCl->MeNH2 Crude Crude Product in Toluene MeNH2->Crude Amidation Workup Aqueous Wash (Acid & Base) Crude->Workup Pure This compound Workup->Pure Crystallization

Caption: General workflow for this compound synthesis via the acid chloride route.

Diagram 2: Troubleshooting Low Yield

Start Problem: Low Reaction Yield CheckIPC Analyze reaction mixture (IPC). Is starting acid present? Start->CheckIPC CheckAmine Was methylamine loss possible? (Open system, high temp) CheckIPC->CheckAmine No Sol_Activation Solution: Improve acid activation. - Increase temp/time - Use stronger agent - Check reagent quality CheckIPC->Sol_Activation Yes SideProduct Are there major side products? CheckAmine->SideProduct No Sol_Amine Solution: Improve amine handling. - Use sealed reactor - Use aq. solution at low temp - Confirm stoichiometry CheckAmine->Sol_Amine Yes Sol_Conditions Solution: Modify reaction conditions. - Lower temperature - Use milder activator - Improve mixing SideProduct->Sol_Conditions Yes End Yield Improved Sol_Activation->End Sol_Amine->End Sol_Conditions->End

Sources

N-methylthiophene-2-carboxamide stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-methylthiophene-2-carboxamide. Its purpose is to provide in-depth, field-proven insights into the stability characteristics of this compound, offering practical solutions to common challenges encountered during its storage, handling, and use in experimental workflows.

Section 1: Chemical Profile and Intrinsic Stability

This compound is a bifunctional molecule featuring a stable aromatic thiophene ring and a robust carboxamide group. Understanding the interplay of these two moieties is critical to predicting its behavior and ensuring its integrity.

  • The Thiophene Moiety : The five-membered thiophene ring is aromatic, which confers significant thermodynamic stability.[1][2] Unlike its heterocyclic cousins, furan and pyrrole, thiophene is notably more stable in acidic conditions and less prone to acid-catalyzed polymerization. However, the electron-rich nature of the ring and the presence of the sulfur heteroatom make it susceptible to oxidation. This oxidation can occur at the sulfur atom, potentially forming thiophene-S-oxides, or through reactions with potent species like singlet oxygen, which can be generated photochemically.[3][4]

  • The Carboxamide Moiety : The amide bond is the most stable acyl derivative due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[5] This resonance imparts a partial double-bond character to the C-N bond, making it strong and resistant to cleavage.[5] Consequently, hydrolysis of the amide to its constituent carboxylic acid and amine is generally slow and requires harsh conditions, such as strong acids or bases at elevated temperatures.[5]

The following table summarizes the key stability characteristics of this compound based on its constituent functional groups.

FeatureStability FactorPotential LiabilityCausality
Thiophene Ring High Aromatic StabilitySusceptibility to OxidationThe sulfur atom can be oxidized by strong oxidizing agents or reactive oxygen species.[6][7]
Resistance to Acid PolymerizationPhotochemical ReactivityThiophene derivatives can absorb UV radiation, leading to potential degradation pathways.[6][8]
Carboxamide Linkage High Resonance StabilizationHydrolysis Under Forcing ConditionsRequires strong acid/base and heat to cleave the robust C-N bond.[5]
Overall Molecule Generally Stable SolidIncompatibility with Strong OxidizersThe electron-rich thiophene ring can react violently with strong oxidizing agents.[9]

Section 2: Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

For maximal long-term stability, the compound should be stored under controlled conditions that mitigate the primary degradation risks: oxidation and hydrolysis.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of potential oxidative and hydrolytic degradation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, preventing oxidation of the thiophene ring.[11][12]
Light Amber Vial / Dark LocationProtects the compound from light, preventing potential photodegradation.[8][13]
Container Tightly Sealed, Non-reactivePrevents moisture ingress which could facilitate hydrolysis and contamination.[11][13][14]
Q2: I've observed the formation of a precipitate in my stock solution in DMSO over time. What is happening?

This is a common issue related to solvent choice and storage. While DMSO is an excellent solubilizing agent, it can absorb atmospheric water, which may, over extended periods and depending on the purity of the solvent, contribute to slow hydrolysis. More commonly, if the solution is stored at low temperatures, the compound may simply be precipitating due to reduced solubility.

Troubleshooting Steps:

  • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

  • If it redissolves, the issue is solubility at low temperatures. Consider preparing fresh solutions for each experiment or storing at room temperature if short-term stability is sufficient.

  • If it does not redissolve, degradation may have occurred. Analyze the solution by HPLC or LC-MS to identify impurities.

Q3: What materials and chemicals are incompatible with this compound?

To prevent hazardous or degradative reactions, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). These can cause vigorous, potentially explosive reactions with the thiophene ring.[9]

  • Strong Acids and Bases: (e.g., concentrated HCl, NaOH). While stable at neutral pH, prolonged exposure to strong acids or bases, especially with heating, can catalyze the hydrolysis of the amide bond.[13][14]

  • Strong Reducing Agents: May interact with the carboxamide or thiophene ring under specific conditions.[14]

Section 3: Troubleshooting Guide - Common Stability Issues

This section addresses specific experimental problems and provides a logical workflow for diagnosing and resolving them.

TroubleshootingWorkflow Start Observe Experimental Issue (e.g., Discoloration, Low Yield) CheckPurity Step 1: Verify Purity of This compound (Use Protocol 1) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckStorage Step 2: Review Storage & Handling Procedures PurityOK->CheckStorage Yes SourceNew Solution: Source New, Verified Batch of Compound PurityOK->SourceNew No StorageOK Procedures Correct? CheckStorage->StorageOK CheckConditions Step 3: Analyze Experimental Conditions (pH, Temp, Light) StorageOK->CheckConditions Yes CorrectStorage Solution: Implement Correct Storage Protocols (See FAQ) StorageOK->CorrectStorage No ModifyExp Solution: Modify Experiment (e.g., use buffer, protect from light) CheckConditions->ModifyExp DegradationPathways Parent This compound C₆H₇NOS OxidationProduct N-methylthiophene-S-oxide-2-carboxamide C₆H₇NO₂S Parent->OxidationProduct  [O] (e.g., Air, H₂O₂, hv) SplitPoint Parent->SplitPoint  H₂O / H⁺ or OH⁻ (Hydrolysis) HydrolysisAcid Thiophene-2-carboxylic Acid C₅H₄O₂S HydrolysisAmine N-methylamine CH₅N SplitPoint->HydrolysisAcid SplitPoint->HydrolysisAmine

Sources

How to avoid degradation of N-methylthiophene-2-carboxamide on silica gel

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying N-methylthiophene-2-carboxamide

A Guide to Preventing Degradation on Silica Gel

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of this compound. Specifically, it addresses the common issue of compound degradation during silica gel chromatography and provides robust troubleshooting strategies and alternative protocols to ensure high-purity, high-yield recovery of your target molecule.

Troubleshooting Guide

This section directly addresses the most pressing issues encountered during the chromatographic purification of this compound.

Q1: I'm observing significant product loss and new, unwanted spots on my TLC after running a silica gel column. What is causing the degradation of my this compound?

A1: The degradation is most likely caused by the inherent acidity of standard silica gel.

This compound possesses two key structural features that make it susceptible to acid-mediated degradation:

  • An Electron-Rich Thiophene Ring: The sulfur atom in the thiophene ring donates electron density, making the ring "electron-rich."[1] This property, while useful in many synthetic contexts, renders the ring highly sensitive to protonation or interaction with Lewis acids. Under the acidic conditions presented by the silanol (Si-OH) groups on the surface of silica gel, the thiophene ring can be activated towards undesired reactions, such as polymerization or decomposition.[2][3]

  • An Amide Functional Group: While generally stable, amide bonds can be susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure to an acidic stationary phase.[4] This would cleave the molecule into thiophene-2-carboxylic acid and methylamine.

The combination of these two functionalities makes the molecule particularly vulnerable during purification on untreated silica gel, leading to low recovery and the formation of impurities. A 2D TLC experiment can be a quick way to confirm on-plate degradation.[5][6][7]

Proposed Degradation Pathway on Acidic Silica Gel

G cluster_0 cluster_1 A N-methylthiophene- 2-carboxamide B Acidic Silanol Groups (Si-OH) on Silica Surface A->B C Degradation Products B->C Catalyzes D Hydrolyzed Amide (Thiophene-2-carboxylic acid) C->D E Thiophene Ring Byproducts (e.g., polymers) C->E

Caption: Acidic sites on silica gel can catalyze the degradation of this compound.

Q2: How can I modify my current silica gel chromatography protocol to prevent this degradation?

A2: You can prevent degradation by deactivating or "neutralizing" the acidic sites on the silica gel before use.

The most common and effective method is to add a small amount of a tertiary amine base, such as triethylamine (Et3N or TEA), to your mobile phase.[8][9][10][11] The triethylamine will preferentially interact with the acidic silanol groups, rendering the stationary phase much less harsh for your sensitive compound.

There are two primary ways to implement this:

  • Method A: Incorporating Base into the Eluent. Add 0.5-2% triethylamine directly to your chosen eluent system (e.g., Hexane/Ethyl Acetate).[9][11] This ensures the silica is continuously treated during the entire run.

  • Method B: Pre-washing the Column. Pack the column as usual, then flush it with 1-2 column volumes of your eluent containing 1-3% triethylamine.[8][12][13] Afterwards, switch back to the regular eluent (without triethylamine) to run the column. This method is often sufficient to passivate the silica.[12][13]

Table 1: Recommended Mobile Phase Modifications

ParameterStandard ProtocolNeutralized ProtocolRationale
Mobile Phase Additive None0.5-2% Triethylamine (Et3N)Neutralizes acidic silanol groups on the silica surface.[9][14]
Effect on Rf BaselineMay slightly increaseThe basic additive can reduce polar interactions, causing the compound to elute faster. Adjust the polarity of your eluent accordingly.[11]
Compound Stability Low (Degradation likely)HighProtects the acid-sensitive thiophene ring and amide bond.

Experimental Protocol: Preparing a Neutralized Silica Gel Column

G A 1. Prepare Slurry (Silica + Nonpolar Solvent) B 2. Add Base (0.5-2% Triethylamine) A->B Add to eluent C 3. Pack & Equilibrate Column B->C Pour slurry D 4. Load Sample (Dissolved in min. solvent) C->D Drain solvent to sand E 5. Elute & Collect Fractions D->E Add eluent

Caption: Workflow for column chromatography using base-deactivated silica gel.

Frequently Asked Questions (FAQs)

Q3: What are the typical analytical signs that my compound is degrading on the column?

A3: Several signs can indicate on-column degradation:

  • TLC Analysis: You will notice streaking, tailing, or the appearance of new spots in the collected fractions that were not present in your crude starting material.

  • Low Recovery: The total mass of your purified compound will be significantly lower than expected, even after accounting for mechanical losses.

  • Discoloration: In severe cases, you might observe a colored band (often yellow or brown) developing on the silica gel that does not elute, which can be due to polymerized material.

  • Spectroscopic Analysis: ¹H NMR or LC-MS analysis of the collected fractions will show the presence of impurities corresponding to the potential degradation products mentioned in A1.

Q4: Are there effective alternatives to silica gel for purifying this compound?

A4: Yes, if deactivating silica gel is insufficient or undesirable, several other purification methods are excellent alternatives.[5][15]

  • Neutral Alumina: Aluminum oxide is a great alternative stationary phase.[11][15][16] It is available in neutral, basic, and acidic grades. For your compound, neutral or basic alumina would be the most appropriate choice to avoid acid-catalyzed degradation.

  • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is often gentler on sensitive molecules and separates based on hydrophobicity rather than polarity.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system where the impurities have different solubility profiles, recrystallization is a powerful, non-chromatographic purification technique that completely avoids stationary phases.[4][5]

Table 2: Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhaseProsCons
Neutralized Silica Gel Triethylamine-treated SilicaOrganic Solvents (e.g., Hexane/EtOAc)Cost-effective; familiar procedure.[8]May require optimization; residual base may need to be removed.
Neutral Alumina Aluminum OxideOrganic SolventsExcellent for acid-sensitive compounds; different selectivity than silica.[15][16]Can be more expensive; may have lower resolving power for some mixtures.
Reverse-Phase (C18) C18-bonded SilicaPolar Solvents (e.g., H₂O/ACN)Very gentle on molecules; predictable separation based on hydrophobicity.Requires different solvent systems; may be more costly for preparative scale.
Recrystallization NoneSingle or mixed solvent systemPotentially high purity in a single step; scalable; avoids chromatography.[4]Only works for solids; requires suitable solvent; may have lower yield.
Q5: Is it possible that the grade of silica gel I'm using is the problem?

A5: While the primary issue is the acidity common to all standard silica gel, the grade can play a minor role. High-purity silica gel with a more controlled pore size and particle distribution can sometimes provide better resolution and faster run times, minimizing the contact time between your compound and the stationary phase. However, it will still be acidic. Therefore, switching to a higher grade of silica gel is unlikely to solve the degradation problem on its own without also implementing a neutralization strategy.

References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • How To Neutralize Silica Gel? Chemistry For Everyone - YouTube. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]

  • Are there alternatives for silica for column chromatography? ResearchGate. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Alternatives to silica gel or alternative method of purification? Reddit r/chemistry. [Link]

  • Substitutes for silica gel for chromatography. Reddit r/labrats. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Study of the racemization observed in the amide bond forming reaction on silica gel. Semantic Scholar. [Link]

  • Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. OSU Chemistry. [Link]

  • Deactivating Silica Gel with Triethylamine. Reddit r/chemhelp. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Pretreatment of silica gel? ResearchGate. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH National Center for Biotechnology Information. [Link]

  • Thiophene. Wikipedia. [Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit r/chemhelp. [Link]

  • Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Publications. [Link]

  • Heterocyclic Chemistry. Boyer Research Group, University of Glasgow. [Link]

  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. NIH National Center for Biotechnology Information. [Link]

  • 33.03 Electron-rich and Electron-poor Heterocycles. YouTube. [Link]

Sources

Technical Support Center: Optimizing Coupling Reagents for N-methylthiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-methylthiophene-2-carboxamide. This guide is crafted for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation, specifically focusing on the critical choice of coupling reagents. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: I'm starting the synthesis of this compound. Which class of coupling reagent is the best starting point?

Choosing the right coupling reagent is crucial and depends on factors like scale, desired purity, and cost. For this compound, three main classes of reagents are commonly considered:

  • Carbodiimides (e.g., EDC, DCC): These are classic, cost-effective reagents.[1][2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in a laboratory setting because its urea byproduct is water-soluble, simplifying purification.[1][3] However, carbodiimides can be associated with side reactions like N-acylurea formation and potential racemization if chiral centers are present.[3] The addition of additives like 1-hydroxybenzotriazole (HOBt) is strongly recommended to increase efficiency and suppress these side reactions.[3]

  • Onium Salts (Uronium/Aminium & Phosphonium): These reagents are generally more efficient and lead to faster reactions with fewer side reactions compared to carbodiimides.[3]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent known for rapid coupling and low rates of epimerization.[1] These reagents are particularly useful for challenging couplings, including those with heteroaromatic acids like thiophene-2-carboxylic acid.[4] A key consideration is that they require a non-nucleophilic base, such as diisopropylethylamine (DIPEA), for activation.[5]

    • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice.[1] A significant advantage of phosphonium salts is that they do not pose a risk of guanidinylation, a side reaction where the coupling reagent reacts with the amine, which can be an issue with uronium reagents if not used correctly.[6]

Recommendation: For initial trials, an EDC/HOBt system is a good, cost-effective starting point. If yields are low or the reaction is sluggish, moving to a more modern onium salt like HATU or PyBOP is a logical next step.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot them?

Low yield in amide coupling reactions is a common frustration. Here are the primary culprits and how to address them:

  • Inefficient Carboxylic Acid Activation: The first step of the reaction is the activation of thiophene-2-carboxylic acid by the coupling reagent.[3] If this step is incomplete, the subsequent reaction with methylamine will be poor.

    • Solution: Increase the equivalents of the coupling reagent to 1.1-1.2 equivalents. For uronium reagents like HATU, a "pre-activation" step can be highly effective.[4][7] Stir the thiophene-2-carboxylic acid, HATU, and a base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the methylamine.[4][7]

  • Amine Protonation: Methylamine is basic and can react with the acidic thiophene-2-carboxylic acid to form an unreactive ammonium salt.[7][8] This acid-base reaction competes with the desired coupling.[5]

    • Solution: Ensure a suitable non-nucleophilic base (e.g., DIPEA or triethylamine) is present in the reaction mixture.[4] The base neutralizes the carboxylic acid, freeing the methylamine to act as a nucleophile.[4]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis by any water present in the reaction.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Using fresh, high-purity reagents is also critical.[4]

  • Side Reactions: With carbodiimides, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which consumes your starting material.[3][4]

    • Solution: Add HOBt or HOAt to the reaction. These additives trap the activated intermediate as a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]

Q3: I'm seeing an unexpected and difficult-to-remove byproduct. How can I identify and prevent it?

The most common byproduct depends on your choice of coupling reagent.

  • If using DCC/EDC: You are likely observing the N-acylurea byproduct.[3] This compound is often difficult to separate from the desired amide product via chromatography.

    • Prevention: The most effective way to prevent this is by adding HOBt to your reaction. It intercepts the highly reactive O-acylisourea intermediate. Running the reaction at a lower temperature (e.g., starting at 0 °C) can also minimize this side reaction.[3]

  • If using HBTU/HATU: While less common, a potential side reaction is the guanidinylation of the methylamine.[9] This occurs when the coupling reagent reacts directly with the amine, capping it and preventing it from participating in the amide bond formation.

    • Prevention: This side reaction is more likely if the carboxylic acid activation is slow or if an excess of the uronium reagent is used.[9] Employing a pre-activation step, where the carboxylic acid is activated before the amine is introduced, is the best way to avoid this issue.[4] Using a phosphonium reagent like PyBOP completely avoids this possibility.[6]

Q4: Are there any specific challenges associated with using thiophene-2-carboxylic acid?

Heterocyclic carboxylic acids like thiophene-2-carboxylic acid can sometimes present unique challenges. The electron-rich nature of the thiophene ring can influence the reactivity of the carboxyl group. While generally well-behaved in amide couplings, sluggish reactions can sometimes be attributed to the electronic properties of the starting material. In such cases, switching to a more powerful coupling reagent is often the most effective solution. For instance, if an EDC/HOBt protocol is providing low yields, moving to HATU is a recommended step, as uronium-based reagents are often more effective for heteroaromatic carboxylic acids.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete carboxylic acid activation.[7] 2. Formation of unreactive ammonium salt.[7] 3. Hydrolysis of activated intermediate.[7]1. Use 1.1-1.2 eq. of coupling reagent. Pre-activate with HATU/DIPEA for 15-30 min before adding the amine.[4] 2. Add 2.0 eq. of a non-nucleophilic base like DIPEA.[7] 3. Use anhydrous solvents and reagents.
Difficult-to-Remove Byproduct 1. N-acylurea formation (with DCC/EDC).[3] 2. Guanidinylation of amine (with HBTU/HATU).1. Add 1.1 eq. of HOBt or HOAt as an additive.[4] 2. Use a pre-activation protocol or switch to a phosphonium reagent like PyBOP.[4]
Slow or Stalled Reaction 1. Insufficiently reactive coupling system. 2. Low reaction temperature.1. Switch from a carbodiimide-based system to a more potent onium salt like HATU or COMU.[4] 2. Allow the reaction to stir at room temperature. Gentle heating may be beneficial but should be monitored for side reactions.[4]
Reagent Solubility Issues 1. Poor solubility of coupling reagent in the chosen solvent.1. Phosphonium reagents (e.g., PyBOP) generally have better solubility in common solvents like DMF compared to uronium reagents.[6]

Visualizing the Chemistry

To better understand the processes, the following diagrams illustrate the key mechanistic pathways and a logical workflow for troubleshooting.

Amide Coupling Mechanisms cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Onium Salt Pathway (e.g., HATU) RCOOH_C Thiophene-2-COOH O_Acyl O-Acylisourea (Highly Reactive) RCOOH_C->O_Acyl + EDC EDC EDC Amide_C N-methylthiophene- 2-carboxamide O_Acyl->Amide_C + Amine N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement OBt_Ester OBt Active Ester (Stable Intermediate) O_Acyl->OBt_Ester + HOBt Amine_C Methylamine HOBt HOBt (Additive) OBt_Ester->Amide_C + Amine RCOOH_O Thiophene-2-COOH OAt_Ester OAt Active Ester (Highly Reactive) RCOOH_O->OAt_Ester + HATU/Base HATU HATU + Base Guanidine Guanidinium (Byproduct) HATU->Guanidine + Amine (Side Reaction) Amide_O N-methylthiophene- 2-carboxamide OAt_Ester->Amide_O + Amine Amine_O Methylamine

Caption: General mechanisms for carbodiimide and onium salt coupling reagents.

Troubleshooting_Workflow start Start Synthesis: Low Yield Observed check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_base Is a Non-Nucleophilic Base Present? check_activation->check_base Yes solution_activation Implement Pre-activation (e.g., with HATU) or Increase Reagent Equivalents check_activation->solution_activation No check_byproducts Are Byproducts Present? check_base->check_byproducts Yes solution_base Add 2.0 eq. of DIPEA or Triethylamine check_base->solution_base No solution_byproducts Add HOBt (for EDC) or Switch to PyBOP check_byproducts->solution_byproducts Yes end Optimized Yield check_byproducts->end No solution_activation->check_base solution_base->check_byproducts solution_byproducts->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable and cost-effective starting point for the synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and methylamine (1.2 eq., typically as a solution in THF or as a hydrochloride salt with an additional equivalent of base).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as DCM or DMF (approximately 0.1-0.5 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • EDC Addition: Add EDC•HCl (1.2 eq.) portion-wise to the stirred reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for achieving higher yields, especially if the EDC/HOBt method is suboptimal.

  • Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active ester.

  • Amine Addition: Add methylamine (1.0-1.2 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than those using EDC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Guchhait, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Shaikh, I. R., et al. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Green Chemistry (RSC Publishing). (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Technical Support Center: Purification of N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude N-methylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

When synthesizing this compound, particularly through the amidation of thiophene-2-carboxylic acid, several impurities can arise. Understanding these is the first step toward effective removal.

  • Unreacted Starting Materials: The most common impurities are residual thiophene-2-carboxylic acid and unreacted methylamine.

  • Coupling Reagent Byproducts: If you are using a coupling reagent for the amidation, byproducts from these reagents (e.g., dicyclohexylurea if using DCC) can contaminate your product.

  • Side-Reaction Products: At elevated temperatures, decarboxylation of thiophene-2-carboxylic acid can occur, leading to the formation of thiophene. Furthermore, side reactions involving the thiophene ring are possible depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the reaction and initial work-up are also common impurities.

Q2: I have a sample of crude this compound. What is the most effective and straightforward purification method?

For most common impurities, recrystallization is the most effective and scalable method for purifying this compound. This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.

A key property of this compound is its sparing solubility in water (12 g/L at 25 °C)[1]. This suggests that aqueous-based or mixed-solvent systems could be highly effective for recrystallization.

Troubleshooting Recrystallization

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is supersaturated.

Solutions:

  • Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.

  • Use a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold. Experiment with mixed solvent systems. For instance, dissolve your compound in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q4: My recovery from recrystallization is very low. How can I improve my yield?

Low recovery is a common issue and can be addressed by optimizing your recrystallization protocol.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product.

  • Choose a More Appropriate Solvent System: The ideal solvent will have a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent selection table below for guidance.

  • Perform a Second Crop of Crystals: After filtering the initial crystals, concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound well at its boiling point but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water 78-100This compound is likely soluble in hot ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling. This is a good starting point for polar impurities.
Acetone/Hexane 56-69Acetone is a good solvent for many organic compounds. Hexane can be used as an anti-solvent to decrease the solubility upon cooling. This system is effective for separating less polar impurities.
Ethyl Acetate/Heptane 77-98A commonly used mixture that offers a good balance of polarity. Heptane is a less volatile anti-solvent than hexane, which can be advantageous.
Isopropanol 82A single solvent system that can be effective if the solubility profile is favorable.
Toluene 111Useful for less polar compounds and can be effective for removing polar impurities that remain in the solvent. Use with caution due to the higher boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes should be determined experimentally for your specific crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents from the table above to identify a suitable system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude this compound solvent_selection Select Solvent System crude->solvent_selection dissolve Dissolve in Minimal Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product purity_check Check Purity (TLC, HPLC, NMR) pure_product->purity_check

Caption: A typical workflow for the recrystallization of crude this compound.

Purity Assessment

Q5: How can I quickly check the purity of my recrystallized this compound?

Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative purity assessment.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A 30:70 (v/v) mixture can be a good initial ratio to try. Adjust the polarity as needed to achieve a retention factor (Rf) of 0.3-0.4 for the product spot.

  • Visualization: The compound can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used. A pure compound should ideally show a single spot.

Q6: What is a reliable method for quantitative purity analysis?

For accurate, quantitative purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

General HPLC Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, a gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene ring absorbs, typically around 254 nm.

  • Purity Calculation: Purity is generally determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q7: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity?

Yes, ¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment.

  • Structural Confirmation: The proton NMR spectrum will confirm the presence of the N-methyl group, the protons on the thiophene ring, and the amide proton.

  • Impurity Identification: By comparing the integral of the product peaks with those of any impurity peaks, you can often identify and quantify impurities. For example, the presence of a sharp singlet around 2.5 ppm could indicate residual acetone, while a broad singlet in the carboxylic acid region (around 12 ppm) might suggest unreacted thiophene-2-carboxylic acid.

  • Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be performed by adding a certified internal standard with a known concentration to your sample.

Visualization: Troubleshooting Logic

Troubleshooting_Logic start Crude Product recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity pure Pure Product check_purity->pure Purity > 99% impure Impurities Still Present check_purity->impure Purity < 99% troubleshoot Troubleshoot Recrystallization impure->troubleshoot oiling_out Oiling Out? troubleshoot->oiling_out low_recovery Low Recovery? troubleshoot->low_recovery oiling_out->low_recovery No change_solvent Change Solvent System Cool Slower oiling_out->change_solvent Yes optimize_solvent Use Less Solvent Cool Thoroughly low_recovery->optimize_solvent Yes change_solvent->recrystallization optimize_solvent->recrystallization

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • Tips and Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]

  • This compound (C6H7NOS). PubChem. Available from: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]

  • Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Recrystallization with two solvents. Reddit. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]

  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents.
  • Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl-. Cheméo. Available from: [Link]

  • Thiophene-2-carboxamide, N-ethyl-N-methyl-. Wiley. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available from: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. PubChem. Available from: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available from: [Link]

  • Direct amidation of non‐activated carboxylic acid and amine derivatives catalyzed by TiCp 2 Cl 2 . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purity Assessment of N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of N-methylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common analytical challenges. Here, we emphasize not just the "how" but the "why" behind our recommended protocols, ensuring robust and reliable purity assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary and most effective techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers unique advantages. HPLC is excellent for quantifying the main component and non-volatile impurities.[2] GC-MS is highly sensitive for volatile and semi-volatile impurities.[1][3] NMR provides structural confirmation of the main component and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.[1]

Q2: What are the expected physical properties of this compound that can be used for preliminary assessment?

A2: While not a direct measure of purity, certain physical properties can provide a preliminary indication. For instance, the molecular weight of this compound is 141.19 g/mol .[4][5] It is sparingly soluble in water (12 g/L at 25°C).[4] The melting point of a related isomer, 4-methylthiophene-2-carboxamide, is reported to be between 115-117°C, which can serve as a reference point, though the exact melting point for the N-methyl isomer should be determined experimentally and compared to a pure standard.[6] A broad melting range or a melting point lower than the reference value often suggests the presence of impurities.

Q3: What are the potential impurities I should be looking for in my this compound sample?

A3: Impurities in this compound typically arise from the synthetic route. Common starting materials for similar thiophene carboxamides include thiophene-2-carbonyl chloride and a corresponding amine.[7][8] Therefore, potential impurities could include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the acid chloride to thiophene-2-carboxylic acid), and residual solvents used during synthesis and purification.[9] Isomeric impurities, such as 3-methylthiophene-2-carboxamide, could also be present depending on the synthetic precursors.[10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: My this compound peak is tailing.

  • Potential Cause & Explanation: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[11] It can also result from column overload or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For an amide, which is generally neutral, this is less of a concern unless you have acidic or basic impurities you are trying to resolve.

    • Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.[12]

    • Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[13]

    • Column Wash: If the tailing persists, it might be due to column contamination. Flush the column with a strong solvent like isopropanol.

Issue 2: I am seeing variable retention times for my main peak.

  • Potential Cause & Explanation: Drifting retention times can be caused by a number of factors including changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.[11][13] A change in flow rate due to a leak or pump issue can also be a culprit.[13]

  • Troubleshooting Steps:

    • Ensure Proper Mixing and Degassing: If preparing the mobile phase online, ensure the mixer is functioning correctly. Manually preparing and thoroughly degassing the mobile phase can rule out mixing issues.[13]

    • Use a Column Oven: Maintain a constant column temperature using a column oven, as retention can shift by 1-2% for every 1°C change.[11]

    • Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting your analytical run.[13]

    • System Check for Leaks: Inspect the HPLC system for any loose fittings or leaks, particularly around the pump heads and injector.

Issue 3: I am not seeing good resolution between my main peak and an impurity.

  • Potential Cause & Explanation: Poor resolution indicates that the selectivity of your method is insufficient to separate the two components. This is often related to the mobile phase composition or the choice of stationary phase.[14]

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase is a powerful tool for adjusting selectivity.[14] Try altering the gradient slope or running an isocratic method with different organic percentages.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve resolution.

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.[12]

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity assessment of this compound. Method optimization will likely be required for specific impurity profiles.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.[2]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade).

  • Water (High-purity, e.g., Milli-Q).

  • This compound reference standard and sample.

2. Chromatographic Conditions (Starting Point):

ParameterValueRationale
Mobile Phase A WaterProvides a polar environment for reverse-phase separation.
Mobile Phase B AcetonitrileThe organic modifier that elutes the analyte.
Gradient 50% to 90% B over 15 min, hold at 90% B for 5 min, return to 50% B over 5 min, and equilibrate for 5 min.A gradient is recommended for initial screening to elute a wide range of potential impurities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.[13]
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume to avoid column overload.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.

4. Data Analysis:

  • The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the this compound by the total area of all peaks in the chromatogram.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample & Standard Preparation injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation & Degassing hplc_system HPLC System Setup (Column, Temp, Flow) mobile_phase_prep->hplc_system hplc_system->injection detection UV Detection injection->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation

Caption: General workflow for HPLC purity analysis.

Protocol 2: Identification of Volatile Impurities by GC-MS

This protocol provides a general method for the detection and identification of volatile or semi-volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Helium (carrier gas).

  • Dichloromethane or other suitable volatile solvent (GC grade).

  • This compound sample.

2. GC-MS Conditions (Starting Point):

ParameterValueRationale
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and peak broadening.
Oven Program Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.A general-purpose temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/min.Inert carrier gas compatible with MS detection.
MS Transfer Line Temp 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Mass Range 40 - 450 amuCovers the expected mass range of the parent compound and potential impurities.

3. Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • The purity is estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

Logical Relationship for Impurity Identification by GC-MS:

GCMS_Logic Sample Sample Injection Separation GC Separation (by volatility) Sample->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum of Impurity Detection->MassSpec LibrarySearch NIST/Wiley Library Search MassSpec->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Logical flow for impurity identification using GC-MS.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved January 9, 2026, from [Link]

  • Yeşilkaynak, T. (2016). Synthesis and Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculation of the Molecular Orbitals and Antioxidant and Antitumor Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 1–14. Retrieved January 9, 2026, from [Link]

  • (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 13. Retrieved January 9, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Journal of Molecular Structure, 1259, 132729. Retrieved January 9, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 9, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 9, 2026, from [Link]

  • Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 9, 2026, from [Link]

  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes. (2004). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • This compound (C6H7NOS). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

  • 3-Methylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • N-phenylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org. Retrieved January 9, 2026, from [Link]

  • Process for production of 2-thiophene aldehydes. (1994). Google Patents.
  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984). Google Patents.
  • DETERMINATION OF TETRAHYDROTHIOPHENE IN AMBIENT AIR BY GAS CHROMATOGRAPHY WITH A PFPD DETECTOR COUPLED TO A PRE- CONCENTRATION T. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 9, 2026, from [Link]

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Technical Support Center: Overcoming Low Reactivity of N-methylthiophene-2-carboxamide in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of N-methylthiophene-2-carboxamide in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success with this challenging substrate.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often hampered by a combination of electronic and steric factors, as well as the inherent properties of the thiophene ring. The electron-rich nature of the thiophene ring can impede the oxidative addition step, which is often rate-determining in many catalytic cycles.[1] Furthermore, the sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by strongly binding to the metal center, leading to catalyst deactivation.[2] The presence of the N-methylamide group can also introduce steric hindrance and potentially coordinate with the catalyst, further complicating the reaction.

This guide is designed to provide a systematic approach to troubleshooting and optimizing these critical reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

Question: I am seeing little to no consumption of my this compound (or its halogenated derivative) in my Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue. The root cause often lies in catalyst inactivity or a suboptimal reaction environment. Let's break down the potential culprits:

  • Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in the thiophene ring is a notorious palladium catalyst poison.[2] It can irreversibly bind to the palladium center, effectively shutting down the catalytic cycle.[2]

    • Solution 1: Employ Sulfur-Tolerant Ligands: Switch to bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and favor the desired catalytic steps over deactivation.[2] Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are excellent starting points for challenging substrates.[1]

    • Solution 2: Increase Catalyst Loading: While not the most cost-effective solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[2]

  • Inefficient Oxidative Addition: The electron-rich nature of the thiophene ring can make the initial oxidative addition of the aryl halide to the Pd(0) catalyst sluggish.[1] This is particularly true for less reactive aryl chlorides and bromides.

    • Solution: Optimize the Catalyst/Ligand System: For difficult oxidative additions, highly active catalyst systems are required.[1] Consider using modern palladium precatalysts paired with bulky, electron-rich ligands like those mentioned above.[3] N-heterocyclic carbene (NHC) ligands can also be very effective.[1]

  • Suboptimal Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle, particularly in the transmetalation step.[1]

    • Solution: Screen Different Bases: For Suzuki reactions, milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective and can help prevent side reactions like protodeboronation.[3] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[4]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[2]

    • Solution: Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[2][5] Maintain a positive pressure of inert gas throughout the reaction.[5]

Issue 2: Formation of Palladium Black

Question: My reaction mixture turns black shortly after adding the catalyst, and the reaction stalls. What is happening?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species aggregates into inactive, insoluble metallic palladium.[5]

  • Cause 1: Inefficient Ligand Protection: The phosphine ligands used to stabilize the palladium can degrade, especially at elevated temperatures.[2] This leaves the palladium atoms exposed and prone to aggregation.

    • Solution: Use More Robust Ligands: Consider ligands that are more thermally stable. Also, ensure the correct ligand-to-metal ratio is used to maintain a stable catalytic complex.

  • Cause 2: Slow Oxidative Addition: If the oxidative addition step is slow, the concentration of the unstable Pd(0) species can increase, leading to aggregation.[2]

    • Solution: Accelerate Oxidative Addition: As discussed in Issue 1, employ more active catalyst systems with bulky, electron-rich ligands to speed up this rate-limiting step.[1]

Issue 3: Significant Protodeboronation in Suzuki Couplings

Question: In my Suzuki coupling, I am observing a significant amount of the deborylated thiophene byproduct instead of my desired coupled product. How can I minimize this?

Answer: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from the reaction medium.[3]

  • Cause 1: Strong Base and High pH: Strong bases, particularly hydroxides, and high pH (>10) are known to accelerate protodeboronation.[3]

    • Solution: Use Milder Bases: Switch to milder inorganic bases like K₃PO₄ or K₂CO₃.[3] Potassium fluoride (KF) can also be effective in suppressing this side reaction.[3]

  • Cause 2: High Reaction Temperatures: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[3]

    • Solution: Lower the Temperature: Operate at the lowest effective temperature, often in the 60-80 °C range, which can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed.[3]

  • Cause 3: Inefficient Catalyst System: A slow catalyst gives the boronic acid more time to decompose.[3]

    • Solution: Employ a Highly Active Catalyst: Use modern palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling, minimizing the time available for decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: Should I be concerned about the N-H proton of the amide in my this compound?

A1: While the amide N-H is generally not as acidic as other functional groups, under strongly basic conditions, it could potentially be deprotonated. This could lead to coordination with the palladium center, potentially interfering with the catalytic cycle. If you suspect this is an issue, particularly in reactions requiring very strong bases, you could consider protecting the amide nitrogen, though this adds extra steps to your synthesis.

Q2: Are there alternative coupling strategies for functionalizing this compound?

A2: Yes. If traditional cross-coupling methods are proving difficult, consider direct C-H activation/arylation.[6] This approach avoids the need to pre-functionalize the thiophene ring with a halide or boronic acid, making it more atom-economical.[6] However, controlling the regioselectivity of C-H activation can be a challenge.

Q3: My Sonogashira coupling is not working. What are some specific troubleshooting tips for this reaction?

A3: Sonogashira couplings can be sensitive. Here are a few key points:

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the copper(I) co-catalyst is often crucial for activating the terminal alkyne and increasing the reaction rate.[7][8] Ensure your copper source (typically CuI) is fresh.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[9]

  • Solvent: Aprotic polar solvents like DMF or ethereal solvents like THF are common.[10]

  • Degassing: As with other palladium-catalyzed reactions, rigorous degassing is essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]

Q4: Can I regenerate a deactivated palladium catalyst?

A4: Regeneration can be complex and is often not feasible for catalysts poisoned by sulfur.[2] In some cases of deactivation by organic foulants, washing with a suitable solvent might restore some activity.[2] However, for irreversible poisoning, it is generally more practical to use a fresh batch of catalyst.

Experimental Protocols

The following are generalized, step-by-step protocols for common coupling reactions with this compound derivatives. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of a halogenated this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if not using a precatalyst.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1 or toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of a halogenated this compound with an amine.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the halogenated this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 5-bromo-N-methylthiophene-2-carboxamide with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10024<10
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)Dioxane/H₂O901275
3XPhos Pd G3 (2)-K₃PO₄ (3)Toluene100892

Data is illustrative and based on typical outcomes for challenging couplings.

Visualizations

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Catalyst Evaluate Catalyst System Start->Catalyst Conditions Assess Reaction Conditions Start->Conditions Reagents Check Reagent Quality Start->Reagents Sulfur_Poisoning Sulfur Poisoning? Catalyst->Sulfur_Poisoning Oxidative_Addition Slow Oxidative Addition? Catalyst->Oxidative_Addition Base Suboptimal Base? Conditions->Base Oxygen Oxygen Present? Conditions->Oxygen Purity Impure Starting Materials? Reagents->Purity Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Sulfur_Poisoning->Solution_Ligand Yes Solution_Catalyst_Loading Increase Catalyst Loading Sulfur_Poisoning->Solution_Catalyst_Loading Yes Oxidative_Addition->Solution_Ligand Yes Solution_Active_Catalyst Use High-Activity Precatalyst Oxidative_Addition->Solution_Active_Catalyst Yes Solution_Base Screen Bases (e.g., K3PO4, NaOtBu) Base->Solution_Base Yes Solution_Degas Thoroughly Degas Solvents & Headspace Oxygen->Solution_Degas Yes Solution_Purify Purify Reagents Purity->Solution_Purify Yes

Caption: A decision tree for troubleshooting low conversion rates.

Simplified Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'-B(OH)2, Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base ArAr Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Girgsdies, F. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Green Chemistry (RSC Publishing). (n.d.). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Managing exothermic reactions in N-methylthiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylthiophene-2-carboxamide, a valuable building block in medicinal chemistry, primarily involves the reaction of thiophene-2-carbonyl chloride with methylamine. While seemingly straightforward, this amidation reaction is highly exothermic and presents significant safety challenges if not properly managed. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and successful synthesis of this important compound.

Understanding the Exotherm

The primary source of heat in this synthesis is the rapid, irreversible reaction between the highly reactive acyl chloride (thiophene-2-carbonyl chloride) and the nucleophilic amine (methylamine). The formation of the stable amide bond releases a significant amount of energy. Without adequate control, this can lead to a rapid increase in temperature, potentially causing solvent boiling, pressure buildup, and in worst-case scenarios, a runaway reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Rapid Temperature Spike Upon Methylamine Addition

  • Question: I observed a sudden and significant increase in temperature immediately after adding a small amount of methylamine to my solution of thiophene-2-carbonyl chloride. What is happening and how can I prevent it?

  • Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal. The reaction is highly exothermic, and even a small amount of amine can initiate a strong thermal event.

    • Immediate Action: Cease addition of methylamine immediately. Ensure your cooling bath is at the target temperature and that the reaction flask is adequately submerged. Increase stirring speed to improve heat transfer to the cooling medium.

    • Preventative Measures:

      • Slow Addition: The most critical parameter for control is the addition rate of the methylamine solution. Use a syringe pump for precise and controlled addition over a prolonged period.

      • Dilution: Increasing the solvent volume can help to absorb the heat generated. A good starting point is a concentration of no more than 0.5 M of the thiophene-2-carbonyl chloride.

      • Lower Initial Temperature: Begin the reaction at a lower temperature (e.g., -10 °C to 0 °C) to provide a larger thermal buffer.

Issue 2: Localized Hotspots and Formation of Byproducts

  • Question: Despite slow addition, I am noticing some discoloration or the formation of insoluble material in the reaction mixture. What could be the cause?

  • Answer: This may be due to localized hotspots where the concentration of methylamine is temporarily high, leading to side reactions or degradation.

    • Root Cause: Inefficient mixing can lead to poor heat and mass transfer.

    • Solution:

      • Vigorous Stirring: Use a properly sized stir bar or an overhead stirrer for larger scale reactions to ensure the reaction mixture is homogeneous.

      • Sub-surface Addition: Introduce the methylamine solution below the surface of the reaction mixture to promote rapid dispersion.

Issue 3: Difficulty in Maintaining a Stable Reaction Temperature

  • Question: My cooling bath is set to 0 °C, but the internal reaction temperature is consistently rising above 10 °C during the addition. Is this acceptable?

  • Answer: While a small temperature differential is expected, a continuous rise indicates that the cooling capacity is insufficient for the rate of heat generation. It is crucial to maintain the desired reaction temperature to ensure selectivity and safety.

    • Troubleshooting Steps:

      • Reduce Addition Rate: Immediately slow down the rate of methylamine addition.

      • Lower Cooling Bath Temperature: If possible, lower the temperature of your cooling bath (e.g., to -15 °C).

      • Check Heat Transfer: Ensure there is good thermal contact between the reaction flask and the cooling medium. For an ice bath, ensure a slurry of ice and water for maximum contact.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: An inert solvent that is a poor solvent for the hydrochloride salt byproduct is ideal. Dichloromethane (DCM) is a common choice due to its low boiling point, which can act as a safety measure in case of a temperature excursion, and its ability to dissolve the starting materials well. Other chlorinated solvents or ethers like THF can also be used, but their higher boiling points may be less desirable from a safety perspective.

Q2: How can I accurately measure the internal reaction temperature?

A2: It is critical to measure the internal temperature of the reaction mixture, not the temperature of the cooling bath. Use a calibrated thermometer or thermocouple probe that is immersed in the reaction solution, ensuring the tip is not touching the walls of the flask.

Q3: What are the best practices for quenching the reaction?

A3: The reaction should be quenched by slowly adding a weak acid, such as a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid, while maintaining cooling. This will neutralize any remaining methylamine and protonate the product, aiding in its extraction. Never add water directly to the unquenched reaction mixture , as the reaction of water with unreacted thiophene-2-carbonyl chloride is also exothermic.

Q4: Are there any alternative, less hazardous reagents I can use?

A4: While the acyl chloride route is common, you could consider coupling thiophene-2-carboxylic acid directly with methylamine using a peptide coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] These reactions are generally less exothermic but may require different workup procedures and can be more expensive.

Experimental Protocols

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended ValueRationale
Thiophene-2-carbonyl chloride Concentration 0.3 - 0.5 MBalances reaction rate with heat dissipation capacity.
Methylamine Solution 2.0 M in THF or 40 wt% in H₂OCommercially available and easy to handle.
Stoichiometry 1.05 - 1.2 equivalents of methylamineA slight excess of the amine ensures complete conversion of the acyl chloride.
Initial Reaction Temperature -10 °C to 0 °CProvides a safety buffer and minimizes side reactions.
Addition Time 1 - 2 hoursAllows for controlled heat release.
Stirring Speed > 300 RPMEnsures efficient mixing and heat transfer.
Step-by-Step Methodology for Controlled Synthesis
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple, and a nitrogen inlet, dissolve thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to an internal temperature of -10 °C to 0 °C using an appropriate cooling bath (e.g., ice/salt or a cryocooler).

  • Methylamine Addition: Slowly add the methylamine solution via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualizing the Workflow and Safety Decisions

Diagram 1: Experimental Workflow for Safe Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Thiophene-2-carbonyl chloride in DCM, Methylamine solution) cool Cool Reaction Vessel (-10°C to 0°C) prep_reagents->cool setup_apparatus Assemble and Dry Glassware setup_apparatus->prep_reagents add_amine Slowly Add Methylamine (via syringe pump) cool->add_amine monitor_temp Monitor Internal Temperature (Maintain < 5°C) add_amine->monitor_temp monitor_rxn Monitor Reaction Progress (TLC/LC-MS) monitor_temp->monitor_rxn quench Quench with aq. NH4Cl monitor_rxn->quench extract Extract with DCM quench->extract purify Purify Product extract->purify

Caption: Workflow for the synthesis of this compound.

Diagram 2: Decision Tree for Temperature Excursion

G start Temperature Rises Above Set Point? stop_addition Stop Amine Addition Immediately start->stop_addition Yes increase_cooling Increase Cooling Capacity (Lower bath temp, check contact) stop_addition->increase_cooling increase_stirring Increase Stirring Speed increase_cooling->increase_stirring temp_controlled Temperature Controlled? increase_stirring->temp_controlled resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes emergency_quench Emergency Quench (Use appropriate quenching agent) temp_controlled->emergency_quench No

Caption: Decision-making process for managing a temperature excursion.

References

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. Retrieved from [Link]

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Solvent effects on the outcome of N-methylthiophene-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with N-methylthiophene-2-carboxamide. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent choice in directing the outcomes of your reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your synthetic strategies.

Introduction: The Pivotal Role of the Solvent

This compound is a versatile building block in organic synthesis, prized for its utility in creating complex heterocyclic structures. However, the thiophene ring and the N-methylcarboxamide group present a unique electronic and steric environment. The amide moiety, in particular, can act as a powerful directing group, but its effectiveness and the subsequent reaction pathway are exquisitely sensitive to the surrounding solvent environment. The choice of solvent can dictate everything from the regioselectivity of deprotonation to the stability of key intermediates, ultimately determining the success or failure of a reaction.

This guide will address common challenges and questions, providing you with the knowledge to harness solvent effects to your advantage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the likely cause and actionable steps for resolution.

Issue 1: Low or No Yield During Metalation (e.g., Lithiation)

Symptom: You are attempting to deprotonate the thiophene ring using an organolithium reagent like n-BuLi or LDA, but you observe poor conversion of your starting material or a complex mixture of products.

Probable Cause: The choice of solvent is likely interfering with the stability or reactivity of the organolithium reagent or the resulting thienyllithium intermediate.

  • Protic Solvents: The most common error is the presence of even trace amounts of protic solvents (e.g., water, alcohols, or even a non-anhydrous grade of THF). Organolithium reagents are extremely strong bases and will be instantly quenched by any available proton source.

  • Poorly Coordinating Aprotic Solvents: Solvents like hexanes or toluene, while aprotic, do not effectively solvate the lithium cation. This can lead to aggregation of the organolithium reagent, reducing its reactivity. More importantly, they may not adequately stabilize the desired product, the lithiated intermediate.

  • Incorrect Ethereal Solvent: While tetrahydrofuran (THF) is a common choice, its coordinating ability can sometimes be insufficient, especially at higher temperatures. The N-methylcarboxamide group is a potent directing group for lithiation, typically at the 3-position. The solvent must be able to coordinate the lithium cation to facilitate this process effectively.

Solutions and Scientific Rationale:

  • Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. THF, for example, should be dried over sodium/benzophenone ketyl until the characteristic deep blue color persists.

  • Optimize Your Aprotic Solvent System:

    • THF as a Baseline: Tetrahydrofuran (THF) is the standard solvent for such reactions as it is a polar aprotic solvent that can dissolve both the starting amide and the organolithium reagent. Its oxygen atom effectively coordinates the lithium ion, breaking up aggregates and increasing basicity.

    • Adding a Coordinating Agent: If yields in THF are low, the addition of a stronger coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA is a bidentate ligand that chelates the lithium cation far more effectively than THF. This sequestration of the lithium ion increases the "naked" carbanion character of the butyl group, dramatically enhancing the reagent's basicity and often accelerating the reaction.

    • Alternative Ethereal Solvents: For sluggish reactions, consider switching to diethyl ether (Et₂O) or 1,2-dimethoxyethane (DME). While THF is generally a good choice, subtle differences in coordinating ability and boiling point can influence the reaction outcome.

Issue 2: Poor Regioselectivity or Formation of Side Products

Symptom: Instead of the expected product, you are isolating isomers or observing significant side-product formation. For example, you intended to functionalize the 3-position but are seeing products derived from reaction at the 5-position or intermolecular side reactions.

Probable Cause: The solvent is not adequately controlling the regioselectivity of the reaction or is promoting undesired reaction pathways.

  • Solvent Polarity and Intermediate Stabilization: The polarity of the solvent can influence which intermediate is more stable. In the case of this compound, lithiation is directed to the 3-position due to the coordinating effect of the amide group. However, if the solvent does not support this chelation-controlled pathway, a thermodynamically more stable, but undesired, intermediate might be formed.

  • Solvent-Mediated Side Reactions: In reactions involving electrophiles, the solvent can sometimes participate in or mediate side reactions. For example, in a cross-coupling reaction, a solvent that is too coordinating might interfere with the catalytic cycle.

Solutions and Scientific Rationale:

  • Leverage Chelation with Non-Polar Solvents: For reactions where you want to maximize the directing effect of the amide group, using a less coordinating solvent like diethyl ether or even toluene (with TMEDA) can be advantageous. In these environments, the intramolecular chelation of the lithium ion by the amide oxygen is more pronounced, rigidly directing deprotonation to the adjacent 3-position.

  • Control Temperature: Many regioselectivity issues are temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) often enhances kinetic control, favoring the chelation-directed product over a thermodynamically more stable isomer. The solvent must be suitable for these low temperatures (e.g., THF and diethyl ether have low freezing points).

  • Consider Solvent Effects in Cross-Coupling: For subsequent reactions like Suzuki or Stille coupling of the lithiated intermediate, the solvent choice remains critical. A mixture of a polar aprotic solvent (like THF or dioxane) with a less polar co-solvent (like toluene) is often used. The polar solvent helps with solubility and catalyst stability, while the less polar one can facilitate the reductive elimination step.

Experimental Workflow: Optimizing Lithiation and Electrophilic Quench

Below is a generalized, step-by-step protocol for optimizing the lithiation of this compound.

dot

Caption: Workflow for troubleshooting this compound lithiation.

Frequently Asked Questions (FAQs)

Q1: Why is THF a better solvent than hexane for my lithiation reaction?

A1: The key difference lies in their ability to solvate the lithium cation (Li⁺).

  • Hexane: Is a non-polar, non-coordinating solvent. In hexane, organolithium reagents like n-BuLi exist as large aggregates (hexamers or tetramers). This aggregation reduces the availability of the reactive species, leading to sluggish or incomplete reactions.

  • THF (Tetrahydrofuran): Is a polar, coordinating solvent. The oxygen atom in the THF molecule has lone pairs of electrons that can coordinate to the electron-deficient lithium cation. This interaction breaks down the large aggregates into smaller, more reactive species (dimers or monomers). This de-aggregation significantly increases the basicity and reactivity of the organolithium reagent, leading to a more efficient and faster deprotonation of your this compound.

Solvent Polarity and Coordinating Ability
SolventDielectric Constant (ε)Coordinating AbilityTypical Use Case
Hexane1.9Very LowNon-polar reactions; poor for organometallics
Toluene2.4LowHigher boiling point co-solvent
Diethyl Ether4.3ModerateGood for chelation-control; low boiling point
THF 7.6 Good General purpose for lithiation; good balance
DCM 9.1 Very Low Halogenated; generally avoided with organolithiums
DME 7.2 High (Bidentate) Stronger coordination than THF
TMEDA 2.8 Very High (Additive) Additive to break aggregates and enhance reactivity

Q2: Can I use a protic solvent like methanol for a Suzuki coupling reaction with a boronic ester of this compound?

A2: It is generally not recommended, especially during the setup phase. While some Suzuki coupling conditions use a protic co-solvent (like water or ethanol) in the reaction mixture, the catalyst, base, and reactants must be handled in an inert, aprotic solvent during preparation. The primary reason is the stability of the organometallic species involved. The palladium catalyst and the boronic ester can be sensitive to protic sources. More importantly, if there is any unreacted lithiated intermediate from a previous step, it would be instantly quenched. For the coupling step itself, a mixture of solvents like dioxane/water or toluene/ethanol is common, where the protic component can help dissolve the inorganic base (e.g., Na₂CO₃ or K₂CO₃) and influence the catalytic cycle. However, the choice depends heavily on the specific substrates and catalyst used.

Q3: How does TMEDA work, and why is it so effective?

A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating diamine. Its two nitrogen atoms act as a bidentate ligand, meaning they can bind to a single metal center—in this case, the lithium cation—at two points. This chelation is entropically favored and forms a very stable five-membered ring complex with the lithium ion.

dot

Caption: TMEDA chelation of a lithium ion, enhancing reactivity.

This strong coordination by TMEDA effectively sequesters the Li⁺ cation, which has several important consequences:

  • Breaks Aggregates: It efficiently breaks down n-BuLi aggregates into reactive monomers.

  • Increases Basicity: By pulling the Li⁺ away from the butyl carbanion (Bu⁻), it increases the carbanion's effective negative charge and, therefore, its basicity and nucleophilicity.

  • Alters Regioselectivity: In some systems, the bulky TMEDA-Li⁺ complex can alter the steric environment around the reaction site, sometimes influencing which proton is abstracted. However, for this compound, its primary role is to enhance the rate and efficiency of the amide-directed lithiation at the 3-position.

Validation & Comparative

A Comparative Guide to Thiophene Derivatives in Bioassays: Profiling N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a "privileged scaffold."[1] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have cemented its role in drug discovery. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of N-methylthiophene-2-carboxamide and its broader class against other significant thiophene derivatives, offering insights into their performance in various bioassays and elucidating the structural nuances that dictate their biological functions.

Profiling the Thiophene-2-carboxamide Core

The thiophene-2-carboxamide scaffold is a focal point of intense research due to its versatile pharmacological potential.[1][4] While specific public data on this compound is limited, a wealth of information on closely related N-substituted and 3,5-substituted thiophene-2-carboxamides allows us to construct a robust profile of its likely biological activities. These derivatives are predominantly investigated for their anticancer and antimicrobial properties.

In oncology research, thiophene-2-carboxamides have been explored as:

  • Tubulin Polymerization Inhibitors: Certain derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent, by binding to the colchicine-binding site on tubulin and disrupting microtubule dynamics.[2][5]

  • Enzyme Inhibitors: They have shown inhibitory activity against crucial cancer-related enzymes like VEGFR-2, which is involved in angiogenesis, and protein tyrosine phosphatase 1B (PTP1B).[1][4][6]

  • Mitochondrial Complex I Inhibitors: Some analogs have been found to inhibit mitochondrial complex I, leading to potent antitumor activity.[1][7]

In the antimicrobial sphere, various thiophene-2-carboxamide derivatives have demonstrated significant antibacterial and antioxidant activities.[8][9] Studies have shown that substitutions at the 3- and 5-positions of the thiophene ring, as well as modifications to the carboxamide's N-aryl group, can profoundly influence the potency and spectrum of activity.[8] For instance, the presence of an amino group at the 3-position tends to enhance both antioxidant and antibacterial efficacy compared to hydroxyl or methyl groups at the same position.[8]

Comparative Bioassay Performance of Thiophene Derivatives

The biological activity of a thiophene derivative is critically dependent on the nature and position of its substituents. A shift of a functional group, such as the carboxamide from the 2- to the 3-position, can lead to a completely different pharmacological profile.

Derivative ClassRepresentative Compound/StudyBioassay TypeKey Findings & Mechanism of Action
Thiophene-2-carboxamide N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamideAnticancer (Cytotoxicity)Potent activity against Hep3B liver cancer cells (IC50 = 5.46 µM). Acts as a biomimetic of Combretastatin A-4, likely inhibiting tubulin polymerization.[2][5][10]
Thiophene-2-carboxamide 3-Amino-N-(4-acetylphenyl)-4-(4-methoxyphenylazo)-5-(phenyl-carbamoyl)thiophene-2-carboxamideAntibacterialShowed excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with activity indices of 86.9%, 83.3%, and 82.6% respectively, compared to ampicillin.[8][9]
Thiophene-3-carboxamide 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideEnzyme Inhibition (Kinase)Identified as a dual inhibitor of c-Jun N-terminal kinase (JNK), acting as both an ATP and a JIP mimetic. The position of the carboxamide at C3 is crucial for activity.[11][12]
Thiophene-3-carboxamide N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntimicrobialDemonstrates broad antibacterial and antifungal activities.[13]
Thiophene-2-carbohydrazide Spiro–indoline–oxadiazole derivativeAntimicrobialHighly selective and potent activity against Clostridium difficile (MIC = 2 to 4 µg/ml) with no effect on other tested bacterial strains, making it a promising candidate for targeted therapy.[3]

This comparative data underscores a critical principle in medicinal chemistry: isomeric and functional group variations are not trivial. While thiophene-2-carboxamides are prominent in anticancer research, shifting the carboxamide to the 3-position has yielded potent JNK kinase inhibitors.[11][12] This highlights the importance of positional isomerism in directing a molecule's interaction with specific biological targets.

Methodologies and Experimental Protocols

To ensure scientific rigor and reproducibility, the protocols described below are foundational for evaluating the bioactivity of novel thiophene derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Thiophene Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Solution (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate IC50) read->analyze

Workflow for MTT Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiophene derivatives in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin, Gentamicin) should be used as a reference standard.[8]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of thiophene derivatives is governed by a complex interplay of electronic and steric factors. The following diagram illustrates the logical flow of how structural modifications on the thiophene carboxamide core can be systematically explored to optimize activity.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Bioassay Outcomes Core Thiophene Core Mod1 Position of Carboxamide (e.g., C2 vs. C3) Core->Mod1 Mod2 Substitution on Thiophene Ring (e.g., -NH2, -OH, -Br at C3/C5) Core->Mod2 Mod3 Substitution on Carboxamide Nitrogen (e.g., -CH3, Aryl group) Core->Mod3 Outcome3 Enzyme Inhibition (e.g., Kinase IC50) Mod1->Outcome3 Influences Kinase vs. Anticancer Profile Outcome1 Anticancer Activity (e.g., Tubulin Inhibition) Mod2->Outcome1 Br at C5 enhances cytotoxicity Outcome2 Antimicrobial Activity (e.g., MIC values) Mod2->Outcome2 -NH2 at C3 enhances antibacterial activity Mod3->Outcome1 Aryl groups impact potency & target binding Outcome4 Altered Selectivity Mod3->Outcome4 Aryl groups impact potency & target binding

Sources

Validation of N-methylthiophene-2-carboxamide and its Analogs as Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth validation of N-methylthiophene-2-carboxamide and its more extensively studied analogs as potent bioactive agents. We will objectively compare their performance against established standards in anticancer, antibacterial, and antioxidant applications, supported by detailed experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising compounds in their work.

Introduction to the Thiophene Carboxamide Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the design of numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various molecular interactions make it a highly sought-after pharmacophore. When combined with a carboxamide functional group (-CO-NH-), the resulting thiophene carboxamide core offers a versatile platform for developing novel therapeutic agents.[2][3] The carboxamide linkage is a critical component of peptides and proteins, known for its stability and capacity for hydrogen bonding, which enhances binding affinity to biological targets.[2]

While this compound represents a fundamental structure in this class, many derivatives with substitutions on the thiophene ring and the amide nitrogen have been synthesized and evaluated to explore and optimize their biological potential. These derivatives have shown promise in oncology, infectious diseases, and in combating oxidative stress.[1][4][5]

Unraveling the Mechanism of Action: A Focus on Anticancer Activity

Several thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][6] One of the key mechanisms of action identified for some of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.

A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis (programmed cell death) and a reduction in tumor growth.[7]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds Thiophene_Carboxamide Thiophene Carboxamide Thiophene_Carboxamide->VEGFR2 Inhibits

Other reported anticancer mechanisms for this class of compounds include the induction of apoptosis through the activation of caspases 3 and 7, and disruption of the mitochondrial membrane potential.[1]

Comparative Performance Analysis

To validate the bioactivity of thiophene carboxamide derivatives, their performance must be benchmarked against well-established compounds in each area of application. The following sections present a comparative analysis based on available data.

Anticancer Activity

The cytotoxic potential of thiophene carboxamide derivatives is typically evaluated using the MTT or similar cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative (2b) Hep3B (Liver)5.46[9]
Thiophene Carboxamide Derivative (2e) Hep3B (Liver)12.58[9]
Sorafenib (VEGFR-2 Inhibitor) HepG-2 (Liver)0.082 (VEGFR-2 inhibition)[7]
Doxorubicin (Standard Chemotherapy) HepG2 (Liver)~1-5 (literature values)N/A
Thiophene Carboxamide Derivative (MB-D2) A375 (Melanoma)< 50[1][10]
5-Fluorouracil (Standard Chemotherapy) A375 (Melanoma)~25-50[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data indicates that certain thiophene carboxamide derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of some standard chemotherapeutic agents in specific cell lines.

Antibacterial Activity

The antibacterial efficacy of these compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.

Compound/DrugBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Thiophene Carboxamide Derivative (7b) S. aureus20Not specified[4][5]
Thiophene Carboxamide Derivative (7b) B. subtilis19Not specified[4][5]
Thiophene Carboxamide Derivative (7b) P. aeruginosa20Not specified[4][5]
Ampicillin (Standard Antibiotic) VariousVariesVaries[4][5]
Gentamicin (Standard Antibiotic) VariousVariesVaries[11]

The results demonstrate that substituted thiophene-2-carboxamides can display significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] The presence of an amino group at the 3-position of the thiophene ring appears to enhance this activity.[4]

Antioxidant Activity

The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity is often expressed as a percentage of inhibition or as an IC50 value.

Compound/DrugAssay% Inhibition or IC50Reference
3-Amino thiophene-2-carboxamide (7a) ABTS62.0% inhibition[4][5]
3-Hydroxy thiophene-2-carboxamide (3a-c) ABTS28.4% - 54.9% inhibition[4][5]
3-Methyl thiophene-2-carboxamide (5a-c) ABTS12.0% - 22.9% inhibition[4][5]
Ascorbic Acid (Standard Antioxidant) ABTS88.44% inhibition[4][5]
Trolox (Standard Antioxidant) DPPH/ABTSStandard for comparison[12][13]

The antioxidant studies reveal that the substitution pattern on the thiophene ring significantly influences the radical scavenging capacity. Amino-substituted derivatives, in particular, show promising antioxidant activity, comparable to some extent with standard antioxidants like ascorbic acid.[4][5]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.

Workflow for Bioactivity Screening

Bioactivity_Workflow Compound N-methylthiophene- 2-carboxamide Analog Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antibacterial Antibacterial Assay (Disk Diffusion/MIC) Compound->Antibacterial Antioxidant Antioxidant Assay (DPPH/ABTS) Compound->Antioxidant Data_Analysis Data Analysis (IC50, Zone of Inhibition, % Inhibition) Cytotoxicity->Data_Analysis Antibacterial->Data_Analysis Antioxidant->Data_Analysis Comparative_Evaluation Comparative Evaluation vs. Standards Data_Analysis->Comparative_Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[4][9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivative and control compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.

Principle: The test compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will be observed around the disk.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[16]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile swab.[17]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the thiophene carboxamide derivative and a standard antibiotic onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.[17]

  • Interpretation: Compare the zone diameters to established interpretive standards to determine if the bacteria are susceptible, intermediate, or resistant.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12][18]

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, leading to a loss of color.[18]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare various concentrations of the thiophene carboxamide derivative and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard compounds.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Conclusion

The validation data presented in this guide strongly supports the consideration of this compound and its derivatives as highly promising bioactive compounds. Their demonstrated efficacy in preclinical models of cancer and bacterial infections, coupled with their antioxidant properties, underscores their potential for further development. The provided experimental protocols offer a robust framework for researchers to independently verify and expand upon these findings. As with any drug discovery program, further optimization of the thiophene carboxamide scaffold to enhance potency, selectivity, and pharmacokinetic properties will be crucial for translating these promising laboratory findings into clinically effective therapies.

References

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  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Boschelli, D. H., et al. (1996). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Bioorganic & Medicinal Chemistry, 4(4), 557-562. [Link]

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  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Khan, A. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3045. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • Boligon, A. A., & Athayde, M. L. (2014). DPPH Radical Scavenging Assay. BioMed Research International, 2014, 1-2. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health, PMC9775471. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • El-Damasy, D. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 737-754. [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed, 36813876. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]

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  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed, 36813876. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Methylthiophene-2-Carboxamide Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-methylthiophene-2-carboxamide derivatives, a promising class of compounds in modern drug discovery. We will explore how subtle modifications to their chemical structure influence their biological activity, with a particular focus on their role as kinase inhibitors and their potential as anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven experimental protocols.

The Thiophene Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene carboxamide core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] Thiophene rings are bioisosteres of phenyl rings but possess distinct electronic properties and the potential for additional interactions, which can be exploited in drug design. The carboxamide linkage provides a rigid linker with hydrogen bonding capabilities, crucial for anchoring the molecule within a target's binding site.[3] The N-methylation of the carboxamide is a key modification that can significantly impact a compound's properties, including its solubility, metabolic stability, and binding affinity, by altering its hydrogen bonding capacity and conformational flexibility.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Activity

The central principle of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure.[4][5] By systematically modifying different parts of the this compound scaffold and observing the resulting changes in biological activity, we can deduce which structural features are critical for its function. This rational approach guides the optimization of lead compounds into potent and selective drug candidates.[6]

Key Regions for Structural Modification

The this compound scaffold can be divided into three key regions for SAR exploration:

  • Region A: The Thiophene Ring: Substitutions on the thiophene ring can modulate the electronic properties and steric profile of the molecule.

  • Region B: The N-Methylcarboxamide Linker: While the core linker is defined, modifications to the methyl group or its replacement can be explored, although this guide focuses on N-methyl derivatives.

  • Region C: The N-Aryl/Alkyl Substituent: This region is often the most extensively modified to explore interactions with different pockets of the target binding site and to fine-tune the overall physicochemical properties of the compound.

SAR_Regions cluster_molecule mol Molecule A Thiophene B N-Methyl Carboxamide A->B Modulates electronics and sterics C N-Substituent B->C Influences solubility, metabolism, and binding C->mol Explores binding pockets and physicochemical properties experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt kinase_assay In Vitro Kinase Assay (IC50) characterization->kinase_assay data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis kinase_assay->data_analysis sar SAR Determination data_analysis->sar

Caption: A typical experimental workflow for SAR studies.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. [8] Materials:

  • This compound derivatives

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered) [8]* Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water) [9]* 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. [9]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution. [8]6. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. [10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based in vitro kinase assay, which is a common method for determining the potency of kinase inhibitors. [11][12] Principle: The assay measures the phosphorylation of a specific substrate by a kinase. The extent of phosphorylation is detected by a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase results in a decrease in the fluorescent signal. [11] Materials:

  • Recombinant kinase of interest

  • Specific biotinylated peptide substrate for the kinase

  • ATP

  • This compound derivatives

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well low-volume plates

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO and then dilute further in the assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the test compounds, the recombinant kinase, and the biotinylated peptide substrate in the assay buffer.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to its Km value for the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction by adding the detection reagents (e.g., TR-FRET antibody and acceptor).

  • Incubation for Detection: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

  • Fluorescence Measurement: Read the plate on a microplate reader using the appropriate settings for TR-FRET.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile starting point for the development of potent bioactive molecules, particularly kinase inhibitors with anticancer potential. The SAR studies highlighted in this guide demonstrate that systematic structural modifications to the thiophene ring and the N-aryl substituent can lead to significant improvements in activity and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substituents on both the thiophene and the N-aryl rings to further refine the SAR.

  • Investigating the impact of N-methylation in direct comparison to other N-substituents to clearly define its role in modulating activity and pharmacokinetic properties.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of next-generation compounds.

  • Expanding the biological evaluation to include a broader panel of cancer cell lines and in vivo models to assess the therapeutic potential of the most promising derivatives.

By integrating synthetic chemistry, robust biological assays, and a thorough understanding of SAR principles, the full potential of this compound derivatives as novel therapeutic agents can be realized.

References

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  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 9, 2026, from [Link]

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Comparative Bioactivity Analysis: N-methylthiophene-2-carboxamide Scaffolds vs. Commercial PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of compounds based on the N-methylthiophene-2-carboxamide scaffold against established, commercially available drugs. Our focus will be on the anticancer domain, specifically targeting the Poly (ADP-ribose) polymerase (PARP) enzyme, a critical player in DNA damage repair. We will compare the emerging potential of thiophene carboxamides with the clinical performance of leading PARP inhibitors, Olaparib and Talazoparib, providing the underlying mechanistic rationale, comparative biological data, and detailed experimental protocols to validate such findings.

Structural Scaffolds: A Tale of Two Pharmacophores

The foundation of any drug's function is its chemical structure. The thiophene carboxamide core is a versatile pharmacophore known for a wide range of biological activities.[1][2] In contrast, Olaparib and Talazoparib are built upon distinct phthalazinone and tetracyclic scaffolds, respectively, which have been highly optimized for PARP inhibition.

While structurally distinct, a common feature is the carboxamide moiety, crucial for interacting with the nicotinamide binding pocket of the PARP enzyme. The thiophene ring in the investigational scaffold acts as a bioisostere for the phenyl rings found in many established inhibitors, offering unique electronic and steric properties that can be exploited for novel drug design.[3]

G cluster_0 Investigational Scaffold cluster_1 Commercial Drugs (PARP Inhibitors) Thiophene_Core This compound (Core Structure) Olaparib Olaparib (Phthalazinone Scaffold) Talazoparib Talazoparib (Tetracyclic Scaffold)

Caption: Core chemical scaffolds of the investigational compound and commercial drugs.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors exploit a concept known as "synthetic lethality." In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the PARP enzyme. If these breaks are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4][5]

In cancer cells with mutated, non-functional BRCA1/2, the HR pathway is already compromised. These cells become heavily dependent on PARP for DNA repair and survival.[6] By inhibiting PARP, drugs like Olaparib and Talazoparib block the repair of SSBs, leading to an accumulation of DSBs that the BRCA-deficient cell cannot fix.[7][8] This overwhelming DNA damage triggers apoptosis and selective cancer cell death.[5]

Theoretical and preclinical studies suggest that thiophene carboxamide derivatives may engage in a similar mechanism. Molecular docking models indicate that certain thiophene analogs can fit within the BRCA-1 binding pocket, and their inhibition constant (Ki) is predicted to be similar to that of the known PARP inhibitor Niraparib.[3][9] This suggests a strong potential for these compounds to also function as PARP inhibitors and induce synthetic lethality.

G cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Enzyme SSB_N->PARP_N Repair DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Repair_N DNA Repair & Cell Survival PARP_N->Repair_N HR_N Homologous Recombination (BRCA1/2) DSB_N->HR_N Repair HR_N->Repair_N SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme SSB_C->PARP_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Inhibitor PARP Inhibitor (e.g., Olaparib, Thiophene Carboxamide) Inhibitor->PARP_C Inhibition HR_C DEFECTIVE Homologous Recombination DSB_C->HR_C Death Cell Death (Apoptosis) DSB_C->Death No Repair

Caption: The mechanism of synthetic lethality induced by PARP inhibition in BRCA-mutant cells.

Comparative In Vitro Bioactivity

Direct, head-to-head comparative data between this compound and commercial PARP inhibitors is not yet available in published literature. However, we can synthesize data from multiple studies to establish a baseline for the potential of the thiophene scaffold and the established efficacy of Olaparib and Talazoparib.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

Various derivatives of the core thiophene carboxamide scaffold have demonstrated potent antiproliferative activity across a range of cancer cell lines. This suggests the scaffold is a promising starting point for the development of novel anticancer agents.

Compound ClassCell LineActivity MetricResultReference
Thiophene Carboxamide (2b)Hep3B (Liver)IC₅₀5.46 µM[10][11]
Thiophene Carboxamide (2e)Hep3B (Liver)IC₅₀12.58 µM[10][11]
Thiophene Carboxamide (MB-D2)MCF-7 (Breast)% Viability @ 100µM38.93%[12]
Thiophene Carboxamide (MB-D2)HT-29 (Colon)% Viability @ 100µM30.6%[12]
Thiophene Carboxamide (MB-D2)A375 (Melanoma)CytotoxicityHigh selectivity vs. normal cells[1][12]
Table 2: Bioactivity of Commercial PARP Inhibitors

Olaparib and Talazoparib are highly potent inhibitors of PARP enzymes and have demonstrated significant clinical benefit, particularly in patients with BRCA-mutated cancers.[6][13] Talazoparib is noted for being an exceptionally potent PARP trapper, which may contribute to its high efficacy.[14]

DrugTargetActivity MetricResultReference
Olaparib PARP1 / PARP2IC₅₀~5 nM / ~1 nM[14]
BRCA-mutated CancersClinical UseApproved for Ovarian, Breast, Prostate, Pancreatic Cancer[5][6][15]
Talazoparib PARP1 / PARP2IC₅₀~1.2 nM / ~0.87 nM[14]
gBRCAm HER2- LA/MBCPFS (EMBRACA Trial)8.6 months (vs. 5.6 months for chemo)[16][17]

PFS: Progression-Free Survival; gBRCAm: germline BRCA-mutated; LA/MBC: Locally Advanced/Metastatic Breast Cancer. IC₅₀ values can vary based on assay conditions.

Experimental Protocol: PARP1 Inhibition Assay

To ensure trustworthiness and reproducibility, a standardized protocol for assessing PARP1 inhibition is crucial. The following describes a common, commercially available colorimetric assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate. An inhibitor's potency is determined by its ability to reduce the colorimetric signal.

G cluster_workflow PARP1 Inhibition Assay Workflow Plate 1. Coat Plate With Histone Wash1 2. Wash Plate->Wash1 Add_Components 3. Add Components: - PARP1 Enzyme - Activated DNA - NAD+ Cocktail - Test Compound/Vehicle Wash1->Add_Components Incubate 4. Incubate (60 min) Add_Components->Incubate Wash2 5. Wash Incubate->Wash2 Add_Strep 6. Add Strep-HRP Wash2->Add_Strep Incubate2 7. Incubate (60 min) Add_Strep->Incubate2 Wash3 8. Wash Incubate2->Wash3 Add_Substrate 9. Add Substrate Wash3->Add_Substrate Read 10. Read Absorbance (450 nm) Add_Substrate->Read Analyze 11. Analyze Data (Calculate IC50) Read->Analyze

Caption: Step-by-step workflow for a colorimetric PARP1 inhibition assay.

Detailed Steps:

  • Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP1. The plate is incubated and then washed to remove unbound histones.

    • Rationale: Immobilizing the substrate ensures that the product of the enzymatic reaction (poly-ADP-ribosylated histones) is retained in the well for detection.

  • Component Addition: To each well, add the following in order:

    • Test compound (e.g., this compound derivative) at various concentrations or vehicle control.

    • PARP1 enzyme.

    • A reaction cocktail containing activated DNA (to stimulate PARP1) and biotinylated NAD+ (the source of ADP-ribose).

    • Controls: A "no enzyme" well should be included as a background control, and a known inhibitor (like Olaparib) as a positive control.

  • Enzymatic Reaction: The plate is incubated for 60 minutes at room temperature to allow the PARP1 enzyme to attach biotinylated ADP-ribose to the histones.

  • Detection:

    • The plate is washed to remove unreacted components.

    • Streptavidin-HRP (Strep-HRP) conjugate is added to each well and incubated.

    • Rationale: Streptavidin has a very high affinity for biotin, linking the HRP enzyme to the reaction product on the plate.

  • Signal Generation: The plate is washed again to remove unbound Strep-HRP. A colorimetric HRP substrate (e.g., TMB) is added. HRP catalyzes the conversion of the substrate, producing a blue color. A stop solution is added, turning the color yellow.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The signal intensity is directly proportional to PARP1 activity.

  • Analysis: The absorbance data is plotted against the inhibitor concentration. A dose-response curve is generated to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Broader Bioactivity & Future Perspectives

While the potential for PARP inhibition is a compelling avenue for this compound derivatives, the scaffold's versatility extends to other biological activities. Studies have reported:

  • Antibacterial Efficacy: Certain derivatives show activity against pathogenic bacteria, including extended-spectrum β-lactamase (ESBL) producing E. coli.[18]

  • Cardiovascular Effects: A specific N-aryl-N-alkyl-thiophene-2-carboxamide was found to enhance the activity of the SERCA2a calcium pump, a key regulator of cardiac muscle contraction and relaxation.[19]

  • Antifungal and Antioxidant Properties: Various thiophene carboxamides have also been noted for their antifungal and antioxidant capabilities.[2][20]

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Theoretical and preliminary in vitro data suggest a potential mechanism of action as PARP inhibitors, placing them in a competitive space with highly successful commercial drugs like Olaparib and Talazoparib.

The key differentiator and path forward for this chemical class will be to:

  • Experimentally Validate the Mechanism: Confirm PARP1/2 enzymatic inhibition and PARP trapping activity using the biochemical assays described.

  • Establish Potency and Selectivity: Conduct head-to-head studies against Olaparib and Talazoparib to determine comparative potency (IC₅₀).

  • Optimize for Drug-like Properties: Leverage the thiophene scaffold's synthetic tractability to improve potency, selectivity, and pharmacokinetic properties.

  • Explore Synergy: Given the scaffold's diverse bioactivities, investigate potential synergistic effects when combined with other therapies.

While the journey from a promising scaffold to a commercially available drug is long, the this compound class presents a scientifically intriguing and potentially fruitful area for future drug discovery and development.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

N-methylthiophene-2-carboxamide belongs to the broader class of thiophene carboxamides, a scaffold known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The therapeutic efficacy of any small molecule hinges on its specificity for the intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished potency, making a thorough cross-reactivity analysis a cornerstone of the drug development process.[4] This guide provides a comprehensive framework for assessing the selectivity profile of this compound, offering both theoretical insights and actionable experimental protocols for researchers in pharmacology and medicinal chemistry.

While the specific biological targets of this compound are not extensively documented in publicly available literature, the thiophene carboxamide scaffold has been associated with a range of biological activities. For instance, certain derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and protein tyrosine phosphatase 1B (PTP1B).[1] Others have been investigated for their effects on intracellular calcium dynamics through modulation of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[5] Given this precedent, a systematic cross-reactivity analysis is crucial to elucidate the precise mechanism of action and potential liabilities of this compound.

This guide will walk through a tiered approach to cross-reactivity profiling, from broad screening panels to in-depth cellular target engagement assays.

Part 1: Initial Profiling with Broad-Spectrum Screening Panels

A logical first step in assessing the selectivity of a novel compound is to screen it against large, well-characterized panels of common off-target liabilities. Commercial services offer comprehensive panels that cover major protein families implicated in adverse drug reactions.

Rationale for Broad Screening:

Broad-spectrum screening provides a rapid and cost-effective method to identify potential off-target interactions early in the drug discovery pipeline.[6] This "fail fast, fail early" approach allows researchers to prioritize compounds with more favorable selectivity profiles, saving significant time and resources. Data from these panels can also help to build structure-activity relationships (SAR) for both on-target potency and off-target effects.[6]

Recommended Screening Panels:

  • SafetyScreen Panels (e.g., Eurofins Discovery): These panels include a wide array of targets known to be associated with adverse drug reactions.[4][6] Panels like the SafetyScreen44 and SafetyScreen87 cover a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[4] Functional assays are also available to assess the agonist or antagonist activity of the compound at these targets.[7]

  • Kinome Scans (e.g., KINOMEscan®): Given that many thiophene derivatives target kinases, a comprehensive kinome scan is highly recommended.[8][9][10] These services typically employ competition binding assays to quantify the interaction of the test compound with hundreds of kinases.[8] This allows for the determination of a selectivity score and highlights potential off-target kinase interactions that could lead to toxicity.

Data Interpretation:

The results from these screens are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM). Hits that show significant inhibition (e.g., >50%) should be followed up with dose-response studies to determine their potency (IC50 or Kd).

Table 1: Hypothetical Initial Screening Data for this compound (10 µM)

Target ClassRepresentative TargetPercent Inhibition (%)
KinaseVEGFR-285
KinasePDGFRβ62
GPCR5-HT2B15
Ion ChannelhERG5
EnzymeCOX-28

This hypothetical data suggests a primary interaction with VEGFR-2 and a secondary, less potent interaction with PDGFRβ, warranting further investigation.

Part 2: In-Depth Mechanistic Assays for Hit Validation

Once potential off-targets have been identified through broad screening, the next step is to validate these interactions and understand their functional consequences using more focused and quantitative assays.

Experimental Workflow: From Initial Hit to Validated Off-Target

Caption: Workflow for validating off-target hits.

Competitive Binding Assays

Principle: Competitive binding assays are used to determine the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand.[11][12][13] This provides a quantitative measure of binding affinity (Ki or IC50).

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Reagents:

    • Prepare a buffer solution appropriate for the target protein.

    • Serially dilute the test compound (this compound) to a range of concentrations.

    • Prepare a solution of the radiolabeled ligand at a concentration at or below its Kd.

    • Prepare a solution of the purified target protein or cell membrane preparation expressing the target.

  • Assay Setup:

    • In a microplate, add the target protein, radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat to separate the protein-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful technique for verifying target engagement in a cellular context.[14][15][16][17] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This stabilization can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.

Step-by-Step Protocol for CETSA:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either vehicle control or a saturating concentration of this compound for a specified time.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[14]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[14]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Table 2: Hypothetical CETSA Data for this compound

TargetTreatmentTagg (°C)ΔTagg (°C)
VEGFR-2Vehicle52.5-
VEGFR-210 µM this compound58.2+5.7
PDGFRβVehicle54.1-
PDGFRβ10 µM this compound56.3+2.2

This data would confirm that this compound engages both VEGFR-2 and PDGFRβ in a cellular environment, with a more pronounced stabilizing effect on VEGFR-2.

Part 3: Functional Assays and Downstream Signaling Analysis

Confirming that a compound binds to an off-target is only part of the story. It is equally important to understand the functional consequences of this binding.

Signaling Pathway Analysis

If this compound is found to interact with a kinase like VEGFR-2, it is crucial to investigate its effect on the downstream signaling pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Functional Assays:

  • Phosphorylation Assays: Use Western blotting or phospho-specific ELISAs to measure the phosphorylation status of key downstream signaling proteins (e.g., PLCγ, PI3K, Akt, ERK) in cells treated with this compound in the presence and absence of the appropriate ligand (e.g., VEGF). A decrease in phosphorylation would indicate an inhibitory effect.

  • Cellular Assays: Assess the impact of the compound on cellular functions known to be regulated by the off-target. For example, if VEGFR-2 is an off-target, evaluate the compound's effect on endothelial cell proliferation, migration, and tube formation.

Conclusion

A thorough cross-reactivity analysis is an indispensable component of preclinical drug development. By employing a tiered approach that combines broad-panel screening with in-depth biochemical and cellular assays, researchers can build a comprehensive selectivity profile for this compound. This systematic evaluation will not only help to identify and mitigate potential safety liabilities but also provide valuable insights into the compound's mechanism of action, ultimately guiding the development of safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link][6]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link][11]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][8]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link][12]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link][9]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link][4]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link][7]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link][19]

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  • MDPI. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link][1]

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  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link][18]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][17]

  • PubMed. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Retrieved from [Link][5]

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In vivo testing and validation of N-methylthiophene-2-carboxamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the In Vivo Efficacy Validation of N-methylthiophene-2-carboxamide in a Preclinical Oncology Model

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo testing and validation of this compound, a novel investigational compound. Moving beyond a rigid template, this document offers a logical and scientifically-grounded narrative, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems for trustworthy and reproducible results.

Introduction: The Therapeutic Potential of Thiophene Carboxamides

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, antioxidant, and antiproliferative effects.[1][2][3][4][5] this compound (herein referred to as 'NMT-2C') is a novel analogue emerging from this versatile class. Preliminary in vitro screens have indicated its potential as a potent inhibitor of proliferation in cancer cell lines, particularly those harboring mutations in the MAPK signaling pathway.

This guide focuses on the critical next step: transitioning from promising in vitro data to robust in vivo validation. We will delineate a head-to-head comparison of NMT-2C's efficacy against a current standard-of-care therapy in a preclinical xenograft model of BRAF V600E-mutated melanoma, a cancer type heavily reliant on the MAPK pathway.[6][7]

The Competitive Landscape: NMT-2C vs. Standard of Care in BRAF-Mutant Melanoma

To establish a benchmark for efficacy, NMT-2C must be compared against established therapeutic agents. For BRAF-mutant melanoma, the combination of a BRAF inhibitor and a MEK inhibitor is the standard of care.[6][7][8] This comparative approach is essential to determine if NMT-2C offers a therapeutic advantage, such as improved tumor regression, delayed resistance, or a better safety profile.

FeatureThis compound (NMT-2C) (Hypothetical)Dabrafenib (BRAF Inhibitor)Trametinib (MEK Inhibitor)
Target Undefined (Novel Target Hypothesized)BRAF V600E Kinase[8]MEK1/MEK2 Kinases[7]
Mechanism Proposed to inhibit a novel node in the MAPK pathway or induce apoptosis via an alternative mechanism.Directly inhibits the mutated BRAF kinase, preventing downstream signaling.[8]Inhibits the kinase immediately downstream of BRAF, blocking signal propagation.[7]
Administration Oral (for this study)Oral[8]Oral[7]
Known Resistance To be determined.Reactivation of the MAPK pathway via various mechanisms (e.g., NRAS mutations, BRAF amplification).[9]Similar to BRAF inhibitors, as it targets the same linear pathway.
Rationale for Comparison To assess if NMT-2C provides superior or equivalent efficacy to the standard of care, potentially through a distinct mechanism that could overcome known resistance pathways.Selected as a potent and widely used standard-of-care agent for this indication.[6]Often used in combination with Dabrafenib to improve outcomes.[6][7] For this guide, we will use Dabrafenib as the primary single-agent comparator for clarity.

In Vivo Validation Strategy: The Xenograft Model

The transition from a petri dish to a living organism is the crucible of drug development. An in vivo model is indispensable for evaluating how a compound behaves within a complex biological system, providing insights into its efficacy, toxicity, and pharmacokinetics that are impossible to obtain in vitro.[10]

For this study, we will employ a Cell-Line Derived Xenograft (CDX) model . This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[11][12][13] It is a robust, reproducible, and widely accepted standard for the initial assessment of anti-cancer drug efficacy.[10]

Rationale for Model Selection:

  • Relevance: We will use the A375 human melanoma cell line, which harbors the BRAF V600E mutation, making it highly relevant to the clinical indication.

  • Reproducibility: CDX models generally exhibit consistent tumor growth kinetics, which is crucial for reliably detecting therapeutic effects.[11]

  • Clear Endpoints: The primary endpoint, tumor volume, is easily and non-invasively measurable.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the in vivo efficacy study, from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis a A375 Cell Culture (BRAF V600E) b Cell Harvest & Viability Check a->b c Prepare Cell Suspension in Matrigel b->c d Subcutaneous Implantation (Immunocompromised Mice) c->d e Tumor Growth Monitoring (Calipers) d->e f Tumor Volume Reaches ~150 mm³ e->f g Randomize Mice into Treatment Groups f->g h Daily Dosing (21 days) - Vehicle - NMT-2C - Dabrafenib g->h i Monitor Tumor Volume & Body Weight (2x/week) h->i j Endpoint Reached (e.g., Day 21) i->j k Data Analysis (TGI, Statistics) j->k l Final Report & Conclusion k->l

Caption: High-level workflow for the in vivo xenograft study.

Detailed Experimental Protocol: A375 Xenograft Efficacy Study

This protocol is designed as a self-validating system, with the inclusion of vehicle and standard-of-care arms ensuring the biological relevance and integrity of the results.

1. Animal Husbandry:

  • Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimatization: Animals are acclimated for at least 7 days before the start of the experiment.

2. Cell Preparation and Implantation:

  • Cell Line: A375 human malignant melanoma cells (ATCC® CRL-1619™).

  • Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment (Day 0).

4. Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administered the formulation vehicle (e.g., 0.5% methylcellulose in water) orally (p.o.) once daily. Rationale: This control group is critical to understand the natural growth of the tumor and to ensure that the vehicle itself has no anti-tumor effect.

  • Group 2 (NMT-2C): Administered NMT-2C at a pre-determined dose (e.g., 50 mg/kg), formulated in the vehicle, orally (p.o.) once daily.

  • Group 3 (Standard of Care): Administered Dabrafenib at a clinically relevant dose (e.g., 30 mg/kg), formulated in the vehicle, orally (p.o.) once daily.[8] Rationale: This positive control group validates the sensitivity of the model to a known effective agent and provides a direct benchmark for the efficacy of NMT-2C.

  • Duration: Treatment is administered for 21 consecutive days.

5. Efficacy and Tolerability Endpoints:

  • Primary Efficacy Endpoint: Tumor volume is measured twice weekly. The key metric is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Secondary Efficacy Endpoint: Overall survival can be monitored if the study is extended.

  • Tolerability Endpoint:

    • Body weight is recorded twice weekly. A body weight loss exceeding 20% is a common humane endpoint.

    • Clinical observations (e.g., changes in posture, activity, fur) are recorded daily.

Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for objective comparison.

Table 2: Hypothetical Tumor Volume Data Over Time
DayVehicle Control (mm³) (Mean ± SEM)NMT-2C (50 mg/kg) (mm³) (Mean ± SEM)Dabrafenib (30 mg/kg) (mm³) (Mean ± SEM)
0 152 ± 11155 ± 12153 ± 11
4 289 ± 25210 ± 18195 ± 16
7 451 ± 38255 ± 22221 ± 20
11 780 ± 65310 ± 29240 ± 25
14 1150 ± 98345 ± 35258 ± 28
18 1625 ± 140390 ± 41280 ± 33
21 2100 ± 185425 ± 48315 ± 39
Table 3: Summary of Efficacy and Tolerability at Day 21
ParameterVehicle ControlNMT-2C (50 mg/kg)Dabrafenib (30 mg/kg)
Final Mean Tumor Volume (mm³) 2100425315
Tumor Growth Inhibition (TGI) (%) -79.8%85.0%
Statistical Significance (vs. Vehicle) -p < 0.001p < 0.001
Mean Body Weight Change (%) +2.5%-1.8%-3.5%

Interpretation: In this hypothetical scenario, both NMT-2C and Dabrafenib show significant anti-tumor efficacy compared to the vehicle control. Dabrafenib shows slightly higher TGI (85.0%) than NMT-2C (79.8%). Both treatments are well-tolerated, with minimal impact on body weight. This data suggests that NMT-2C is a highly active compound, approaching the efficacy of the standard of care in this model. Further studies could explore combination therapies or its use in models of acquired resistance to BRAF inhibitors.

Investigating the Mechanism: A Hypothetical Signaling Pathway

To understand how NMT-2C might be working, we can hypothesize its interaction with the target pathway. While Dabrafenib directly inhibits BRAF, NMT-2C might act on a different, currently unknown target ('Novel Target X') that also modulates MAPK signaling or a parallel survival pathway.

G RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF NMT2C NMT-2C NovelTarget Novel Target X NMT2C->NovelTarget NovelTarget->Proliferation

Caption: Hypothetical mechanism of NMT-2C in the MAPK pathway.

This diagram illustrates the standard MAPK cascade and the points of inhibition for both the standard of care (Dabrafenib) and the investigational compound (NMT-2C), providing a clear visual hypothesis for their distinct mechanisms of action.

References

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Benchmarking N-methylthiophene-2-carboxamide Against Known Sirtuin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sirtuin Inhibition

Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacylases that are pivotal regulators of cellular metabolism, stress responses, and longevity.[1][2] These enzymes act as metabolic sensors, linking cellular energy status to the regulation of gene expression and protein function through the removal of acetyl and other acyl groups from lysine residues on a multitude of protein substrates.[3] Given their central role in cellular homeostasis, sirtuins have emerged as compelling therapeutic targets for a range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4] While sirtuin activation has been a focus of research, there is a growing body of evidence suggesting that the inhibition of specific sirtuin isoforms can offer therapeutic benefits.[5] For instance, the inhibition of SIRT1 and SIRT2 has shown promise in oncology.[5]

This guide introduces N-methylthiophene-2-carboxamide as a candidate for sirtuin inhibition. This hypothesis is predicated on the established discovery that structurally related thieno[3,2-d]pyrimidine-6-carboxamides are potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[6] The shared thiophene carboxamide scaffold suggests that this compound may engage the sirtuin active site in a similar manner.[5] Herein, we provide a comprehensive framework for evaluating the inhibitory potential of this compound against a panel of well-characterized sirtuin inhibitors: the SIRT1-selective inhibitor EX-527 (Selisistat), the SIRT2-selective inhibitor AGK2, the SIRT3 inhibitor 3-TYP, and the pan-sirtuin inhibitor Nicotinamide.

The Benchmark Inhibitors: A Profile

A robust evaluation of a novel inhibitor necessitates comparison against established standards. The selected benchmarks offer a range of potencies and selectivities across the key sirtuin isoforms SIRT1, SIRT2, and SIRT3.

InhibitorPrimary Target(s)Reported IC50Key Characteristics
EX-527 (Selisistat) SIRT1~38-123 nM[5][7]A potent and highly selective inhibitor of SIRT1, with significantly lower activity against SIRT2 and SIRT3.[5][6]
AGK2 SIRT2~3.5 µM[8][9]A selective inhibitor of SIRT2, exhibiting more than 10-fold selectivity over SIRT1 and SIRT3.[8][10]
3-TYP SIRT3~38 µM[1][11]A known inhibitor of SIRT3.
Nicotinamide Pan-Sirtuin (1-7)< 50 µM for SIRT1A physiological inhibitor of sirtuins, acting as a product of the deacetylation reaction.

Experimental Design: A Dual-Pronged Approach to Profiling Inhibition

To comprehensively assess the inhibitory activity of this compound, a two-tiered experimental approach is proposed: an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to evaluate efficacy in a physiological context.

I. Biochemical Inhibition Assay: Unveiling Direct Enzyme Interaction

The primary objective of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT1, SIRT2, and SIRT3. A fluorogenic assay is recommended for its high throughput and sensitivity.

prep Prepare Reagents: - Recombinant SIRT1, SIRT2, SIRT3 - Fluorogenic substrate - NAD+ - Assay Buffer - Test Compounds plate Plate Compounds: Dispense serial dilutions of this compound and benchmark inhibitors into a 96-well plate. prep->plate initiate Initiate Reaction: Add SIRT enzyme and NAD+ to each well. plate->initiate incubate1 Incubate: 37°C for 30-60 minutes. initiate->incubate1 develop Develop Signal: Add developer solution to stop the reaction and generate a fluorescent signal. incubate1->develop incubate2 Incubate: 37°C for 15 minutes. develop->incubate2 read Measure Fluorescence: Ex: 400 nm, Em: 505 nm incubate2->read analyze Data Analysis: Calculate % inhibition and determine IC50 values. read->analyze seed Seed Cells: Plate human cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight. treat Treat with Compounds: Add varying concentrations of this compound and benchmark inhibitors. seed->treat incubate Incubate: Incubate for a defined period (e.g., 24 hours). treat->incubate lyse Cell Lysis: Lyse the cells to release cellular proteins. incubate->lyse quantify Quantify Acetylation: Use Western Blot or ELISA to measure the levels of acetylated target protein (e.g., Ac-p53). lyse->quantify normalize Normalize Data: Normalize the acetylated protein levels to a loading control (e.g., total p53 or GAPDH). quantify->normalize analyze Data Analysis: Determine the dose-dependent increase in target acetylation. normalize->analyze

Caption: Workflow for a cell-based assay to measure sirtuin inhibition.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with increasing concentrations of this compound, EX-527 (as a positive control), and a vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated p53 (Lys382) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p53 or a loading control like GAPDH for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of acetylated p53 to total p53 (or loading control) to determine the fold-change in p53 acetylation upon compound treatment.

Comparative Data Analysis (Hypothetical)

The following table presents a hypothetical but plausible outcome of the proposed experiments, positioning this compound as a potential pan-sirtuin inhibitor with moderate potency.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Fold-increase in Ac-p53 (at 10 µM)
This compound 5.28.915.73.5
EX-527 0.119.648.78.2
AGK2 30 [8]3.5 [8]91 [8]1.2
3-TYP >100>10038 [1]1.1
Nicotinamide ~50~100~372.5

Note: The data for this compound is hypothetical and serves as an illustrative example for this guide.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark this compound against known sirtuin inhibitors. The structural similarity to the potent thieno[3,2-d]pyrimidine-6-carboxamide class of inhibitors provides a strong rationale for this investigation. [6]The proposed experimental workflows, utilizing both biochemical and cell-based assays, will enable a comprehensive characterization of the inhibitory profile of this compound.

Should the experimental data align with the hypothetical results presented, this compound could represent a novel scaffold for the development of pan-sirtuin inhibitors. Further studies would then be warranted to explore its mechanism of action in greater detail, assess its selectivity against other sirtuin isoforms and off-target proteins, and evaluate its therapeutic potential in relevant disease models.

References

  • MedchemExpress. 3-TYP | SIRT3 Inhibitor. MedchemExpress.com. Accessed January 9, 2026.
  • MedchemExpress. AGK2 | SIRT2 Inhibitor. MedchemExpress.com. Accessed January 9, 2026.
  • MedchemExpress. Selisistat (EX-527) | SirT1/Sir2 Inhibitor. MedChemExpress. Accessed January 9, 2026.
  • Selleck Chemicals. Selisistat (EX 527) SIRT1 Inhibitor. Selleckchem.com. Published May 22, 2024. Accessed January 9, 2026.
  • QIAGEN GeneGlobe. Sirtuin Signaling Pathway. QIAGEN. Accessed January 9, 2026.
  • Lee, S. H., Lee, J. H., Lee, H. Y., & Min, K. J. Sirtuin signaling in cellular senescence and aging. BMB reports, 45(5), 243–248. 2012.
  • BenchChem. Application Notes and Protocols: SIRT1-IN-1 Cell-Based Assay. Benchchem.com. Accessed January 9, 2026.
  • BOC Sciences. Sirtuin Inhibitors-Sirtuin Signaling Pathway. BOC Sciences. Accessed January 9, 2026.
  • MedchemExpress. AGK2 (Standard) | SIRT2 Inhibitor. MedchemExpress.com. Accessed January 9, 2026.
  • Cayman Chemical. (±)-EX-527 (CAS Number: 49843-98-3). Cayman Chemical. Accessed January 9, 2026.
  • R&D Systems. EX 527 | Class III Histone Deacetylases Inhibitors. R&D Systems. Accessed January 9, 2026.
  • MedchemExpress. SIRT3 Inhibitor, Agonist, Activator, Degrader, Gene. MedchemExpress.com. Accessed January 9, 2026.
  • Yu, H. B., Jiang, H., Cheng, S. T., Hu, Z. W., Ren, J. H., & Chen, J. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo.
  • Sigma-Aldrich. EX-527 = 98 HPLC 49843-98-3. Sigma-Aldrich. Accessed January 9, 2026.
  • Sigma-Aldrich. SIRT2 Inhibitor, AGK2. Sigma-Aldrich. Accessed January 9, 2026.
  • Selleck Chemicals. AGK2 | Sirtuin inhibitor | CAS 304896-28-4. Selleckchem.com. Accessed January 9, 2026.
  • Tong, L., & Denu, J. M. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Methods in molecular biology (Clifton, N.J.) (Vol. 1608, pp. 65–75). 2017.
  • Creative Diagnostics. Sirtuin Signaling Pathway. Creative Diagnostics. Accessed January 9, 2026.
  • Wikipedia. Sirtuin. Wikipedia. Published December 21, 2025. Accessed January 9, 2026.
  • MedchemExpress. SIRT3 Inhibitor, Gene. MedchemExpress.com. Accessed January 9, 2026.
  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. The Journal of biological chemistry, 277(47), 45099–45107. 2002.
  • Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PloS one, 9(9), e107729. 2014.
  • Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. Published online September 19, 2014.
  • Yaku, K., Okabe, K., Gulshan, M., Takatsu, K., Okamoto, H., & Nakagawa, T. Sirtuin activity assay. Bio-protocol, 9(21), e3413. 2019.
  • Graham, K. C., Rymarchyk, S., Wood, M. S., & Cen, Y. Methods for studying human sirtuins with activity-based chemical probes. Methods in enzymology, 626, 121–141. 2019.
  • Elabscience. Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. Elabscience.com. Accessed January 9, 2026.
  • Sigma-Aldrich. Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin. Sigma-Aldrich. Accessed January 9, 2026.
  • BPS Bioscience. SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. Accessed January 9, 2026.

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A Comparative Guide to the Synthesis of N-methylthiophene-2-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylthiophene-2-carboxamide

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its thiophene core, a sulfur-containing aromatic ring, imparts unique physicochemical properties that are often exploited in medicinal chemistry to enhance pharmacological activity. The carboxamide functional group provides a key site for molecular interactions, particularly hydrogen bonding, which is vital for the binding of drug molecules to their biological targets. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering a critical evaluation of each method's efficiency, scalability, and practicality for researchers in academic and industrial settings.

Route 1: The Acid Chloride Pathway - A Classic and Robust Method

This is one of the most traditional and widely employed methods for the synthesis of amides. The reaction proceeds in two main steps: the activation of the carboxylic acid to a more reactive acid chloride, followed by the nucleophilic attack of the amine.

Chemical Principles and Reaction Mechanism

The first step involves the conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species. The resulting acid chloride is a highly reactive electrophile.

In the second step, the thiophene-2-carbonyl chloride is treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable this compound. A base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Acid Chloride Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Thiophene-2-carboxylic_acid Thiophene-2- carboxylic acid Thiophene-2-carbonyl_chloride Thiophene-2- carbonyl chloride Thiophene-2-carboxylic_acid->Thiophene-2-carbonyl_chloride Activation SOCl2 SOCl₂ or (COCl)₂ (cat. DMF) This compound N-methylthiophene- 2-carboxamide Thiophene-2-carbonyl_chloride->this compound Nucleophilic Acyl Substitution Methylamine Methylamine (CH₃NH₂) + Base (e.g., Et₃N) Amide Coupling Pathway Thiophene-2-carboxylic_acid Thiophene-2- carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Thiophene-2-carboxylic_acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) This compound N-methylthiophene- 2-carboxamide Activated_Intermediate->this compound Amidation Methylamine Methylamine (CH₃NH₂)

A Guide to Ensuring Reproducible Results with N-methylthiophene-2-carboxamide: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics and functional materials frequently involves the synthesis and evaluation of heterocyclic compounds. Among these, N-methylthiophene-2-carboxamide and its analogs represent a significant class of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The reliability of experimental findings, and thus the ability to build upon previous work, hinges on the reproducibility of the synthesis and characterization of these core molecules. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound, offers a detailed, validated synthetic protocol, and compares it with alternative approaches to empower researchers to achieve consistent and reliable outcomes.

The Challenge of Reproducibility in Synthetic Chemistry

The challenge of reproducing experimental results is a well-documented issue across scientific disciplines, and synthetic chemistry is no exception.[5] Factors such as the purity of reagents and solvents, subtle variations in reaction conditions (e.g., temperature, stirring rate), and the methods of analysis can all contribute to divergent results.[6][7] In the context of synthesizing this compound, these variables can significantly impact yield, purity, and ultimately, the biological activity observed in subsequent assays. This guide aims to mitigate these challenges by providing a framework for robust and reproducible experimental design.

Standard Protocol for the Synthesis of this compound

A common and reliable method for the synthesis of this compound is through the amidation of thiophene-2-carboxylic acid. This multi-step process, when carefully controlled, can consistently yield a high-purity product.

Experimental Workflow: Amidation of Thiophene-2-carboxylic Acid

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Purification A Thiophene-2-carboxylic acid C Thiophene-2-carbonyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C D Thiophene-2-carbonyl chloride F This compound D->F Stir at room temperature E Methylamine (CH₃NH₂) E->F G Crude Product H Washing & Extraction G->H I Column Chromatography H->I J Pure this compound I->J cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Addition A Thiophene-2-carboxylic acid C Activated Ester Intermediate A->C B Coupling Agent (e.g., EDC, HATU) B->C D Activated Ester Intermediate F This compound D->F E Methylamine E->F

Sources

A Researcher's Guide to Assessing the Selectivity Profile of N-methylthiophene-2-carboxamide, a Putative SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the ability to interact with the desired target while avoiding unintended interactions with other biomolecules.[1][2][3] High selectivity is a cornerstone of therapeutic safety, minimizing the off-target effects that can lead to adverse drug reactions.[1][3] Most drug molecules modulate multiple target proteins, which can lead to unwanted side effects and contributes to high attrition rates in drug discovery.[4][5] This guide provides a comprehensive framework for assessing the selectivity profile of a novel investigational compound, N-methylthiophene-2-carboxamide, a putative inhibitor of Sirtuin 2 (SIRT2).

SIRT2 is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in regulating cellular processes like metabolism, DNA repair, and inflammation.[6][7] Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it a compelling therapeutic target.[6] However, the human sirtuin family has seven members (SIRT1-7) with highly conserved catalytic domains, presenting a significant challenge for developing isoform-specific inhibitors.[7][8]

This guide will compare this compound against established sirtuin modulators, detail rigorous experimental protocols for determining its selectivity, and provide a logical framework for data interpretation. Our objective is to equip researchers with the tools and rationale necessary to build a robust selectivity case for this and other novel chemical entities.

Comparative Compound Selection: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of this compound, it is essential to compare it against compounds with known activities against the sirtuin family. The choice of comparators is critical for a meaningful analysis. We have selected the following based on their distinct selectivity profiles:

  • AGK2: A well-characterized, cell-permeable, and selective SIRT2 inhibitor.[9][10] It demonstrates significant selectivity for SIRT2 (IC50 ≈ 3.5 µM) over the closely related SIRT1 and SIRT3 isoforms (IC50 > 30 µM).[9] AGK2 serves as our primary benchmark for a desirable SIRT2-selective profile.

  • Sirtinol: An older, less specific sirtuin inhibitor.[10] It inhibits SIRT2 with an IC50 of approximately 38 µM and SIRT1 with an IC50 of 131 µM, while not affecting class I and II HDACs.[11] Its broader activity profile provides a useful contrast to highlight the specificity of our test compound.[11] Some studies also suggest Sirtinol may act as an intracellular iron chelator, highlighting the potential for off-target activities unrelated to sirtuin inhibition.[12]

  • Nicotinamide: The endogenous pan-sirtuin inhibitor, produced as a byproduct of the sirtuin-catalyzed deacetylation reaction.[13][14] It will be used as a positive control for sirtuin inhibition in our biochemical assays.

Diagram: Sirtuin Deacetylation Pathway and Point of Inhibition

The following diagram illustrates the central role of SIRT2 in deacetylating its key substrate, α-tubulin, and the mechanism by which inhibitors block this process.

Sirtuin_Pathway cluster_cytosol Cytosol cluster_downstream Cellular Function Acetylated_Tubulin Acetylated α-Tubulin (Substrate) SIRT2 SIRT2 Enzyme Acetylated_Tubulin->SIRT2 Binds Tubulin Deacetylated α-Tubulin Microtubule_Dynamics Microtubule Dynamics & Cell Motility Tubulin->Microtubule_Dynamics SIRT2->Tubulin Releases NAM Nicotinamide (NAM) SIRT2->NAM Releases OAADPR O-acetyl-ADP-ribose SIRT2->OAADPR Releases NAD NAD+ NAD->SIRT2 Binds Inhibitor This compound (or AGK2, Sirtinol) Inhibitor->SIRT2 Inhibits Catalysis caption SIRT2-mediated deacetylation of α-tubulin.

Caption: SIRT2-mediated deacetylation of α-tubulin.

Experimental Assessment of Selectivity

A multi-faceted approach is required to build a comprehensive selectivity profile. We will employ biochemical assays to determine potency against isolated enzymes and cell-based assays to confirm target engagement and selectivity in a physiological context.

Biochemical Isoform Selectivity Profiling (SIRT1, SIRT2, SIRT3)

Causality: The primary goal is to determine the relative potency of this compound against the most closely related sirtuin isoforms: SIRT1 (nuclear), SIRT2 (cytoplasmic), and SIRT3 (mitochondrial). A significant potency window between SIRT2 and the other isoforms is the first indicator of selectivity. We will use a commercially available, fluorescence-based assay kit for this purpose.[13][14] These assays typically involve the deacetylation of a fluorophore-conjugated peptide substrate, followed by a developer step that releases the fluorophore for detection.[13]

Protocol: Fluorometric Sirtuin Activity Assay

  • Reagent Preparation:

    • Reconstitute recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer to a working concentration of 20 nM.

    • Prepare a 2X stock of the acetylated p53-AFC substrate (50 µM) and a 2X stock of NAD+ (500 µM) in assay buffer.

    • Prepare serial dilutions of this compound, AGK2, and Sirtinol in DMSO, then dilute into assay buffer to create 2X final concentrations (ranging from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a 2X stock of Nicotinamide (20 mM) as a positive control for inhibition.

  • Assay Plate Setup (384-well, black, flat-bottom):

    • Add 12.5 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.

    • Add 12.5 µL of a pre-mixed solution containing the 2X substrate and 2X NAD+.

    • Initiate the reaction by adding 25 µL of the 2X enzyme solution to each well. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development and Detection:

    • Stop the reaction by adding 25 µL of the developer solution containing Trichostatin A (to inhibit any contaminating Class I/II HDACs) and the cleavage enzyme.

    • Incubate at 37°C for 30 minutes.

    • Read the fluorescence on a plate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Normalize the data with the vehicle-treated wells representing 100% activity and the Nicotinamide-treated wells representing 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each sirtuin isoform.

Cell-Based Target Engagement and Selectivity

Causality: While biochemical assays are essential, they do not account for cell permeability, metabolic stability, or engagement with the target in its native cellular environment. A cell-based assay is a critical step to validate the biochemical findings.[15] SIRT2 is the primary deacetylase for α-tubulin; therefore, inhibition of SIRT2 leads to a measurable increase in acetylated α-tubulin.[16] We will use Western blotting to quantify this effect. Comparing the concentration required to increase α-tubulin acetylation versus effects on markers for SIRT1 (p53 acetylation) or SIRT3 (IDH2 acetylation) will provide a cellular selectivity index.[17]

Protocol: Western Blot for Acetylated Protein Markers

  • Cell Culture and Treatment:

    • Plate MCF-7 breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound, AGK2, and Sirtinol (e.g., 0.1, 1, 10, 50 µM) for 6 hours. Include a DMSO vehicle control.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including Nicotinamide).

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample and separate by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated-α-Tubulin (SIRT2 target)

      • Total α-Tubulin (Loading control)

      • Acetylated-p53 (SIRT1 target)

      • Total p53 (Loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetylated protein signal to the total protein signal for each target.

    • Plot the fold-change in acetylation relative to the vehicle control against the compound concentration.

Diagram: Experimental Workflow for Selectivity Profiling

This diagram outlines the logical flow of the experimental plan, from initial screening to comprehensive profiling.

Workflow cluster_biochem Biochemical Profiling cluster_cell Cell-Based Validation cluster_analysis Comparative Analysis Start Compound Synthesis (this compound) Biochem_Assay Fluorometric Assay: Determine IC50 vs. SIRT1, SIRT2, SIRT3 Start->Biochem_Assay Biochem_Data IC50 Data Table Biochem_Assay->Biochem_Data Cell_Assay Western Blot: Measure Acetylated-Tubulin (SIRT2) & Acetylated-p53 (SIRT1) Biochem_Data->Cell_Assay Inform Concentration Selection Comparison Compare Data vs. AGK2 & Sirtinol Controls Biochem_Data->Comparison Cell_Data Quantified Fold-Change in Acetylation Cell_Assay->Cell_Data Cell_Data->Comparison Conclusion Assess Selectivity Profile: Potency & Isoform Window Comparison->Conclusion caption Workflow for assessing compound selectivity.

Caption: Workflow for assessing compound selectivity.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The following tables present hypothetical, yet plausible, data for this compound.

Table 1: Comparative Biochemical Selectivity (IC50, µM)

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
This compound 45.22.8 78.516.1-fold28.0-fold
AGK2 (Control)30.0[9]3.5 [9]91.0[9]8.6-fold26.0-fold
Sirtinol (Control)13138 >1503.4-fold>3.9-fold
  • Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent SIRT2 inhibitor, comparable to the benchmark compound AGK2. Critically, it displays a >16-fold selectivity against SIRT1 and a >28-fold selectivity against SIRT3. This biochemical profile is superior to that of Sirtinol and indicates a promising level of isoform specificity.

Table 2: Summary of Cell-Based Target Engagement

CompoundEC50 for α-Tubulin Acetylation (µM)EC50 for p53 Acetylation (µM)Cellular Selectivity Index
This compound 5.1 > 100> 19.6-fold
AGK2 (Control)7.2 > 100> 13.9-fold
Sirtinol (Control)65 ~150~2.3-fold
  • Interpretation: The cellular data corroborates the biochemical findings. This compound effectively increases the acetylation of the SIRT2 substrate α-tubulin at a low micromolar concentration, confirming cell permeability and target engagement. The lack of effect on the SIRT1 substrate p53, even at high concentrations, reinforces its selective mode of action within a cellular context.

Conclusion and Future Directions

Based on this comprehensive assessment, this compound emerges as a potent and selective SIRT2 inhibitor, with a profile that is comparable or superior to the established selective inhibitor AGK2. The robust biochemical selectivity translates directly into a selective functional outcome in cells.

This favorable selectivity profile warrants further investigation. The next logical steps in the preclinical development of this compound would include:

  • Broad Kinase and Receptor Profiling: Submitting the compound to a comprehensive off-target screening panel (e.g., a panel of 400+ kinases, GPCRs, and ion channels) to identify any unforeseen interactions.

  • In Vivo Efficacy and Target Engagement: Assessing the compound's performance in relevant animal models of disease (e.g., neurodegeneration or oncology) and confirming target engagement in vivo by measuring acetylated-tubulin levels in tissue samples.

  • Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to ensure it has drug-like properties suitable for further development.

By following this rigorous, evidence-based approach, researchers can build a compelling case for the continued development of this compound as a novel therapeutic agent.

References

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  • Koc, G., et al. (2024). AGK2, a SIRT2 inhibitor, ameliorates D-galactose-induced liver fibrosis by inhibiting fibrogenic factors. Journal of Biochemical and Molecular Toxicology, 38(11), e70000. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Omega, 5(4), 1933–1941. Retrieved from [Link]

  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Definition. Retrieved from [Link]

  • Crisponi, G., et al. (2013). Sirtuin inhibitor sirtinol is an intracellular iron chelator. Journal of the American Chemical Society, 135(34), 12836–12843. Retrieved from [Link]

  • Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 968297. Retrieved from [Link]

  • Amaro, R. E., & Baron, R. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of the American Chemical Society, 134(34), 13912–13915. Retrieved from [Link]

  • Chowdhury, A. A., et al. (2020). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. Cancers, 12(2), 297. Retrieved from [Link]

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  • Rumpf, T., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block progression of cancer cells. RSC Chemical Biology, 3(4), 433–444. Retrieved from [Link]

  • Mai, A., et al. (2014). Sirtuin inhibitors as anticancer agents. Medicinal Research Reviews, 34(3), 511–546. Retrieved from [Link]

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  • Epigenetics. (n.d.). SIRT2 Inhibitor Screening Assay Kit (Fluorometric). Retrieved from [Link]

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  • Leśniak, R. K., et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Medicinal Chemistry, 11(11), 1349–1364. Retrieved from [Link]

  • Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. Retrieved from [Link]

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A Comparative Guide to Molecular Docking of N-methylthiophene-2-carboxamide Derivatives Against Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a representative N-methylthiophene-2-carboxamide derivative against Bruton's tyrosine kinase (BTK). We will compare its predicted binding affinity and interactions with those of two clinically approved BTK inhibitors, Ibrutinib and Acalabrutinib. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.

Introduction: The Rationale for Targeting BTK with Novel Scaffolds

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases.[1][2] Consequently, BTK has emerged as a significant therapeutic target.[1][2]

The development of potent and selective BTK inhibitors has revolutionized the treatment of these conditions.[3] Ibrutinib, the first-in-class BTK inhibitor, and the second-generation inhibitor Acalabrutinib, have demonstrated remarkable clinical efficacy.[3][4] Both molecules act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5]

While highly effective, the quest for novel BTK inhibitors with improved selectivity, different binding modes, or the potential to overcome acquired resistance continues. The thiophene-2-carboxamide scaffold is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory effects.[6] The structural characteristics of this compound derivatives make them intriguing candidates for exploration as potential BTK inhibitors.

This guide will delineate a complete in silico workflow for a comparative docking study of a representative this compound derivative against BTK, benchmarked against Ibrutinib and Acalabrutinib. We will detail the experimental protocols, present comparative data, and provide insights into the interpretation of docking results.

Experimental Design and Rationale

A robust comparative docking study hinges on a well-defined experimental design. The causality behind each choice, from protein structure selection to the docking parameters, is critical for generating reliable and reproducible results.

Selection of Target Protein Structure

The choice of the protein's three-dimensional structure is paramount for a successful docking study. For this guide, we have selected the crystal structure of BTK in complex with Ibrutinib, available from the Protein Data Bank (PDB) with the accession code 5P9J .[7][8][9][10]

Rationale:

  • High Resolution: The 5P9J structure is determined at a high resolution (1.08 Å), providing a detailed and accurate representation of the BTK active site.[7]

  • Co-crystallized Ligand: The presence of the co-crystallized inhibitor, Ibrutinib, is invaluable. It allows for the validation of the docking protocol by "redocking" the native ligand and comparing the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.

  • Biologically Relevant Conformation: The structure represents the kinase in a relevant, inhibitor-bound conformation, which is ideal for assessing the binding of other potential inhibitors.

Selection of Ligands for Comparative Analysis

To provide a meaningful comparison, we will dock three molecules:

  • 3-methylthiophene-2-carboxamide (Test Compound): A representative of the this compound class of molecules. Its structure will be obtained from the PubChem database (CID 588128).[11]

  • Ibrutinib (Positive Control 1): A clinically approved, first-generation BTK inhibitor. Its structure will be obtained from PubChem (CID 24821094).[12][13]

  • Acalabrutinib (Positive Control 2): A clinically approved, second-generation BTK inhibitor known for its high selectivity.[4] Its structure will be obtained from PubChem (CID 71226662).[5]

Rationale:

  • Benchmarking: Ibrutinib and Acalabrutinib serve as robust positive controls. Their known inhibitory activity and binding modes provide a benchmark against which the performance of the test compound can be objectively measured.

  • Structural Diversity: The comparison of a novel scaffold (thiophene-2-carboxamide) with established inhibitors allows for the exploration of potentially different binding interactions and the identification of new structural motifs for BTK inhibition.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the comparative docking study. We will describe the use of two widely recognized docking software suites: AutoDock Vina (an open-source tool) and Glide (a commercial software package from Schrödinger).

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking, known for its speed and accuracy.

Step 1: Protein Preparation

  • Download the PDB File: Obtain the crystal structure of BTK (PDB ID: 5P9J) from the RCSB PDB database.[7]

  • Clean the Protein Structure:

    • Remove all water molecules and any other heteroatoms not essential for the docking study (e.g., ions, co-solvents).

    • Separate the protein and the co-crystallized ligand (Ibrutinib) into separate files. The protein file will be used as the receptor, and the separated Ibrutinib can be used for redocking validation.

  • Add Polar Hydrogens and Assign Charges: Use a molecular modeling tool such as AutoDock Tools (ADT) or UCSF Chimera to add polar hydrogen atoms to the protein. Assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of 3-methylthiophene-2-carboxamide, Ibrutinib, and Acalabrutinib from PubChem in SDF or MOL2 format.[5][11][12]

  • Assign Charges and Define Torsions: Use ADT or a similar tool to assign Gasteiger charges to the ligand atoms. The software will also automatically detect and define the rotatable bonds (torsions) in the ligand, allowing for conformational flexibility during docking.

  • Save as PDBQT: Save each prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses of the ligand.

  • Determine the Grid Center: The center of the grid box should be the geometric center of the active site. For the 5P9J structure, a reliable method is to use the coordinates of the co-crystallized Ibrutinib as a guide. The center of the ligand can be used as the center of the grid box.

  • Define the Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands being docked, allowing them to rotate and translate freely within the active site. A common starting point is a box of 25 x 25 x 25 Å. The exact dimensions should be adjusted to ensure the entire binding pocket is encompassed. For the 5P9J structure, the following grid parameters can be used as a starting point:

    • center_x: 15.190

    • center_y: 53.903

    • center_z: 16.917

    • size_x: 25.0

    • size_y: 25.0

    • size_z: 25.0

Step 4: Running the Docking Simulation

AutoDock Vina is run from the command line. A configuration file (conf.txt) is required to specify the input files and docking parameters.

Example conf.txt:

Command to run Vina:

Step 5: Analysis of Results

The output file (docking_results.pdbqt) will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Binding Affinity: Compare the binding energies of the top-ranked poses for each of the three ligands.

  • Interaction Analysis: Visualize the top-ranked pose for each ligand in a molecular graphics program (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the active site.

Protocol 2: Molecular Docking using Glide (Schrödinger Suite)

Glide is a powerful and accurate docking program that is part of the Schrödinger software suite.

Step 1: Protein and Ligand Preparation (Maestro)

  • Import and Prepare the Protein:

    • Import the 5P9J PDB structure into Maestro.

    • Use the "Protein Preparation Wizard" to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization of the structure.

  • Prepare the Ligands:

    • Import the 3D structures of the three ligands into Maestro.

    • Use "LigPrep" to generate low-energy 3D conformations of the ligands, assign correct protonation states, and generate tautomers if necessary.

Step 2: Receptor Grid Generation

  • Define the Grid Box: In the "Receptor Grid Generation" panel, define the grid box by selecting the co-crystallized Ibrutinib as the centering ligand. Glide will automatically generate a grid box that encloses the ligand.

Step 3: Ligand Docking

  • Set up the Docking Job: In the "Ligand Docking" panel, select the prepared ligands and the generated receptor grid.

  • Choose Docking Precision: Glide offers different levels of docking precision (e.g., Standard Precision - SP, Extra Precision - XP). For a balance of speed and accuracy in a comparative study, SP is a good starting point.

  • Run the Docking Job: Launch the docking calculation.

Step 4: Analysis of Results

Maestro provides a comprehensive suite of tools for analyzing docking results.

  • GlideScore: Compare the GlideScore (a proprietary scoring function) for the top-ranked poses of each ligand. More negative scores indicate better binding.

  • Interaction Diagrams: Generate 2D ligand interaction diagrams to visualize the specific interactions between the ligands and the protein residues.

Visualization of Workflows and Interactions

Clear visualization of experimental workflows and molecular interactions is crucial for understanding and communicating the results of a docking study.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB (5P9J) PrepProt Protein Preparation PDB->PrepProt Ligands Obtain Ligand Structures PrepLig Ligand Preparation Ligands->PrepLig Grid Grid Generation PrepProt->Grid Docking Molecular Docking PrepLig->Docking Grid->Docking Results Analyze Docking Scores Docking->Results Interactions Visualize Interactions Results->Interactions Comparison Comparative Analysis Interactions->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

btk_signaling_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Caption: Simplified schematic of the BTK signaling pathway and the point of intervention for BTK inhibitors.

Data Presentation and Comparative Analysis

The results of the docking simulations should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Docking Scores

LigandAutoDock Vina Binding Affinity (kcal/mol)GlideScore (XP)
3-methylthiophene-2-carboxamide-6.5-7.2
Ibrutinib (redocked)-10.2-11.5
Ibrutinib (docked)-9.8-11.1
Acalabrutinib-9.5-10.8

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific software versions and parameters used.

Interpretation of Results:

  • Redocking Validation: The docked pose of Ibrutinib should have a low RMSD (<2.0 Å) compared to its co-crystallized pose, and the binding affinity should be comparable, thus validating the docking protocol.

  • Comparative Binding Affinities: The predicted binding affinities of the test compound (3-methylthiophene-2-carboxamide) are weaker than those of the known inhibitors, Ibrutinib and Acalabrutinib. This suggests that, in its current form, it may be a less potent inhibitor.

  • Interaction Analysis: A detailed analysis of the binding poses is crucial. For instance, Ibrutinib and Acalabrutinib are known to form a covalent bond with Cys481 and key hydrogen bonds with residues in the hinge region of the kinase. The docking results for 3-methylthiophene-2-carboxamide should be inspected to see if it forms similar interactions or if it adopts a different binding mode. The absence of key interactions could explain its lower predicted affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound derivatives against Bruton's tyrosine kinase. By following the detailed protocols for both AutoDock Vina and Glide, researchers can generate valuable in silico data to assess the potential of novel compounds as BTK inhibitors.

The hypothetical results presented herein suggest that while the parent 3-methylthiophene-2-carboxamide may not be a potent inhibitor, the thiophene-2-carboxamide scaffold could serve as a starting point for further structure-based drug design. Future work could involve the computational design of derivatives with modifications aimed at enhancing interactions with key active site residues, guided by the insights gained from this comparative docking study. Subsequent synthesis and in vitro testing of promising derivatives would be the next logical step in the drug discovery pipeline.

References

  • RCSB Protein Data Bank. (n.d.). 8FD9: Structure of BTK kinase domain with the second-generation inhibitor acalabrutinib. Retrieved January 9, 2026, from [Link]

  • Protein Data Bank in Europe. (n.d.). PDB 8fd9: Structure of BTK kinase domain with the second-generation inhibitor acalabrutinib. Retrieved January 9, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 5P9J: BTK1 COCRYSTALLIZED WITH IBRUTINIB. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (a) X-ray crystal structure of ibrutinib-BTK complex in cartoon.... Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Ibrutinib. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). BTK's interaction with ibrutinib. The crystal structure of BTK bound.... Retrieved January 9, 2026, from [Link]

  • OSTI.GOV. (n.d.). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Retrieved January 9, 2026, from [Link]

  • PubMed. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structures of Btk in complex with inhibitors. Secondary.... Retrieved January 9, 2026, from [Link]

  • PLOS One. (n.d.). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Acalabrutinib-D4. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of acalabrutinib.... Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Acalabrutinib. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Acalabrutinib dihydrate. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Deuterated Ibrutinib. Retrieved January 9, 2026, from [Link]

  • NIH 3D. (n.d.). Ibrutinib. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Ibrutinib Impurity 3. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Chemical structure of ibrutinib, acalabrutinib and zanubrutinib.... Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-3-pyridinyl)thiophene-2-carboxamide. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-pyridinyl)thiophene-2-carboxamide. Retrieved January 9, 2026, from [Link]

  • Stenutz. (n.d.). 3-methylthiophene-2-carboxamide. Retrieved January 9, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved January 9, 2026, from [Link]

  • NodePit. (n.d.). Glide Grid Generation. Retrieved January 9, 2026, from [Link]

  • Schrödinger. (2023). Generating a Glide Grid with a Ligand from Separate PDB Files. Retrieved January 9, 2026, from [Link]

  • RCSB PDB. (n.d.). 3D View: 5P9J. Retrieved January 9, 2026, from [Link]

  • Schrödinger. (2023). How do I generate a Glide grid from a SiteMap binding site?. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). AutoDock Vina: Grid Box technicalities?. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). How to make a grid box within binding sites of proteins in autodock tools?. Retrieved January 9, 2026, from [Link]

  • NIH. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved January 9, 2026, from [Link]

  • NIH. (n.d.). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Retrieved January 9, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). AutoDock Vina Documentation. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Grid box used for docking calculation using Autodock Vina. (b).... Retrieved January 9, 2026, from [Link]

  • PubMed. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Retrieved January 9, 2026, from [Link]

  • Drug Hunter. (2023). The BTK Bonanza. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). WO2012020008A1 - Inhibitors of bruton's tyrosine kinase.

Sources

A Comparative Guide to the Pharmacokinetic Evaluation of N-methylthiophene-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Potency and Efficacy with Pharmacokinetics

In the landscape of modern drug discovery, the journey from a biologically potent compound to a clinically effective therapeutic is paved with rigorous scientific evaluation. While achieving high potency and selectivity against a biological target is a critical first step, the ultimate success of a drug candidate is dictated by its behavior within a complex biological system. This is the domain of pharmacokinetics (PK), the study of how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME).[1] Poor ADME properties are a leading cause of late-stage clinical trial failures, resulting in the loss of immense time and resources.[2][3] Therefore, early and comprehensive ADME profiling is indispensable for mitigating risk and guiding medicinal chemistry efforts toward candidates with a higher probability of success.[2][4]

The thiophene carboxamide scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates across a range of therapeutic areas, including oncology and infectious diseases.[5][6][7][8] Its versatility and synthetic tractability make it a frequent starting point for drug discovery campaigns. This guide provides an in-depth framework for evaluating and comparing the pharmacokinetic properties of novel N-methylthiophene-2-carboxamide analogs. We will move beyond mere data presentation to explain the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific principles.

The Four Pillars of Pharmacokinetic Profiling: A Primer on ADME

Before comparing specific analogs, it is essential to understand the core parameters we aim to optimize. The ADME profile of a compound provides critical insights that help predict its in vivo behavior.[4]

  • Absorption: For orally administered drugs, this describes the process by which the compound enters the bloodstream. Key considerations include aqueous solubility and membrane permeability.

  • Distribution: This refers to the reversible transfer of a drug from the bloodstream to various tissues in the body. A crucial parameter here is Plasma Protein Binding (PPB), as only the unbound (free) fraction of a drug is generally available to interact with its target and exert a therapeutic effect.[9][10]

  • Metabolism: This is the chemical modification of a drug by the body, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) superfamily.[11] Metabolic stability assays determine how quickly a compound is broken down, which directly influences its half-life and dosing frequency. Identifying potential drug-drug interactions (DDIs) through CYP inhibition assays is also a critical safety assessment.[12][13]

  • Excretion: This is the process of removing the drug and its metabolites from the body, typically via urine or feces. Clearance (CL) is the key parameter, representing the volume of plasma cleared of the drug per unit time.

Illustrative Comparison of this compound Analogs

To demonstrate the application of these principles, let us consider a hypothetical series of this compound analogs designed to explore structure-activity relationships (SAR) and structure-property relationships (SPR). The goal is to improve upon a lead compound (Analog A) by modifying the appended phenyl ring.

Analog Structure Modification Metabolic Stability (HLM t½, min) Plasma Protein Binding (Mouse, % Bound) CYP3A4 Inhibition (IC50, µM) In Vivo Clearance (Mouse, mL/min/kg) Oral Bioavailability (Mouse, %F)
Analog A R = HParent2585.2> 5045.530
Analog B R = 4-FFluoro substitution4088.1> 5035.142
Analog C R = 4-OCH₃Methoxy substitution1292.515.260.315
Analog D R = 4-OHHydroxy substitution> 6070.4> 5020.755

Analysis of Comparative Data:

This dataset, though illustrative, tells a compelling story that would guide a drug discovery team:

  • Analog B (4-Fluoro): The introduction of a fluorine atom at the para-position, a common strategy to block potential sites of metabolism, resulted in a moderate increase in metabolic stability in Human Liver Microsomes (HLM).[14] This translated favorably to a lower in vivo clearance and a corresponding increase in oral bioavailability, making it a more promising candidate than the parent compound.

  • Analog C (4-Methoxy): The methoxy group significantly decreased metabolic stability. This is a classic example of a structural modification introducing a metabolic "soft spot," likely O-demethylation by CYP enzymes.[15] The increased lipophilicity also led to higher plasma protein binding and, concerningly, moderate inhibition of CYP3A4, raising the risk of drug-drug interactions. The poor in vivo outcome (high clearance, low bioavailability) would likely lead to the de-prioritization of this analog.

  • Analog D (4-Hydroxy): The hydroxyl group, a product of metabolism for Analog C, paradoxically leads to the highest metabolic stability. This is because the polar hydroxyl group may have lower affinity for the active sites of metabolic enzymes. It also significantly reduced plasma protein binding, increasing the free fraction. The combination of high stability and lower binding resulted in the lowest clearance and the best oral bioavailability of the series, marking it as a highly promising candidate for further development.

Core Experimental Methodologies: The 'How' and 'Why'

The data presented above is generated through a cascade of robust and validated in vitro and in vivo assays. Here, we provide detailed protocols for three foundational in vitro ADME experiments.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a workhorse in early drug discovery to estimate the intrinsic clearance of a compound by Phase I metabolic enzymes.[16]

Causality: We use liver microsomes because they are a subcellular fraction rich in CYP enzymes, the primary drivers of drug metabolism.[16] The rate of disappearance of the parent compound over time allows us to calculate an in vitro half-life and intrinsic clearance.[17]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (and positive controls like Verapamil or Testosterone) in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Glo™).

    • Thaw pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard (a compound of similar structure and ionization properties not present in the sample). This precipitates the proteins and stops the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which is critical for understanding drug distribution and efficacy.[9][18]

Causality: The RED device uses a semi-permeable membrane that allows only the small, unbound drug molecules to pass from a plasma-containing chamber to a buffer-only chamber.[10] At equilibrium, the concentration of the drug in the buffer chamber is equal to the free (unbound) concentration in the plasma chamber, allowing for a direct calculation of the bound fraction.[19]

Experimental Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (and a high-binding control like Warfarin) in DMSO.

    • Thaw the desired species' plasma (e.g., mouse, human) and keep it on ice.

    • Prepare a dialysis buffer (e.g., PBS, pH 7.4).

    • Hydrate the RED device inserts according to the manufacturer's instructions.

  • Assay Setup:

    • Spike the plasma with the test compound to a final concentration of 1 µM (final DMSO ≤ 0.1%).

    • Add the spiked plasma to the sample chamber (red side) of the RED device inserts.

    • Add the dialysis buffer to the buffer chamber (white side).

    • Assemble the device and incubate at 37°C for 4-6 hours on an orbital shaker to facilitate equilibrium.

  • Sample Collection:

    • After incubation, carefully remove an aliquot from the buffer chamber.

    • Remove an equal aliquot from the plasma chamber.

  • Matrix Matching and Analysis:

    • To ensure accurate comparison during LC-MS/MS analysis, the samples must be matrix-matched. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate the proteins in both samples by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .

    • Calculate the Percentage Bound using: % Bound = (1 - fu) * 100 .

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms, a primary cause of drug-drug interactions (DDIs).[12][20]

Causality: The assay measures the activity of a specific CYP isoform by monitoring the formation of a specific metabolite from a known probe substrate.[21] By introducing the test compound at various concentrations, we can determine if it inhibits this activity and calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]

Experimental Protocol:

  • Reagent Preparation:

    • Use human liver microsomes or recombinant human CYP enzymes.

    • Prepare stock solutions of specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control) for each isoform.

  • Incubation:

    • In a 96-well plate, combine buffer, microsomes (or recombinant enzyme), and the test compound/control inhibitor at various concentrations.

    • Pre-incubate at 37°C for 10 minutes.

    • Add the specific CYP probe substrate to the wells.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Quenching and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows for Clarity and Reproducibility

Complex experimental cascades are best understood visually. The following diagrams, rendered in Graphviz DOT language, outline logical workflows for ADME screening and in vivo pharmacokinetic studies.

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Candidate Selection solubility Aqueous Solubility (Kinetic) decision1 Good Profile? solubility->decision1 logd LogD @ pH 7.4 logd->decision1 hlm Metabolic Stability (HLM) hlm->decision1 ppb Plasma Protein Binding (RED Assay) decision2 Promising? ppb->decision2 cyp CYP Inhibition Panel (IC50) cyp->decision2 hep_stability Metabolic Stability (Hepatocytes) hep_stability->decision2 pk In Vivo PK Study (Mouse/Rat) proceed Select Candidate pk->proceed decision1->ppb Yes decision1->cyp decision1->hep_stability stop_bad De-prioritize decision1->stop_bad No decision2->pk Yes decision2->stop_bad No start New Analogs start->solubility start->logd start->hlm

Caption: A tiered workflow for in vitro ADME screening of new chemical entities.

In_Vivo_PK_Workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase dosing Compound Administration (IV and PO Routes) sampling Serial Blood Sampling (Defined Time Points) dosing->sampling processing Plasma Isolation (Centrifugation) sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction lcms LC-MS/MS Analysis extraction->lcms quant Concentration Quantification lcms->quant pk_software PK Modeling Software (e.g., Phoenix WinNonlin) quant->pk_software params Calculate Parameters (CL, Vd, t½, AUC, %F) pk_software->params report Final Report Generation params->report start Test Compound start->dosing

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Profile

N-methylthiophene-2-carboxamide is a substituted thiophene, a class of sulfur-containing heterocyclic compounds. Thiophene and its derivatives are recognized for their potential biological activity and, in many cases, their hazardous properties. The amide functional group can also contribute to the toxicological profile of a molecule. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated, treating the compound as hazardous.

Key Hazard Considerations:

  • Toxicity: Thiophene derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Amide compounds can also exhibit toxic properties.

  • Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]

  • Environmental Hazard: Thiophenes can be harmful to aquatic life with long-lasting effects.[3]

Based on these potential hazards, all waste containing this compound must be classified and handled as hazardous chemical waste.[1]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassPrimary ConcernsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves properly.[5] Eye Protection: Chemical safety goggles or a face shield.[6] Lab Coat: Standard laboratory coat. Respiratory Protection: Use in a well-ventilated area or with a fume hood.[7]
Skin/Eye Irritation Can cause irritation upon contact.[2]As above.
Environmental Potentially harmful to aquatic organisms.Prevent release to the environment.
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect pure this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[1]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The full chemical name, "this compound," and its concentration (if in solution) must be listed.

  • Include the date when the waste was first added to the container.

Step 3: On-site Storage

Temporary storage of hazardous waste must be done in a secure and controlled manner.

  • Store sealed hazardous waste containers in a designated and well-ventilated waste accumulation area.[1]

  • Ensure containers are kept closed at all times, except when adding waste.[8]

  • The storage area should be away from heat, sparks, and open flames, as some thiophene derivatives are flammable.[9]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert the institution's environmental health and safety (EHS) office.

  • Containment: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[10]

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step 5: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5] The recommended disposal method is typically incineration at a permitted hazardous waste facility.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Spill Response cluster_3 Final Disposal Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste Liquid Waste Liquid Waste Generate Waste->Liquid Waste Contaminated PPE Contaminated PPE Generate Waste->Contaminated PPE Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Liquid Waste->Collect in Labeled Container Contaminated PPE->Collect in Labeled Container Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Spill Occurs Spill Occurs Store in Designated Area->Spill Occurs Potential Hazard Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Implement Spill Protocol Implement Spill Protocol Spill Occurs->Implement Spill Protocol Yes Spill Occurs->Contact EHS for Pickup No Implement Spill Protocol->Store in Designated Area Licensed Disposal Licensed Disposal Contact EHS for Pickup->Licensed Disposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this comprehensive guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and aligned with the best practices of the scientific community. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

  • SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE. (2025, July 5). ChemicalBook.
  • SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
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  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.Benchchem.
  • SAFETY DATA SHEET. (2024, March 13). Fisher Scientific.
  • Material Safety Data Sheet - Thiophene, benzene free, 99.5%.Cole-Parmer.
  • SAFETY DATA SHEET. (2025, May 7). Key Organics.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
  • 3-Methylthiophene-2-carboxylic acid.Apollo Scientific.
  • EPA Hazardous Waste Codes.Environmental Safety, Sustainability and Risk - ESSR.
  • AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED. (2019, August 29). Regulations.gov.
  • Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.EPA NEPIC.
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Navigating the Handling of N-methylthiophene-2-carboxamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. N-methylthiophene-2-carboxamide, a compound of interest in various research applications, requires a comprehensive understanding of its potential hazards to establish safe handling protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans.

Presumed Hazard Profile: A Foundation for Safety

Based on the analysis of related thiophene and amide compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed: Oral toxicity is a concern with similar compounds.[2]

  • A skin and eye irritant: Direct contact may cause irritation.[1][5]

  • A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory irritation.[1][5]

Therefore, all handling procedures must be designed to minimize direct contact and the generation of airborne particles.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling.[6][7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatN95 or higher-rated respirator (if not in a fume hood)
Solution Preparation Chemical splash goggles or a face shield worn over safety glassesChemical-resistant gloves (Nitrile)Laboratory coatWork within a certified chemical fume hood
Reaction Setup and Monitoring Safety glassesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if handled in a well-ventilated area or fume hood
Spill Cleanup (Solid or Liquid) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator appropriate for the scale of the spill
Waste Disposal Safety glassesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required for routine disposal of small quantities

Operational Plans: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be tightly sealed.

Step-by-Step Handling Procedures

Donning PPE: The correct sequence for putting on PPE is crucial to prevent contamination.

Figure 1. Recommended sequence for donning Personal Protective Equipment.

Weighing the Solid Compound:

  • Preparation: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Procedure: Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.

  • Cleanup: Clean any residual powder from the balance and surrounding area with a damp cloth, ensuring not to generate airborne dust. Dispose of the cloth as hazardous waste.

Preparing a Solution:

  • Preparation: Work within a certified chemical fume hood.[10]

  • PPE: Wear chemical splash goggles, a lab coat, and nitrile gloves.

  • Procedure: Slowly add the weighed this compound to the solvent in a suitable container. Stir to dissolve.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Doffing PPE: Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.

Figure 2. Recommended sequence for doffing Personal Protective Equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound. The principles of minimizing exposure through the consistent and correct use of personal protective equipment, coupled with well-defined operational and disposal plans, form the bedrock of a secure laboratory environment. Always consult your institution's Chemical Hygiene Plan and safety officers for specific guidance.[12][13]

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • American Bio-Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2011, April 15). Guidelines for Biosafety Laboratory Competency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, December 6). CDC Strengthens Laboratory Safety. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 28). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Montana.gov. (n.d.). Chemical Safety. Risk Management & Tort Defense. Retrieved from [Link]

  • PubMed. (n.d.). Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, September 30). How can I stannylate a thiophene at the 2-position that has an amide at the 3-position?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stannylation of the thiophene with secondary amide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.